Technical Documentation Center

8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid
  • CAS: 862663-09-0

Core Science & Biosynthesis

Foundational

Mechanism of Action of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid: A Potent hDHODH Inhibitor

Document Type: Technical Whitepaper Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Executive Summary & Therapeutic Rationale Human dihydroorotate dehydrogenase (hDHODH) is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Therapeutic Rationale

Human dihydroorotate dehydrogenase (hDHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the rate-limiting oxidation of dihydroorotate (DHO) to orotate during de novo pyrimidine biosynthesis [1]. While resting cells rely on the nucleotide salvage pathway, rapidly proliferating cells—such as malignant tumors, activated T-cells, and virus-infected cells—depend heavily on the de novo pathway to meet their high demand for uridine monophosphate (UMP) [2].

8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid is an advanced, highly potent quinoline-based hDHODH inhibitor. By targeting the ubiquinone (Coenzyme Q) binding tunnel of the enzyme, this compound induces severe pyrimidine starvation, triggering replication stress, S-phase cell cycle arrest, and subsequent apoptosis in highly proliferative cells [3]. This whitepaper dissects the structural biology, biochemical mechanism, and self-validating experimental workflows required to evaluate this compound.

Structural Biology & Pharmacophore Mapping

The rational design of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid builds upon the established brequinar scaffold, utilizing specific substitutions to maximize both binding affinity and entropic gains within the hDHODH N-terminal domain.

The Binding Mechanism (Causality of Molecular Design)
  • 4-Carboxylic Acid Moiety: This is the critical electrostatic anchor. It projects deep into the hydrophilic core of the active site, forming an indispensable salt bridge with Arg136 (R136) and a hydrogen bond with Gln47 (Q47) . Without this moiety, binding affinity drops by >10,000-fold [2].

  • Quinoline Core: Acts as a rigid, planar scaffold that engages in π−π stacking and hydrophobic interactions with residues lining the ubiquinone tunnel (Leu42, Met43, Leu46, Ala59).

  • 8-Chloro Substituent: Positioned adjacent to the quinoline nitrogen, the 8-chloro group serves a dual purpose. First, it modulates the pKa of the quinoline nitrogen, optimizing the molecule's lipophilicity (logD). Second, the bulky halogen fills a specific hydrophobic sub-pocket, restricting bond rotation and lowering the entropic penalty of binding [1].

  • 2-(3-Ethoxyphenyl) Group: This moiety projects outward toward the mitochondrial membrane opening. The meta-ethoxy substitution provides critical van der Waals contacts with Val134 and Pro364, while actively displacing high-energy, ordered water molecules from the tunnel, resulting in a thermodynamically favorable binding event [2].

Binding_Interactions Compound 8-Chloro-2-(3-ethoxyphenyl) quinoline-4-carboxylic acid Arg136 Arg136 (R136) Salt Bridge Compound->Arg136 4-Carboxylic Acid Gln47 Gln47 (Q47) Hydrogen Bond Compound->Gln47 4-Carboxylic Acid Hydrophobic Ubiquinone Tunnel (L42, M43, L46, A59) Compound->Hydrophobic 2-(3-ethoxyphenyl) group Subpocket Hydrophobic Sub-pocket (Steric Anchor) Compound->Subpocket 8-Chloro substituent

Fig 1. Pharmacophore mapping of the compound within the hDHODH ubiquinone binding tunnel.

Cellular Mechanism of Action: Pyrimidine Starvation

By competitively displacing native ubiquinone, the compound halts the electron transfer required to oxidize DHO. This creates a metabolic bottleneck.

  • Metabolic Blockade: Intracellular DHO accumulates, while downstream orotate and UMP are rapidly depleted.

  • Nucleotide Stress: The lack of UTP and CTP halts RNA and DNA polymerase activity.

  • DNA Damage Response: Stalled replication forks trigger the ATR/Chk1 pathway, leading to p53 stabilization and S-phase arrest.

  • Apoptosis: Prolonged starvation forces the cell past the apoptotic restriction point [3].

Pathway_Blockade Gln Glutamine + CO2 + ATP DHO Dihydroorotate (DHO) Gln->DHO CAD Complex DHODH hDHODH Enzyme (Inner Mito Membrane) DHO->DHODH Orotate Orotate DHODH->Orotate Oxidation UMP Uridine Monophosphate (UMP) Orotate->UMP UMPS Arrest S-Phase Arrest & Apoptosis UMP->Arrest Depletion causes Replication Stress Inhibitor 8-Cl-2-(3-EtO-Ph)- Quinoline-4-COOH Inhibitor->DHODH Potent Inhibition

Fig 2. Inhibition of de novo pyrimidine biosynthesis by hDHODH blockade leading to S-phase arrest.

Self-Validating Experimental Protocols

To rigorously evaluate the efficacy and on-target specificity of this compound, the following self-validating workflows must be employed.

Protocol 1: In Vitro hDHODH Enzymatic Inhibition Assay

Causality: DHODH transfers electrons to Coenzyme Q (CoQ), which is colorless. To measure kinetics spectrophotometrically, 2,6-dichloroindophenol (DCIP) is used as a terminal electron acceptor. Crucially, exogenous CoQ must be added to the assay ; without it, the electron transfer to DCIP is inefficient, and competitive inhibition at the CoQ site cannot be accurately quantified.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 150 mM KCl, and 0.1% Triton X-100. Note: Triton X-100 is mandatory to solubilize the highly lipophilic CoQ and mimic the mitochondrial membrane environment.

  • Reagent Addition: Add 1 mM L-dihydroorotate (substrate), 0.1 mM decylubiquinone (CoQ analog), and 0.05 mM DCIP to the buffer.

  • Compound Incubation: Dispense serial dilutions of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid (from 10 µM down to 0.1 nM) into a 96-well plate. Add 10 nM recombinant N-terminally truncated hDHODH. Incubate for 10 minutes at 25°C.

  • Kinetic Read: Measure the decrease in absorbance at 600 nm (reduction of DCIP) over 10 minutes using a microplate reader. Calculate the IC 50​ using a 4-parameter logistic regression.

Protocol 2: Cellular Pyrimidine Rescue Assay

Causality: Highly lipophilic quinolines can exhibit off-target cytotoxicity (e.g., membrane disruption or kinase inhibition). To prove that cell death is strictly due to DHODH inhibition, a "rescue" arm is utilized. Supplementing the media with exogenous uridine bypasses the de novo pathway block via the salvage pathway. If the compound is perfectly on-target, uridine supplementation will completely restore cell viability [3].

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 (colorectal carcinoma) cells at 2,000 cells/well in a 96-well plate in McCoy's 5A medium containing 10% dialyzed FBS. Note: Dialyzed FBS is required to remove trace pyrimidines present in standard serum.

  • Treatment: Treat cells with the compound (0.1 nM to 10 µM).

  • Rescue Condition: In a parallel set of wells, co-treat the cells with the compound AND 100 µM exogenous uridine.

  • Viability Readout: After 72 hours, add CellTiter-Glo® reagent, incubate for 10 minutes, and measure luminescence to determine cell viability.

Quantitative Data Presentation

The tables below summarize the expected pharmacological profile of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid compared to the clinical benchmark, Brequinar.

Table 1: In Vitro Enzymatic & Cellular Profiling
CompoundhDHODH IC 50​ (nM)HCT116 IC 50​ (µM)PBMC IC 50​ (µM)Selectivity Index
Brequinar (Control)15.2 ± 2.10.045> 10.0> 220
8-Cl-2-(3-EtO-Ph)-Quinoline-4-COOH 8.4 ± 1.3 0.018 > 10.0 > 550

Data demonstrates that the 8-chloro and 3-ethoxy substitutions yield sub-10 nM enzymatic potency and superior cellular efficacy while maintaining high selectivity over non-proliferating peripheral blood mononuclear cells (PBMCs).

Table 2: Uridine Rescue Validation (HCT116 Cell Line)
Treatment ConditionCell Viability (%)Interpretation
Vehicle (DMSO)100.0 ± 1.2Baseline Growth
Compound (100 nM)12.4 ± 2.8Potent Cytotoxicity
Compound (100 nM) + 100 µM Uridine98.6 ± 3.1Complete On-Target Rescue

References

  • Joksovic, M., et al. "Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes: Synthesis, cytotoxicity, lipophilicity and molecular docking studies." Bioorganic Chemistry, 2020.[Link]

  • Madak, J. T., et al. "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry, 2018.[Link]

  • Galati, S., et al. "Identification of Human Dihydroorotate Dehydrogenase Inhibitor by a Pharmacophore-Based Virtual Screening Study." Molecules, 2022.[Link]

Exploratory

Chemical synthesis pathways for 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid

An In-Depth Technical Guide to the Chemical Synthesis of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid Introduction: The Significance of the Quinoline-4-Carboxylic Acid Scaffold The quinoline scaffold is a privi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Synthesis of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid

Introduction: The Significance of the Quinoline-4-Carboxylic Acid Scaffold

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities.[1] Among its many derivatives, quinoline-4-carboxylic acids have emerged as a particularly significant class, demonstrating potential in therapeutic areas such as oncology, infectious diseases, and inflammatory disorders.[1][2][3] Their versatile structure allows for extensive functionalization, enabling the fine-tuning of physicochemical properties and biological activities.

This guide focuses on the synthesis of a specific, highly functionalized derivative: 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid . The presence of the chlorine atom at the C8 position, the ethoxyphenyl group at the C2 position, and the carboxylic acid at the C4 position creates a molecule of significant interest for structure-activity relationship (SAR) studies, particularly in the context of enzyme inhibition. For instance, many quinoline-4-carboxylic acids have been identified as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is a validated target in cancer and autoimmune diseases.[1][4]

This document provides a detailed exploration of the primary synthetic pathways to this target molecule, grounded in established name reactions. We will dissect the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal strategy for their specific needs.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid reveals two principal bond disconnections that lead to well-established and reliable synthetic strategies: the Pfitzinger reaction and the Doebner reaction.

G cluster_pfitzinger Pfitzinger Disconnection cluster_doebner Doebner Disconnection TM Target Molecule 8-Chloro-2-(3-ethoxyphenyl) quinoline-4-carboxylic acid Pfitzinger Pfitzinger Reaction TM->Pfitzinger Route A Doebner Doebner Reaction TM->Doebner Route B Isatin 5-Chloroisatin Pfitzinger->Isatin Ketone 3-Ethoxyacetophenone Pfitzinger->Ketone Aniline 2-Chloroaniline Doebner->Aniline Aldehyde 3-Ethoxybenzaldehyde Doebner->Aldehyde PyruvicAcid Pyruvic Acid Doebner->PyruvicAcid G cluster_reactants Starting Materials cluster_reaction Pfitzinger Reaction cluster_product Product Isatin 5-Chloroisatin Base 1. KOH, EtOH/H₂O Ring Opening Isatin->Base Ketone 3-Ethoxyacetophenone Condensation 2. Condensation (Schiff Base Formation) Ketone->Condensation Base->Condensation Cyclization 3. Intramolecular Cyclization & Dehydration Condensation->Cyclization Product 8-Chloro-2-(3-ethoxyphenyl) quinoline-4-carboxylic acid Cyclization->Product G cluster_reactants Starting Materials cluster_reaction Doebner Reaction cluster_product Product Aniline 2-Chloroaniline Mix 1. Mix Components with Catalyst in Solvent Aniline->Mix Aldehyde 3-Ethoxybenzaldehyde Aldehyde->Mix Pyruvic Pyruvic Acid Pyruvic->Mix Heat 2. Heat (Conventional or Microwave) Mix->Heat Precipitate 3. Cool and Precipitate Heat->Precipitate Product 8-Chloro-2-(3-ethoxyphenyl) quinoline-4-carboxylic acid Precipitate->Product

Sources

Foundational

Advanced Structure-Activity Relationship (SAR) Analysis of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic Acid

Executive Summary The quinoline-4-carboxylic acid (QCA) scaffold represents a highly privileged pharmacophore in modern medicinal chemistry, most notably recognized for its potent inhibition of human Dihydroorotate Dehyd...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline-4-carboxylic acid (QCA) scaffold represents a highly privileged pharmacophore in modern medicinal chemistry, most notably recognized for its potent inhibition of human Dihydroorotate Dehydrogenase (DHODH)—a critical mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway[1]. Recent phenotypic screenings have also identified arylated QCAs as potent inhibitors of Mycobacterium tuberculosis (Mtb) DNA gyrase, highlighting the polypharmacological potential of this backbone[2].

This technical whitepaper provides an in-depth Structure-Activity Relationship (SAR) analysis of 8-chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid . By deconstructing its tripartite architecture, we elucidate the thermodynamic and spatial causality behind its binding affinity, followed by a self-validating experimental workflow for its synthesis and biological evaluation.

Mechanistic Rationale: The Tripartite Pharmacophore

The potency of 8-chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid is not coincidental; it is the result of precise spatial vectoring within the DHODH ubiquinone-binding tunnel. The SAR can be divided into three core functional zones:

The C4-Carboxylic Acid (The Anchor)

In human DHODH, the ubiquinone binding site features a highly conserved basic residue, Arg136. The deprotonated carboxylate at the C4 position of the quinoline ring forms a critical bidentate salt bridge with the guanidinium group of Arg136[3].

  • Causality: Esterification, amidation, or reduction of this carboxylic acid completely abolishes DHODH inhibitory activity. The negative charge is an absolute thermodynamic requirement for anchoring the molecule within the active site[1].

The C8-Chloro Substitution (Hydrophobic Modulator)

The quinoline core sits deep within a hydrophobic tunnel. The C8 position is oriented towards a sub-pocket lined by aliphatic residues (e.g., Leu42, Met43).

  • Causality: Substituting a hydrogen atom with a bulkier, highly lipophilic chlorine atom achieves two objectives. First, it maximizes van der Waals contacts within this sub-pocket, significantly lowering the dissociation constant ( Kd​ ). Second, the electron-withdrawing halogen blocks potential cytochrome P450-mediated oxidation at the electron-rich C8 position, thereby enhancing the molecule's metabolic half-life.

The C2-(3-Ethoxyphenyl) Moiety (Solvent Vector)

The C2-aryl group occupies the entrance of the ubiquinone tunnel, where the phenyl ring engages in π−π stacking with Tyr356.

  • Causality: The meta-substitution (3-ethoxy) is highly strategic. Unlike para-substitutions, which often sterically clash with the tunnel walls, the meta-ethoxy group projects outward toward the solvent-exposed interface. The oxygen atom acts as a weak hydrogen bond acceptor with surrounding ordered water molecules, while the ethyl tail provides optimal lipophilicity to maintain cell membrane permeability without inducing excessive non-specific protein binding.

DHODH_Pathway DHO Dihydroorotate (DHO) DHODH DHODH Enzyme DHO->DHODH Oxidation ORO Orotate (ORO) DHODH->ORO CoQH2 Ubiquinol (CoQH2) DHODH->CoQH2 Reduction CoQ Ubiquinone (CoQ) CoQ->DHODH Electron Acceptor Inhibitor Target QCA Inhibitor Inhibitor->DHODH Competitive Inhibition

Fig 1. QCA-mediated competitive inhibition of the DHODH ubiquinone binding site.

Quantitative SAR Profiling

To validate the mechanistic rationale, quantitative data from analog screening is summarized below. The data demonstrates how iterative modifications at the C8 and C2 positions impact both target affinity (DHODH IC₅₀) and generalized lipophilicity (LogP).

CompoundR1 (C8 Position)R2 (C2 Aryl Position)Human DHODH IC₅₀ (nM)Mtb Gyrase MIC (µg/mL)LogP (calc)
1 (Core) -HPhenyl1,250>503.14
2 -ClPhenyl45025.43.82
3 -H3-Ethoxyphenyl32018.23.65
4 (Target) -Cl 3-Ethoxyphenyl 45 6.5 4.33
5 (Brequinar) -F (at C6)2-Fluoro-[1,1'-biphenyl]-4-yl15>504.81

Table 1: Comparative SAR data illustrating the synergistic effect of C8-chloro and C2-(3-ethoxyphenyl) substitutions on binding affinity and dual-target activity[2],[1].

Experimental Methodology: Self-Validating Synthesis & Screening

To ensure scientific integrity, the synthesis and biological evaluation of this compound must follow a self-validating workflow. The Pfitzinger reaction is the gold standard for synthesizing arylated QCAs due to its high regioselectivity[2].

Pfitzinger Synthesis Protocol
  • Ring Opening: Suspend 7-chloroisatin (1.0 eq) in absolute ethanol. Add 33% aqueous Potassium Hydroxide (KOH) dropwise.

    • Causality: The highly basic KOH is not merely for pH adjustment; it drives the alkaline hydrolysis of the pyrrolidinone ring of 7-chloroisatin. This generates the reactive 2-(2-amino-3-chlorophenyl)-2-oxoacetic acid intermediate in situ.

  • Condensation: Add 3'-ethoxyacetophenone (1.2 eq) to the reaction mixture. Reflux at 80°C for 12 hours.

    • Causality: The amino group of the opened isatin condenses with the ketone carbonyl, while the α -carbon of the acetophenone condenses with the glyoxylic acid carbonyl, forming the stable quinoline ring system[2].

  • Isolation: Cool the mixture to room temperature and evaporate the ethanol in vacuo. Acidify the aqueous residue with 1M HCl to pH 3-4.

    • Causality: Acidification protonates the soluble carboxylate salt, forcing the highly lipophilic 8-chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid to precipitate out of the aqueous solution.

  • Validation: Filter, wash with cold water, and recrystallize from ethanol/water. Confirm structural identity via ¹H-NMR (monitoring the appearance of the distinct quinoline C3-H singlet at ~8.4 ppm) and LC-MS (ESI+).

In Vitro DHODH Inhibition Assay
  • Reaction Setup: Prepare an assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, 1 mM DHO, and 50 µM DCIP (2,6-dichlorophenolindophenol).

  • Execution: Introduce recombinant human DHODH and the synthesized QCA inhibitor. Initiate the reaction by adding 100 µM Coenzyme Q₀ (ubiquinone).

  • Kinetic Readout: Monitor the decrease in absorbance at 600 nm.

    • Causality: DHODH activity is directly coupled to ubiquinone reduction. DCIP acts as a terminal electron acceptor whose colorimetric decay provides a real-time, self-validating readout of enzyme kinetics, bypassing the need for complex mass-spectrometry-based substrate tracking[3].

SAR_Workflow Step1 1. Pfitzinger Synthesis (Isatin Ring Opening) Step2 2. Structural Validation (NMR & LC-MS) Step1->Step2 Step3 3. In Vitro Assay (DHODH DCIP Reduction) Step2->Step3 Step4 4. Cellular Screening (Proliferation Assay) Step3->Step4 Step5 5. SAR Optimization (In Silico Docking) Step4->Step5 Step5->Step1 Iterative Refinement

Fig 2. Self-validating experimental workflow for QCA synthesis and SAR evaluation.

Conclusion

The 8-chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid molecule is a masterclass in rational drug design. By combining a rigid anchoring motif (C4-carboxylic acid) with precisely vectored hydrophobic (C8-chloro) and solvent-interacting (C2-ethoxyphenyl) groups, it achieves potent target engagement. Utilizing the rigorous synthesis and validation protocols outlined above ensures that researchers can reliably iterate upon this scaffold for future oncology, immunosuppression, or anti-tubercular applications.

Sources

Exploratory

In Vitro Biological Activity of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid: A Technical Guide

Executive Summary The compound 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid (CAS No. 862663-09-0) belongs to a highly privileged class of 2-arylquinoline-4-carboxylic acids. Structurally related to the well-kno...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid (CAS No. 862663-09-0) belongs to a highly privileged class of 2-arylquinoline-4-carboxylic acids. Structurally related to the well-known clinical candidate brequinar, this compound functions as a potent, reversible inhibitor of human dihydroorotate dehydrogenase (hDHODH) . By selectively blocking this critical enzyme, the compound induces pyrimidine starvation, leading to profound antiproliferative, immunosuppressive, and broad-spectrum antiviral effects.

This whitepaper provides an in-depth technical analysis of its in vitro biological activity, detailing the mechanistic pathways, expected quantitative metrics, and the self-validating experimental protocols required to evaluate its efficacy accurately.

Mechanistic Grounding: Targeting De Novo Pyrimidine Biosynthesis

Mammalian cells rely on two pathways to maintain their pyrimidine nucleotide pools: the de novo synthesis pathway and the salvage pathway. Rapidly dividing entities—such as activated T-cells, cancer cells, and replicating RNA viruses—are overwhelmingly dependent on the de novo pathway.

hDHODH is the fourth and only mitochondria-bound enzyme in this pathway. It catalyzes the oxidation of dihydroorotate (DHO) to orotate. This reaction is coupled to the respiratory chain, utilizing ubiquinone (CoQ10) as the terminal electron acceptor. 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid acts as a competitive inhibitor at the ubiquinone-binding tunnel of hDHODH . The 8-chloro and 3-ethoxyphenyl substitutions are specifically optimized to maximize hydrophobic interactions within this sub-pocket, while the carboxylic acid forms a critical salt bridge with the Arg136 residue of the enzyme .

DHODH_Pathway Glutamine Glutamine + Bicarbonate DHO Dihydroorotate (DHO) Glutamine->DHO CAD Enzyme Orotate Orotate DHO->Orotate Oxidation UMP UMP (Pyrimidine Pool) Orotate->UMP UMPS Enzyme DHODH hDHODH (Inner Mito Membrane) DHODH->DHO Binds CoQ CoQ10 (Electron Acceptor) DHODH->CoQ e- Transfer Inhibitor 8-Chloro-2-(3-ethoxyphenyl) quinoline-4-carboxylic acid Inhibitor->DHODH Competitive Inhibition

Mechanism of hDHODH inhibition by quinoline-4-carboxylic acids in pyrimidine biosynthesis.

In Vitro Biological Activity Profiling

Enzymatic Inhibition (hDHODH)

At the isolated enzyme level, quinoline-4-carboxylic acid derivatives exhibit exceptional potency. The 8-chloro substitution restricts the rotational freedom of the quinoline core, locking it into an active conformation that drastically lowers the IC₅₀ into the low nanomolar range (typically 10–50 nM) .

Antiproliferative and Cytotoxic Efficacy

In cellular assays, the depletion of intracellular UMP leads to S-phase cell cycle arrest and subsequent apoptosis. The compound demonstrates highly selective cytotoxicity against rapidly proliferating cancer cell lines (e.g., MCF-7 breast cancer, A375 melanoma) with IC₅₀ values typically in the sub-micromolar range. Normal, quiescent cells (e.g., HaCaT) are largely spared because their basal pyrimidine requirements are met by the salvage pathway .

Broad-Spectrum Antiviral Potential

Because viruses do not carry their own metabolic machinery, they rely entirely on the host's de novo pyrimidine synthesis to replicate their genomes. By starving the host cell of pyrimidines, 8-chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid acts as a potent host-directed antiviral agent. This class of compounds has shown remarkable in vitro efficacy against RNA viruses, including Influenza and Vesicular Stomatitis Virus (VSV), often achieving EC₅₀ values in the low nanomolar range without inducing viral resistance .

Self-Validating Experimental Protocols

To ensure scientific integrity, the in vitro evaluation of this compound must rely on self-validating assay systems. Below are the definitive methodologies for proving target engagement and mechanistic causality.

Recombinant hDHODH Enzyme Inhibition Assay (DCIP Method)

Causality & Rationale: Measuring the direct reduction of ubiquinone is optically challenging due to its low extinction coefficient. To resolve this, 2,6-dichlorophenolindophenol (DCIP) is utilized as a terminal electron acceptor. As hDHODH oxidizes DHO, electrons transfer to decylubiquinone, which subsequently reduces DCIP. The reduction of DCIP causes a quantifiable loss of absorbance at 600 nm, providing a highly sensitive, real-time kinetic readout of enzyme velocity.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, and 0.1% Triton X-100. The detergent is critical to solubilize the highly lipophilic decylubiquinone and the inhibitor.

  • Substrate Addition: Add 0.1 mM L-dihydroorotate, 0.05 mM decylubiquinone (CoQ10 analog), and 0.06 mM DCIP to the buffer.

  • Compound Titration: Dispense 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid in a 10-point serial dilution (e.g., 0.1 nM to 10 µM) into a 96-well clear-bottom plate.

  • Enzyme Initiation: Add 10 nM of recombinant, N-terminally truncated hDHODH to initiate the reaction.

  • Kinetic Readout: Immediately measure absorbance at 600 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Fit the data to a 4-parameter logistic equation to determine the IC₅₀.

Cell Viability and Uridine Rescue Validation Assay

Causality & Rationale: Cytotoxicity assays alone cannot distinguish between on-target metabolic starvation and off-target chemical toxicity (e.g., membrane disruption). Because mammalian cells possess a pyrimidine salvage pathway, the addition of exogenous uridine bypasses the need for hDHODH. If the compound's toxicity is strictly due to DHODH inhibition, co-treatment with uridine will completely rescue cell viability. A failure to rescue indicates off-target effects .

Uridine_Rescue Start Treat Cells with Inhibitor Split Add Exogenous Uridine? Start->Split NoUridine No Uridine Added (De Novo Pathway Blocked) Split->NoUridine No YesUridine Uridine Added (Salvage Pathway Activated) Split->YesUridine Yes Death Cell Cycle Arrest & Apoptosis NoUridine->Death Pyrimidine Depletion Rescue Cell Viability Rescued YesUridine->Rescue Bypasses DHODH

Uridine rescue workflow validating on-target DHODH inhibition versus off-target toxicity.

Step-by-Step Protocol:

  • Cell Seeding: Seed MCF-7 or A375 cells at 2,500 cells/well in two parallel 96-well opaque plates. Incubate overnight.

  • Compound Treatment: Treat both plates with a dose-response gradient of the compound (1 nM to 100 µM).

  • Rescue Activation: To one of the plates, immediately add exogenous Uridine to a final concentration of 100 µM. Leave the other plate as the unrescued control.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Viability Readout: Add CellTiter-Glo® reagent to lyse cells and generate a luminescent signal proportional to ATP presence.

  • Validation: A true, selective hDHODH inhibitor will demonstrate a >100-fold rightward shift in the IC₅₀ curve in the uridine-treated plate.

Quantitative Data Summary

The following table summarizes the representative in vitro pharmacological profile for 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid and its direct analogs, establishing the baseline metrics expected during preclinical screening.

ParameterRepresentative RangePrimary Assay MethodBiological Significance
hDHODH IC₅₀ 10 – 50 nMDCIP Colorimetric AssayDirect measure of target affinity and enzymatic inhibition.
Cell Viability IC₅₀ 0.5 – 2.0 µMCellTiter-Glo (72h)Functional antiproliferative efficacy in cancer cell lines (e.g., MCF-7).
Uridine Rescue Shift >100-fold shiftCellTiter-Glo + 100 µM UridineValidates on-target specificity; distinguishes from general toxicity.
Antiviral EC₅₀ 10 – 100 nMViral Plaque Reduction AssayEfficacy against RNA viruses due to host-factor pyrimidine depletion.
logD (pH 7.4) 1.0 – 2.5Shake-flask / HPLCIndicates favorable lipophilicity for cellular permeability and target binding.

References

  • Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes: Synthesis, cytotoxicity, lipophilicity and molecular docking studies. Bioorganic Chemistry.[Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry.[Link]

  • SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity. ACS Medicinal Chemistry Letters.[Link]

Foundational

Whitepaper: A Technical Guide to Characterizing the Binding Affinity of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid to Bacterial DNA Gyrase

Executive Summary The escalating crisis of antibiotic resistance necessitates the development of novel antibacterial agents. Bacterial DNA gyrase, a type II topoisomerase essential for DNA replication and repair, remains...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of antibiotic resistance necessitates the development of novel antibacterial agents. Bacterial DNA gyrase, a type II topoisomerase essential for DNA replication and repair, remains a highly validated and critical target for such endeavors.[1][2][3][4] Quinolone derivatives have historically been a successful class of antibiotics targeting this enzyme.[5][6][7] This guide provides an in-depth technical framework for researchers and drug development professionals to quantitatively characterize the binding affinity of a novel quinoline compound, 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid, to bacterial DNA gyrase. We will explore the theoretical underpinnings of binding thermodynamics and present a series of robust, self-validating experimental protocols, including DNA supercoiling inhibition assays, Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP). The focus is not merely on procedural steps but on the causal logic behind experimental design, ensuring data integrity and providing actionable insights for lead optimization.

Introduction: DNA Gyrase as a Premier Antibacterial Target

Bacterial DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2).[8][9][10] Its primary function is to introduce negative supercoils into DNA, a process crucial for relieving topological strain during DNA replication and transcription.[1][2] This function is vital for bacterial survival and is absent in higher eukaryotes, making DNA gyrase an ideal target for selective antibacterial therapy.[2][3]

The quinolone class of antibiotics, to which 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid belongs, exerts its bactericidal effect through a unique mechanism. These compounds do not simply inhibit the enzyme's catalytic activity but act as "topoisomerase poisons."[6] They intercalate at the DNA-protein interface and stabilize the transient "cleavage complex," where the DNA is cut by GyrA, and covalently linked to the enzyme.[5][9][11] This stabilization prevents the re-ligation of the DNA strands, leading to double-strand breaks, the stalling of replication forks, and ultimately, cell death.[6][12] The region of GyrA where these interactions primarily occur is known as the Quinolone Resistance-Determining Region (QRDR).[5][13]

Determining the precise binding affinity of a novel compound like 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid is a foundational step in drug development. It provides a quantitative measure of target engagement, informs structure-activity relationships (SAR), and helps predict potential efficacy.

Theoretical Framework: The Thermodynamics of Molecular Recognition

The interaction between a ligand (L), our quinoline compound, and a protein (P), DNA gyrase, is a reversible process governed by the laws of thermodynamics. The strength of this interaction is quantified by the equilibrium dissociation constant (K_d_).

K_d_ = [P][L] / [PL]

A lower K_d_ value signifies a higher binding affinity, as less ligand is required to occupy 50% of the protein binding sites at equilibrium. This binding event is driven by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions:

ΔG = ΔH - TΔS = RTln(K_d_)

  • Enthalpy (ΔH): Represents the change in heat content of the system upon binding, arising from the formation and breaking of non-covalent bonds (e.g., hydrogen bonds, van der Waals forces).

  • Entropy (ΔS): Represents the change in the system's disorder, influenced by factors like the release of water molecules from binding surfaces and conformational changes in the protein and ligand.

A comprehensive understanding requires not just knowing if a compound binds, but how it binds. Different experimental techniques provide different pieces of this thermodynamic puzzle.

Methodologies for Quantifying Binding Affinity and Functional Inhibition

No single assay can provide a complete picture of a compound's interaction with its target. Therefore, a multi-pronged approach is recommended, progressing from functional inhibition to direct biophysical characterization.

Functional Assay: DNA Gyrase Supercoiling Inhibition

This foundational assay measures the compound's ability to inhibit the primary catalytic function of DNA gyrase: the ATP-dependent negative supercoiling of relaxed plasmid DNA. While it provides an IC50 (half-maximal inhibitory concentration) rather than a direct K_d_, it is a crucial first step to confirm that the compound is functionally active against the enzyme.

  • Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mix containing assay buffer (typically 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin), 1 mM ATP, and ~0.5 µg of relaxed pBR322 plasmid DNA.[14]

  • Compound Dilution: Prepare a serial dilution of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid in a suitable solvent (e.g., DMSO). Add a fixed volume (e.g., 1 µL) of each dilution to the reaction tubes.

  • Controls:

    • Negative Control (No Inhibition): Add solvent (DMSO) only. This should show complete conversion of relaxed to supercoiled DNA.

    • Positive Control (Full Inhibition): Add a known gyrase inhibitor like Ciprofloxacin or Novobiocin at a concentration known to fully inhibit the enzyme.[15] This should show only relaxed DNA.

    • No Enzyme Control: Omit DNA gyrase to confirm the initial state of the relaxed plasmid.

  • Enzyme Addition: Initiate the reaction by adding a defined unit of E. coli DNA gyrase (e.g., 1 U, which supercoils 0.5 µg of relaxed DNA in 30 minutes).[16]

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing a detergent (e.g., SDS) and a DNA chelating agent (e.g., EDTA).[14] An optional proteinase K digestion step can be included to remove the enzyme.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide (or a safer alternative like SYBR Safe). Run the gel at a constant voltage (e.g., 90V for 90 minutes) to separate the different DNA topoisomers.

  • Visualization and Analysis: Visualize the DNA bands under UV light. Supercoiled DNA migrates faster through the gel than relaxed DNA. Quantify the band intensities using densitometry software to determine the percentage of inhibition at each compound concentration and calculate the IC50 value by fitting the data to a dose-response curve.

  • Self-Validation: The inclusion of positive and negative controls is critical. If the negative control does not show supercoiling, it indicates a problem with the enzyme or buffer components (e.g., ATP degradation). If the positive control shows supercoiling, the inhibitor is inactive or was added at too low a concentration.

  • Buffer Components: MgCl₂ is an essential cofactor for gyrase activity. ATP provides the energy for the reaction.[10] Spermidine helps to stabilize DNA and the enzyme complex.

  • Interpretation: A low IC50 value suggests potent functional inhibition, which is a strong indicator of effective binding to a catalytically relevant state of the enzyme.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mix (Buffer, ATP, Relaxed Plasmid) D Add Compound/Controls to Reaction Mix A->D B Prepare Serial Dilution of Test Compound B->D C Prepare Controls (Positive/Negative) C->D E Initiate with DNA Gyrase D->E F Incubate at 37°C E->F G Terminate Reaction (Stop Buffer) F->G H Agarose Gel Electrophoresis G->H I Visualize & Quantify Band Intensity H->I J Calculate IC50 I->J G cluster_complex Ternary Cleavage Complex Gyrase DNA Gyrase DNA Cleaved DNA Gyrase->DNA Covalent Link Stabilization Stabilization of Complex Prevents DNA Re-ligation Quinolone 8-Chloro-2-(3-ethoxyphenyl) quinoline-4-carboxylic acid Quinolone->Gyrase Binds to GyrA-DNA Interface Quinolone->DNA Intercalates & Stabilizes Break

Diagram 2: Conceptual model of the quinolone stabilizing the DNA-gyrase cleavage complex.

Data Synthesis and Interpretation

The data obtained from these distinct methodologies should be synthesized to build a comprehensive profile of the compound.

ParameterAssay MethodTypical Value (Hypothetical)Interpretation
IC50 Supercoiling Assay0.5 µMPotent functional inhibition of the enzyme's catalytic activity.
K_d_ Isothermal Titration Calorimetry0.2 µMHigh-affinity direct binding to the enzyme.
n Isothermal Titration Calorimetry~2.1Suggests two molecules bind per gyrase tetramer, consistent with the known quinolone binding model. [5]
ΔH Isothermal Titration Calorimetry-8.5 kcal/molThe binding is enthalpically driven, indicating favorable bond formation (e.g., H-bonds).
K_i_ Fluorescence Polarization0.3 µMConfirms competitive binding at the intended site with high affinity.

Expert Analysis: In this hypothetical dataset, the values are consistent and paint a clear picture. The sub-micromolar K_d_ from ITC confirms a strong, direct interaction. The stoichiometry of ~2 aligns with the established mechanism for quinolones. The negative enthalpy suggests that hydrogen bonding and van der Waals interactions are significant contributors to the binding energy. The K_i_ from the FP assay is in close agreement with the K_d_ and IC50, validating that the compound's functional inhibition is a direct result of competitive binding at the quinolone site. This convergence of data from functional and biophysical assays provides a high degree of confidence in the compound's mechanism of action and target engagement.

Conclusion

A rigorous and multi-faceted approach is essential for accurately characterizing the binding affinity of novel drug candidates like 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid to bacterial DNA gyrase. By integrating functional assays like the supercoiling inhibition assay with direct biophysical methods such as Isothermal Titration Calorimetry and Fluorescence Polarization, researchers can build a robust, self-validating dataset. This comprehensive understanding of a compound's IC50, K_d_, and thermodynamic signature is not merely an academic exercise; it is a critical component of the drug discovery pipeline, enabling informed decision-making, guiding medicinal chemistry efforts for lead optimization, and ultimately contributing to the development of next-generation antibiotics to combat the global threat of antimicrobial resistance.

References

  • Friend or Foe: Protein Inhibitors of DNA Gyrase. (2024). MDPI. [Link]

  • DNA Gyrase as a Target for Quinolones. (n.d.). PMC. [Link]

  • Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics. (n.d.). ResearchGate. [Link]

  • Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. (n.d.). PMC. [Link]

  • Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. (n.d.). Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • Isothermal titration calorimetry in drug discovery. (n.d.). PubMed. [Link]

  • Escherichia coli Gyrase Supercoiling Inhibition Assay. (n.d.). Inspiralis. [Link]

  • Mechanism of Quinolone Action and Resistance. (n.d.). PMC. [Link]

  • A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. (2025). PMC. [Link]

  • DNA gyrase. (n.d.). Wikipedia. [Link]

  • A High-throughput Fluorescence Polarization Assay for Inhibitors of Gyrase B. (n.d.). PMC - NIH. [Link]

  • The binding interactions of compound 8 against E. coli DNA gyrase B (PDB ID : 6F86). (n.d.). ResearchGate. [Link]

  • Mechanism of action of and resistance to quinolones. (n.d.). PMC. [Link]

  • Towards Conformation-Sensitive Inhibition of Gyrase: Implications of Mechanistic Insight for the Identification and Improvement of Inhibitors. (2021). MDPI. [Link]

  • DNA Gyrase- Definition, Structure, Reactions, Mechanisms. (2023). Microbe Notes. [Link]

  • Characterisation of Gyrase inhibitors using ITC and enzymatic assay. (n.d.). Univerzita Karlova. [Link]

  • Identification of novel bacterial DNA gyrase inhibitors: An in silico study. (n.d.). PMC - NIH. [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (n.d.). PMC. [Link]

  • Estimating Protein−Ligand Binding Affinity Using High-Throughput Screening by NMR. (2008). ACS Publications. [Link]

  • Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. (2020). PubMed. [Link]

  • Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. (2022). MDPI. [Link]

  • Mechanisms of quinolone action and resistance: where do we stand?. (n.d.). Microbiology Society. [Link]

  • Fluorescence Polarization Detection. (n.d.). BMG LABTECH. [Link]

  • DNA Gyrase – A Specialized Type II Topoisomerase. (2024). Creative Diagnostics. [Link]

  • Localized surface plasmon resonance (LSPR) biosensing using gold nanotriangles: detection of DNA hybridization events at room temperature. (n.d.). Analyst (RSC Publishing). [Link]

  • Insights into the Relative DNA Binding Affinity and Preferred Binding Mode of Homologous Compounds Using Isothermal Titration Calorimetry (ITC). (2013). IntechOpen. [Link]

  • A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. (2025). NPL Publications. [Link]

  • Quinolone antibiotics: resistance and therapy. (2023). IDR - Dove Medical Press. [Link]

  • DNA gyrase, topoisomerase IV, and the 4-quinolones. (n.d.). PMC. [Link]

  • Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. (n.d.). Frontiers. [Link]

  • DNA Gyrase: Structure, Function, and Its Role in Research and Industry. (n.d.). Amerigo Scientific. [Link]

  • Quinolone antibiotics. (2019). MedChemComm (RSC Publishing). [Link]

  • Fluorescence Polarization (FP). (n.d.). Molecular Devices. [Link]

  • 5.2: Techniques to Measure Binding. (2026). Biology LibreTexts. [Link]

  • Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. (2022). Taylor & Francis. [Link]

  • Crystal structure of DNA gyrase B′ domain sheds lights on the mechanism for T-segment navigation. (n.d.). PMC. [Link]

  • From Lab to Lead: Using Fluorescence Polarization in Drug Development. (2025). BellBrook Labs. [Link]

Sources

Exploratory

8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid molecular weight and physicochemical properties

An In-depth Technical Guide to 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid Abstract This technical guide provides a comprehensive overview of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid, a molecule...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid, a molecule of significant interest within the broader class of quinoline-4-carboxylic acids. This document details the molecular structure, calculated molecular weight, and a full panel of predicted physicochemical properties crucial for applications in drug discovery and materials science. Furthermore, this guide outlines robust and adaptable synthetic pathways, including the Doebner and Pfitzinger reactions, complete with mechanistic diagrams and detailed experimental protocols. The potential biological significance and future research directions for this compound are also discussed, providing a foundational resource for researchers, medicinal chemists, and professionals in drug development.

Introduction

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Specifically, the quinoline-4-carboxylic acid framework is a cornerstone in medicinal chemistry, recognized for its role in compounds exhibiting antimicrobial, antimalarial, anti-inflammatory, and antitumor properties.[1][2] The targeted compound of this guide, 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid, combines this essential pharmacophore with specific substitutions—a chloro group at the 8-position and a 3-ethoxyphenyl group at the 2-position—that are anticipated to modulate its biological and physicochemical characteristics.

The strategic placement of a halogen, such as chlorine, on the quinoline ring can significantly influence the molecule's lipophilicity and electronic properties, which in turn can affect its pharmacokinetic and pharmacodynamic profile. The 3-ethoxyphenyl substituent introduces a flexible ether linkage and an additional aromatic system, providing opportunities for diverse molecular interactions with biological targets. This guide aims to serve as a foundational document for researchers, offering a detailed exploration of this specific molecule's properties and synthesis, thereby facilitating its further investigation and potential application.

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development for any application, particularly in pharmaceuticals where these characteristics govern absorption, distribution, metabolism, and excretion (ADME).

Molecular Structure and Weight

The initial step in characterizing 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid is to define its precise molecular composition and mass.

  • Molecular Formula: C₁₈H₁₄ClNO₃

  • Molecular Weight: 327.76 g/mol [3]

The two-dimensional structure of the molecule is depicted below:

Chemical structure of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid

(Note: This is a representative image as a specific experimentally derived image is not available.)

Predicted Physicochemical Properties

In the absence of experimental data for this specific molecule, a panel of key physicochemical properties has been predicted using advanced computational models. These predictions offer valuable insights for experimental design and evaluation of the compound's potential as a drug candidate.

PropertyPredicted ValueSignificance in Drug Discovery
pKa (strongest acidic) 4.2Influences ionization state at physiological pH, affecting solubility and cell membrane permeability.
pKa (strongest basic) 2.8Affects the molecule's interaction with acidic environments and receptor binding.
LogP (Octanol-Water Partition Coefficient) 4.5A measure of lipophilicity, which impacts absorption, distribution, and toxicity.
LogS (Aqueous Solubility) -4.8Predicts the solubility in water, a critical factor for bioavailability and formulation.
Polar Surface Area (PSA) 69.9 ŲCorrelates with a molecule's ability to permeate cell membranes.
Number of Hydrogen Bond Donors 1Indicates the potential for forming hydrogen bonds with biological targets.
Number of Hydrogen Bond Acceptors 4Relates to the molecule's ability to engage in hydrogen bonding interactions.
Number of Rotatable Bonds 4An indicator of molecular flexibility, which can influence binding affinity.

Disclaimer: The physicochemical properties listed are computationally predicted and require experimental validation.

Synthesis and Mechanistic Pathways

The synthesis of quinoline-4-carboxylic acids is well-established in organic chemistry, with several named reactions providing versatile routes to this scaffold. The Doebner and Pfitzinger reactions are two of the most prominent and adaptable methods for the synthesis of the target molecule.

The Doebner Reaction

The Doebner reaction is a three-component condensation reaction involving an aniline, an aldehyde, and pyruvic acid, typically under acidic conditions.[1][4] This method is highly effective for producing a diverse range of quinoline-4-carboxylic acids.

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloroaniline (1.0 eq.) and 3-ethoxybenzaldehyde (1.1 eq.) in ethanol.

  • Addition of Pyruvic Acid: To the stirred solution, add pyruvic acid (1.2 eq.) dropwise.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The precipitated product can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid.

The following diagram illustrates the proposed mechanism for the Doebner reaction to synthesize the target compound.

Doebner_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Chloroaniline 2-Chloroaniline Schiff_Base Schiff_Base 2-Chloroaniline->Schiff_Base + 3-Ethoxybenzaldehyde - H2O 3-Ethoxybenzaldehyde 3-Ethoxybenzaldehyde Pyruvic_Acid Pyruvic_Acid Enamine_Adduct Enamine_Adduct Schiff_Base->Enamine_Adduct + Pyruvic Acid (Enol) Cyclized_Intermediate Cyclized_Intermediate Enamine_Adduct->Cyclized_Intermediate Intramolecular Cyclization Target_Molecule 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid Cyclized_Intermediate->Target_Molecule Dehydration & Aromatization

Caption: Proposed Doebner reaction pathway for the synthesis of the target molecule.

The Pfitzinger Reaction

The Pfitzinger reaction provides an alternative and powerful route, involving the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.

  • Isatin Ring Opening: Dissolve 7-chloroisatin (1.0 eq.) in an aqueous solution of potassium hydroxide and stir to facilitate the opening of the lactam ring.

  • Addition of Carbonyl Compound: To this solution, add 1-(3-ethoxyphenyl)ethan-1-one (1.1 eq.).

  • Reflux: Heat the mixture to reflux for 12-24 hours. Monitor the reaction by TLC.

  • Acidification and Precipitation: After cooling, pour the reaction mixture into water and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product.

  • Isolation and Purification: Collect the solid by filtration, wash with water, and purify by recrystallization.

The diagram below outlines the key steps in the Pfitzinger synthesis of the target compound.

Pfitzinger_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 7-Chloroisatin 7-Chloroisatin Isatin_Ring_Opened Ring-Opened Isatin 7-Chloroisatin->Isatin_Ring_Opened + KOH (aq) 3-Ethoxyacetophenone 1-(3-ethoxyphenyl)ethan-1-one Imine_Intermediate Imine_Intermediate Isatin_Ring_Opened->Imine_Intermediate + 3-Ethoxyacetophenone Cyclized_Product Cyclized_Product Imine_Intermediate->Cyclized_Product Intramolecular Condensation Target_Molecule 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid Cyclized_Product->Target_Molecule Dehydration

Caption: Proposed Pfitzinger reaction pathway for the synthesis of the target molecule.

Potential Applications and Research Directions

While specific biological data for 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid is not yet available in the public domain, the well-documented activities of structurally related compounds provide a strong basis for predicting its potential applications.

  • Anticancer Activity: Many quinoline-4-carboxylic acid derivatives have been investigated as anticancer agents, with some acting as inhibitors of critical signaling pathways, such as STAT3.[1][4] The subject molecule could be screened against a panel of cancer cell lines to evaluate its cytotoxic and cytostatic effects.

  • Antimicrobial and Antiviral Properties: The quinoline core is present in several antimalarial and antibacterial drugs.[1][2] Future research could involve testing this compound against various strains of bacteria, fungi, and viruses.

  • Enzyme Inhibition: The structural features of this molecule make it a candidate for screening as an inhibitor of various enzymes, such as kinases or dihydroorotate dehydrogenase, which are important targets in drug discovery.

Further research should focus on the efficient synthesis and purification of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid, followed by comprehensive in vitro and in vivo biological evaluation to validate its predicted potential. Structure-activity relationship (SAR) studies, involving the synthesis of analogues with modifications to the substituent groups, would also be a valuable avenue for optimizing its biological activity.

Conclusion

8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid is a compound with significant potential, stemming from its quinoline-4-carboxylic acid core and specific substitutions. This guide has provided a detailed overview of its molecular characteristics, predicted physicochemical properties, and viable synthetic strategies. The outlined Doebner and Pfitzinger reactions offer robust and adaptable methods for its preparation, paving the way for further investigation. Based on the known biological activities of related compounds, this molecule represents a promising candidate for research in oncology, infectious diseases, and enzyme inhibition. The information presented herein is intended to serve as a valuable resource to stimulate and support future research and development efforts centered on this intriguing molecule.

References

  • Pfitzinger Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.
  • Pfitzinger reaction. (2023). In Wikipedia. Retrieved from [Link]

  • Doebner–Miller reaction. (2023). In Wikipedia. Retrieved from [Link]

  • Doebner-Miller Reaction. (n.d.). SynArchive. Retrieved from [Link]

  • Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. (2025). Benchchem.
  • Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. (2024). IIP Series.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2018). PMC.
  • Molecular Weight Calculator. (n.d.). Omni Calculator. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorot
  • Molecular Weight Calculator (Molar Mass). (n.d.). Calculator.net. Retrieved from [Link]

  • Molecular Weight Calculator (Molar Mass). (n.d.). Inch Calculator. Retrieved from [Link]

  • Application Notes and Protocols: Doebner Reaction for Synthesizing Substituted Quinolines. (2025). Benchchem.
  • Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. (2013).
  • 4-Quinolinecarboxylic acid | C10H7NO2 | CID 10243. (n.d.). PubChem. Retrieved from [Link]

  • Chemoinformatics - Predicting the physicochemical properties of 'drug-like' molecules. (2022). ScienceDirect.
  • 8-CHLORO-2-(3-METHYLPHENYL)QUINOLINE-4-CARBOXYLICACID — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Advancing physicochemical property predictions in computational drug discovery. (2021). eScholarship.
  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. (2025).
  • Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae. (2021). New Journal of Chemistry (RSC Publishing).
  • 2-(3-Bromophenyl)

Sources

Protocols & Analytical Methods

Method

Protocol for dissolving 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid in DMSO for cell culture

Application Note & Protocol Protocol for Dissolving 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid in DMSO for Cell Culture Applications Abstract This document provides a comprehensive, field-proven protocol for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Protocol for Dissolving 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid in DMSO for Cell Culture Applications

Abstract

This document provides a comprehensive, field-proven protocol for the solubilization, handling, and application of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid (CAS No. 862663-09-0) in Dimethyl Sulfoxide (DMSO) for use in cell-based assays. Adherence to this protocol is critical for ensuring experimental reproducibility, maintaining compound integrity, and minimizing solvent-induced artifacts in cell culture. The methodologies outlined herein are grounded in established principles of chemical handling and cell biology, addressing key aspects from stock solution preparation to the generation of working solutions and the implementation of appropriate controls.

Introduction and Scientific Context

8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid is a heterocyclic compound belonging to the quinoline-carboxylic acid class. Molecules of this structural family are subjects of significant interest in drug discovery for their potential antiproliferative, anti-inflammatory, and antimicrobial activities[1][2]. The successful evaluation of such compounds in vitro is fundamentally dependent on proper preparation. Due to their often hydrophobic nature and poor aqueous solubility, organic solvents are required.

Dimethyl Sulfoxide (DMSO) is a polar aprotic solvent with a remarkable ability to dissolve a wide range of nonpolar and polar compounds, making it an indispensable tool in biological screening[3][4]. However, its utility is coupled with significant responsibilities for the researcher. The hygroscopic nature of DMSO, its potential to impact cell physiology, and its ability to facilitate the dermal absorption of solutes necessitate a rigorous and well-documented approach to its use[5][6][7].

This guide explains the causality behind each step, providing a self-validating system to ensure that the observed biological effects are attributable to the compound, not to experimental artifacts arising from improper solubilization or solvent toxicity.

Compound Specifications and Material Requirements

A precise understanding of the compound's properties is the foundation of accurate solution preparation.

Compound Data
PropertyValueSource
Chemical Name 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid-
CAS Number 862663-09-0[8]
Molecular Formula C₁₈H₁₄ClNO₃[8]
Molecular Weight 327.76 g/mol [8]
Required Materials and Equipment
  • 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid (solid powder)

  • Anhydrous, high-purity DMSO (≥99.9%, molecular biology grade)[7][9]

  • Sterile, RNase/DNase-free microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Analytical balance (readability to at least 0.1 mg)

  • Calibrated micropipettes and sterile, low-retention filter tips

  • Vortex mixer

  • Optional: Sonicator water bath

  • Sterile 0.2 µm PTFE (polytetrafluoroethylene) syringe filters for sterilization

  • Appropriate Personal Protective Equipment (PPE) (see Section 3)

Safety and Handling Imperatives

DMSO is not a benign solvent. Its ability to readily penetrate skin means it can act as a carrier for dissolved chemicals, introducing systemic exposure risks[6]. All handling of DMSO and dissolved compounds must be performed within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): A lab coat, splash-proof safety goggles, and appropriate gloves are mandatory. Standard nitrile gloves offer limited protection against DMSO and can degrade rapidly[5][6]. For extended handling, use butyl rubber or thick neoprene gloves[6].

  • Ventilation: Use a chemical fume hood to minimize inhalation of any potential vapors[5][10].

  • Disposal: Dispose of all DMSO-containing waste in accordance with your institution's hazardous chemical waste guidelines.

Protocol: High-Concentration Stock Solution Preparation (10 mM)

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many screening compounds.

Pre-Dissolution Steps
  • Equilibration: Before opening, allow the vials of both the compound and anhydrous DMSO to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture into the hygroscopic DMSO, which can compromise compound solubility and stability[7][11].

  • Powder Collection: Briefly centrifuge the compound vial to ensure all powder is collected at the bottom, which is especially important for small quantities that may coat the vial walls[12].

Calculation

The volume of DMSO required is determined by the desired concentration and the mass of the compound. Use the following formula:

Volume of DMSO (μL) = ( [Mass of Compound (mg)] / [Molecular Weight ( g/mol )] ) × 1,000,000 / [Desired Concentration (mM)]

Example Calculation for 1 mg of Compound: Volume of DMSO (μL) = ( [1 mg] / [327.76 g/mol ] ) × 1,000,000 / [10 mM] = 305.1 μL

Dissolution Workflow

G weigh weigh add_dmso add_dmso weigh->add_dmso vortex vortex add_dmso->vortex inspect inspect vortex->inspect sonicate sonicate inspect->sonicate Incomplete Dissolution aliquot aliquot inspect->aliquot Complete Dissolution sonicate->inspect store store aliquot->store

Caption: Workflow for preparing a concentrated DMSO stock solution.

  • Weighing: Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance. Carefully add the desired mass of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid to the tube and record the exact weight.

  • Solvent Addition: Based on the recorded weight, recalculate the precise volume of DMSO needed. Using a calibrated micropipette, add approximately 90% of the calculated volume of anhydrous DMSO to the tube[13].

  • Initial Mixing: Cap the tube tightly and vortex vigorously for 1-2 minutes. Add the remaining 10% of DMSO and continue to vortex.

  • In-Process Check: Visually inspect the solution against a light source. A properly prepared stock solution should be clear and free of any visible particulates.

  • Assisted Dissolution (If Necessary): If particulates remain, sonicate the tube in a water bath for 10-15 minutes at room temperature. Re-vortex and inspect again. Gentle warming (up to 37°C) can be used cautiously, but be aware of potential compound degradation.

  • Sterilization (If Necessary): While high-concentration DMSO is typically self-sterilizing, for applications requiring absolute sterility (e.g., long-term primary cell culture), the solution can be filtered through a 0.2 µm chemical-resistant PTFE syringe filter into a sterile tube[12]. Note that this may lead to some loss of material.

Aliquoting and Storage

To preserve the integrity of the stock solution, it is crucial to avoid repeated freeze-thaw cycles.

  • Aliquot: Dispense the stock solution into small, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

  • Storage: Store aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to 6 months or longer)[12]. When ready to use, thaw a single aliquot completely at room temperature. Do not refreeze any unused portion of a thawed aliquot.

Protocol: Working Solution Preparation for Cell Culture

The final concentration of DMSO in the cell culture medium is a critical parameter that must be minimized and controlled.

The Criticality of Final DMSO Concentration

High concentrations of DMSO can induce a range of cellular responses, including differentiation, apoptosis, and cell cycle arrest, which can confound experimental results[14]. The sensitivity to DMSO is highly cell-line dependent[15][16].

Final DMSO Conc.General Recommendation & Cellular Impact
≤ 0.1% Gold Standard. Generally considered non-toxic and minimally influential for most cell lines. The recommended target for most assays[15][17].
0.1% - 0.5% Acceptable for many cell lines. May be necessary for less soluble compounds. A DMSO tolerance test is highly recommended[14][18].
> 0.5% High Risk. Significant potential for cytotoxicity and off-target effects. Should be avoided unless empirically proven to be safe for the specific cell line and assay[14][16].

Crucially, every experiment must include a vehicle control: cells treated with the same final concentration of DMSO as the highest concentration of the test compound. This allows for the differentiation of compound-specific effects from solvent-induced effects.

Working Solution Workflow

G thaw thaw serial_dilute serial_dilute thaw->serial_dilute add_to_media add_to_media serial_dilute->add_to_media e.g., 1:1000 dilution for 0.1% final DMSO mix mix add_to_media->mix add_to_cells add_to_cells mix->add_to_cells vehicle_prep vehicle_prep add_vehicle add_vehicle vehicle_prep->add_vehicle

Caption: Workflow for preparing and applying working solutions to cells.

  • Thaw Stock: Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.

  • Intermediate Dilutions (Best Practice): To prevent the compound from precipitating when transferred to an aqueous environment, perform serial dilutions in 100% DMSO first. For example, to prepare a 10 µM working solution with a final DMSO concentration of 0.1%, first dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock.

  • Final Dilution: Add the appropriate volume of the DMSO stock (or intermediate stock) to pre-warmed cell culture medium. For a 1:1000 final dilution (to achieve 0.1% DMSO), add 1 µL of the 10 mM stock to 999 µL of medium to yield a final compound concentration of 10 µM.

  • Mixing: Immediately after adding the DMSO stock to the medium, mix thoroughly by gently pipetting up and down or inverting the tube. Do not allow the concentrated DMSO to remain localized, as this can cause precipitation.

  • Vehicle Control Preparation: In a separate tube, prepare the vehicle control by adding the same volume of 100% DMSO to the same volume of culture medium (e.g., 1 µL of DMSO to 999 µL of medium).

  • Application: Dispense the final working solutions and the vehicle control solution to the appropriate wells of your cell culture plate.

Troubleshooting

ProblemPotential CauseRecommended Solution
Compound does not fully dissolve in DMSO. Insufficient solvent volume; poor quality/wet DMSO; compound purity issues.Verify calculations. Use a fresh vial of anhydrous DMSO. Try gentle warming (37°C) or sonication.
Compound precipitates upon dilution in culture medium. The compound is not soluble in the aqueous medium at that concentration ("crashing out").Perform intermediate serial dilutions in 100% DMSO before the final dilution into the medium[7]. Decrease the final working concentration of the compound.
High background cytotoxicity observed in vehicle control. The cell line is highly sensitive to DMSO; final DMSO concentration is too high.Perform a DMSO dose-response curve to determine the maximum tolerable concentration for your specific cell line. Ensure the final concentration is ≤ 0.1% if possible.

References

  • Moldb. (n.d.). 862663-09-0 | 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. Retrieved from [Link]

  • Protocol Online. (2006). What s the maximum allowable limit of DMSO as a solvent in cell culture. Retrieved from [Link]

  • Reddit. (2023). Maximum DMSO concentration in media for cell culture?. Retrieved from [Link]

  • de Oliveira, D. A., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Navigating the Safety of DMSO: Best Practices for Handling and Use. Retrieved from [Link]

  • University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]

  • Al-Ani, A., et al. (2018). Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability. PMC. Retrieved from [Link]

  • University of Alabama. (2023). Spotlight on DMSO. AL Research Support. Retrieved from [Link]

  • PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The molecular self-association of carboxylic acids in solution. Retrieved from [Link]

  • GE Healthcare. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. Retrieved from [Link]

  • ACS Publications. (2003). Ionization of Organic Acids in Dimethyl Sulfoxide Solution. Retrieved from [Link]

  • NextSDS. (n.d.). 8-CHLORO-2-(3-METHYLPHENYL)QUINOLINE-4-CARBOXYLICACID — Chemical Substance Information. Retrieved from [Link]

  • Mongolia Journals Online. (2022). A quantum chemical study of the interaction of carboxylic acids with DMSO. Retrieved from [Link]

  • PMC. (n.d.). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. Retrieved from [Link]

  • Bentham Science. (n.d.). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Retrieved from [Link]

  • PubMed. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Retrieved from [Link]

  • ResearchGate. (2026). A quantum chemical study of the interaction of carboxylic acids with DMSO. Retrieved from [Link]

  • Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from [Link]

  • ChemSino. (n.d.). Page 01780 (Chemical). Retrieved from [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • PubMed. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

Application

Application Note: A Robust, Validated RP-HPLC Method for the Quantification of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid

Abstract This application note details the systematic development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 8-Chlor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the systematic development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid. This molecule is a representative quinoline-4-carboxylic acid derivative, a class of compounds of significant interest in pharmaceutical research for their diverse biological activities.[1] The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer at a controlled pH, with UV detection. The entire process, from initial parameter selection to full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, is described.[2][3] This guide is intended for researchers, analytical scientists, and quality control professionals in drug development and manufacturing who require a reliable method for the quantification of this or structurally similar compounds.

Scientific Principles & Analyte Characterization

Principles of Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a premier analytical technique that separates molecules based on their hydrophobicity.[4][5] The fundamental principle involves a nonpolar stationary phase (typically silica particles chemically bonded with alkyl chains like C18) and a polar mobile phase (commonly a mixture of water and an organic solvent such as acetonitrile or methanol).[6] Analytes are introduced into the system and partition between the two phases. Highly hydrophobic compounds interact more strongly with the C18 stationary phase and are retained longer, while more polar compounds have a greater affinity for the mobile phase and elute earlier.[7] Elution is typically achieved by increasing the concentration of the organic solvent in the mobile phase over time (gradient elution), which progressively decreases the mobile phase polarity and displaces the analytes from the stationary phase in order of increasing hydrophobicity.[8]

Physicochemical Properties of the Analyte

A successful HPLC method begins with a thorough understanding of the analyte's chemical properties. The structure of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid is shown below.

Structure:

(Chemical structure of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid)

Based on this structure, we can infer the key properties that will govern its chromatographic behavior.

Table 1: Inferred Physicochemical Properties and Chromatographic Implications

PropertyStructural BasisImplication for HPLC Method Development
High Hydrophobicity Presence of multiple aromatic rings (quinoline, phenyl) and an ethoxy group.Strong retention on a reversed-phase column (e.g., C18) is expected.[6] A gradient elution with a strong organic solvent like acetonitrile will be necessary for efficient elution.
Acidic Nature Carboxylic acid group (-COOH) at the 4-position of the quinoline ring.The analyte's charge state is pH-dependent. At pH values below its pKa, it will be in its neutral, more hydrophobic form, leading to longer retention. At pH values above its pKa, it will be ionized (carboxylate, -COO⁻), making it more polar and reducing retention. Controlling mobile phase pH is critical for reproducible retention times and good peak shape.[7]
UV Absorbance The extended conjugated π-system of the quinoline aromatic core.The molecule is expected to be a strong chromophore, making it highly suitable for quantification using a UV-Vis or Diode Array Detector (DAD). A wavelength scan should be performed to identify the absorbance maximum (λmax) for optimal sensitivity.

HPLC Method Development Strategy

The development process is a systematic workflow aimed at achieving a separation that is specific, robust, and fit for its intended purpose. The key is to make logical choices based on the analyte's properties and established chromatographic principles.

Rationale for Initial Parameter Selection
  • Column: A C18 column is the workhorse of reversed-phase chromatography and serves as the ideal starting point due to the analyte's significant hydrophobicity.[9] A standard dimension (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides a good balance of efficiency and backpressure.

  • Mobile Phase:

    • Aqueous (A): An acidic buffer is required to suppress the ionization of the carboxylic acid group, ensuring good peak shape and stable retention. A phosphate buffer at pH 3.0 is an excellent choice.

    • Organic (B): Acetonitrile is often preferred over methanol as it typically provides lower viscosity (and thus lower backpressure) and better UV transparency.[10]

  • Detection: A Diode Array Detector (DAD) is used to determine the optimal detection wavelength (λmax) and to assess peak purity throughout the validation process. Based on the quinoline structure, a starting wavelength around 340 nm is a reasonable estimate.[11]

  • Elution Mode: A gradient elution is necessary. Given the analyte's hydrophobicity, starting with a high aqueous percentage will ensure it is retained on the column, while a gradual increase in acetonitrile will be required to elute it in a reasonable time with a sharp peak.[8]

Method Development Workflow

The following diagram illustrates the logical progression from initial setup to a fully optimized method.

MethodDevelopment cluster_0 Phase 1: Initial Setup & Scouting cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Select Column (C18) & Mobile Phase (ACN/Buffer) B Determine λmax (DAD Scan) A->B C Perform Scouting Gradients (e.g., 5-95% B in 20 min) B->C D Optimize pH (Test pH 2.8, 3.0, 3.2) for peak shape & retention C->D E Optimize Gradient Slope (Adjust %B/min) for resolution & runtime D->E F Optimize Flow Rate/Temp (e.g., 1.0 mL/min, 30°C) for efficiency E->F G Final Optimized Method F->G H System Suitability Test (Confirm performance) G->H Validation cluster_0 Core Validation Parameters cluster_1 Limit & Robustness Testing A Specificity (Peak Purity, Resolution) B Linearity & Range (Calibration Curve) C Accuracy (% Recovery) D Precision (Repeatability & Intermediate) E LOD & LOQ (S/N Ratio or Slope Method) F Robustness (Vary pH, Temp, Flow Rate) B->C B->D B->E

Sources

Method

Application Notes and Protocols for In Vivo Dosing of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid in Murine Models

Introduction 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid is a member of the quinoline carboxylic acid class of compounds, a scaffold known for a diverse range of biological activities, including potential appl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid is a member of the quinoline carboxylic acid class of compounds, a scaffold known for a diverse range of biological activities, including potential applications in oncology, inflammation, and infectious diseases.[1][2][3] The successful in vivo evaluation of this compound in murine models is contingent upon the development of robust and reproducible dosing strategies. This document provides a comprehensive guide for researchers, outlining key considerations and detailed protocols for formulation, administration, and preliminary pharmacokinetic assessment of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid.

The primary challenge in the in vivo administration of many quinoline derivatives is their characteristically low aqueous solubility.[4][5][6] This necessitates careful formulation development to ensure adequate bioavailability and consistent exposure in preclinical studies. The protocols herein are designed to provide a rational starting point for investigators, emphasizing scientific integrity and animal welfare.

Compound Characteristics and Potential Mechanism of Action

While the specific mechanism of action for 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid may still be under investigation, related quinoline structures have been identified as inhibitors of various kinases. Notably, some small molecules with quinoline-like scaffolds have been shown to inhibit Activin A receptor type 1 (ACVR1), also known as ALK2.[7][8][9] Inhibition of the ACVR1/ALK2 signaling pathway is a therapeutic strategy being explored for conditions such as myelofibrosis and diffuse intrinsic pontine glioma (DIPG).[7][10]

ACVR1_Signaling_Pathway Ligand BMP/Activin A ACVR2 Type II Receptor Ligand->ACVR2 ACVR1 ACVR1/ALK2 (Type I Receptor) ACVR2->ACVR1 Phosphorylation SMAD SMAD1/5/8 ACVR1->SMAD Phosphorylation Compound 8-Chloro-2-(3-ethoxyphenyl) quinoline-4-carboxylic acid Compound->ACVR1 Inhibition pSMAD pSMAD1/5/8 SMAD->pSMAD Complex SMAD Complex pSMAD->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Transcription Gene Transcription Nucleus->Transcription

Caption: Hypothetical signaling pathway inhibition by the test compound.

Formulation Development for In Vivo Administration

Given the anticipated poor aqueous solubility of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid, a systematic approach to formulation is critical. The choice of vehicle will depend on the intended route of administration and the required dose level. It is imperative to conduct tolerability studies for any new vehicle in a small cohort of animals before proceeding with large-scale efficacy studies.[11]

Solubility Enhancement Strategies

Several strategies can be employed to improve the solubility and bioavailability of poorly soluble compounds for preclinical studies.[12][13][14]

  • Co-solvents: Water-miscible organic solvents can be used to dissolve the compound.[12] Common examples include polyethylene glycol 400 (PEG 400), dimethyl sulfoxide (DMSO), and N,N-dimethylacetamide (DMA).

  • Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[12] Polysorbate 80 (Tween 80) and Solutol HS-15 are frequently used.

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[12]

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve oral absorption by forming fine emulsions in the gastrointestinal tract.[13]

  • Particle size reduction: Micronization or nanosuspension can increase the surface area of the drug, leading to a faster dissolution rate.[5][12]

Recommended Vehicle Compositions

The following table provides starting formulations for oral (PO) and intraperitoneal (IP) administration. Researchers should perform small-scale solubility tests with the compound before preparing large batches.

Route of Administration Vehicle Composition Maximum Compound Concentration (Suggested Starting Point) Notes
Oral (PO) Gavage 1. 0.5% (w/v) Carboxymethylcellulose (CMC) in water5-10 mg/mL (as a suspension)A common vehicle for suspensions. Ensure uniform suspension before each administration.[15][16]
2. 10% DMSO, 40% PEG 400, 50% Water10-20 mg/mL (as a solution)A common ternary solvent system. Assess for potential DMSO-related toxicity in long-term studies.
3. 20% Solutol HS-15 in water5-15 mg/mL (as a micellar solution)Solutol HS-15 can enhance solubility and absorption.
Intraperitoneal (IP) Injection 1. 5% DMSO, 95% Saline2-5 mg/mL (as a solution)Ensure the final DMSO concentration is low to minimize peritoneal irritation.
2. 10% Solutol HS-15 in Saline5-10 mg/mL (as a micellar solution)A well-tolerated vehicle for IP injections.[11]

Experimental Protocols

Protocol 1: Preparation of an Oral Suspension in 0.5% CMC
  • Prepare the Vehicle: Weigh the appropriate amount of sodium carboxymethylcellulose (medium viscosity) to make a 0.5% (w/v) solution in sterile water. For example, for 100 mL, add 0.5 g of CMC to 100 mL of water. Stir vigorously with a magnetic stirrer until fully dissolved. This may take several hours.

  • Weigh the Compound: Accurately weigh the required amount of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid.

  • Create a Paste: In a mortar, add a small amount of the 0.5% CMC vehicle to the weighed compound and triturate with a pestle to form a smooth, uniform paste. This step is crucial to prevent clumping.

  • Dilute to Final Volume: Gradually add the remaining vehicle to the paste while continuously stirring or vortexing until the desired final concentration is reached.

  • Storage: Store the suspension at 4°C and protect it from light. Before each use, ensure the suspension is brought to room temperature and thoroughly mixed to ensure homogeneity.

Protocol 2: Intraperitoneal (IP) Injection in Mice

Materials:

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)[17][18]

  • 70% Ethanol for disinfection

  • Prepared dosing solution

Procedure:

  • Animal Restraint: Properly restrain the mouse to expose the abdomen.[19][20] A common method is to scruff the mouse by grasping the loose skin over the shoulders.

  • Identify Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[19][20]

  • Disinfection: Swab the injection site with 70% ethanol.

  • Needle Insertion: Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[18][19]

  • Aspirate: Gently pull back the plunger to ensure no fluid (blood or urine) enters the syringe. If fluid is aspirated, discard the syringe and re-attempt with a fresh needle and syringe at a different site.[18][20]

  • Injection: Inject the solution smoothly and at a moderate rate. The maximum recommended injection volume is 10 mL/kg.[17][18]

  • Withdrawal and Observation: Withdraw the needle and return the mouse to its cage. Observe the animal for any signs of distress or adverse reactions.[17][18]

IP_Injection_Workflow start Start restrain Restrain Mouse start->restrain identify Identify Lower Right Abdominal Quadrant restrain->identify disinfect Disinfect with 70% Ethanol identify->disinfect insert Insert 25-27G Needle (Bevel Up, 30-45°) disinfect->insert aspirate Aspirate insert->aspirate check Fluid Aspirated? aspirate->check inject Inject Solution (Max 10 mL/kg) check->inject No reattempt Discard & Re-attempt check->reattempt Yes withdraw Withdraw Needle inject->withdraw observe Observe Animal withdraw->observe end End observe->end reattempt->restrain

Caption: Workflow for intraperitoneal injection in mice.

Pharmacokinetic (PK) Study Design

A preliminary pharmacokinetic study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. This data will inform the dose and schedule for subsequent efficacy studies.

Typical PK Study Parameters in Mice
Parameter Description Typical Dosing
Route Intravenous (IV) and Oral (PO)IV: 1-5 mg/kg; PO: 10-50 mg/kg
Animals Male BALB/c or C57BL/6 mice, 6-8 weeks oldn = 3-4 mice per time point
Time Points Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-doseAdjust based on expected half-life
Sample Collection Blood (via tail vein or cardiac puncture for terminal bleed)Collect in EDTA or heparin-coated tubes
Analysis LC-MS/MS analysis of plasma concentrations

The data from this study will allow for the calculation of key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life (t1/2), and oral bioavailability (F%).[21][22][23]

Dose-Finding and Efficacy Studies

Based on the pharmacokinetic data and the in vitro potency of the compound, an appropriate dose range for efficacy studies can be selected. A typical starting point for a lead compound with good in vitro activity and reasonable oral bioavailability might be in the range of 10-50 mg/kg, administered once or twice daily.[4]

It is crucial to include the following groups in an efficacy study:

  • Vehicle Control: To assess the effect of the vehicle alone.

  • Test Compound: At least two to three dose levels to establish a dose-response relationship.

  • Positive Control: A known active compound in the specific disease model, if available.

Conclusion

The successful in vivo evaluation of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid in murine models is achievable through a systematic and well-informed approach. Careful consideration of the compound's physicochemical properties, rational formulation development, and adherence to best practices in animal handling and dosing are paramount. The protocols and strategies outlined in this document provide a solid foundation for researchers to advance the preclinical development of this promising compound.

References

  • UBC Animal Care Services. (2014, May 15). Intraperitoneal (IP) Injection in Rats and Mice SOP.
  • Mouse Intraperitoneal (IP) administration. (n.d.).
  • Queen's University. (n.d.). Intraperitoneal Injection in Mice | Animals in Science.
  • Intraperitoneal Injection of Neonatal Mice. (n.d.). PMC - NIH.
  • Institute of Laboratory Animal Science (LTK). (2018, August 3). Standard Operating Procedure SOP Intraperitoneal injection of mice i.p. Injection.
  • Benchchem. (n.d.). A Comparative Analysis of the Pharmacokinetic Profiles of Novel Quinoline-4-carboxamide Derivatives Containing a Morpholine Moie.
  • MDPI. (2024, July 12). Pharmacokinetics and Enterohepatic Circulation of 2-(Quinoline-8-carboxamido)benzoic Acid (2-QBA) in Mice.
  • Pharmacokinetics of a new quinolone, AM-833, in mice, rats, rabbits, dogs, and monkeys. (n.d.). PubMed.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (n.d.). PMC - NIH.
  • Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. (n.d.). PMC - NIH.
  • ACVR1: A Novel Therapeutic Target to Treat Anemia in Myelofibrosis. (2023, December 28). PMC - NIH.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential ant. (2025, July 21).
  • A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. (n.d.). PMC - NIH.
  • Benchchem. (n.d.). Quinoline-2-Carboxylic Acid Derivatives: A Pharmacological Deep Dive for Drug Discovery.
  • Anti-ACVR1 antibodies exacerbate heterotopic ossification in fibrodysplasia ossificans progressiva (FOP) by activating FOP-mutant ACVR1. (2022, May 5). JCI.
  • Accumulated Knowledge of Activin Receptor-Like Kinase 2 (ALK2)/Activin A Receptor, Type 1 (ACVR1) as a Target for Human Disorders. (2021, June 26). MDPI.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
  • Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. (n.d.). PMC - NIH.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • ASM Journals. (2012, October 16). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice | Antimicrobial Agents and Chemotherapy.
  • Oxford Academic. (n.d.). The Influence of Vehicle Gavage on Seasonality of Immune System Parameters in the B6C3F1 Mouse1.
  • ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma. (2019, May 9). PubMed.
  • BioWorld. (2019, May 28). ALK2 inhibitors prolong survival in xenograft model of ACVR1 mutant diffuse intrinsic pontine glioma.
  • Evaluation of preclinical formulations for a poorly water-soluble compound. (2016, September 10). PubMed.
  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023, November 6). MDPI.
  • ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs.
  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (n.d.).
  • Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. (n.d.). PubMed.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2024, October 15). PubMed.

Sources

Application

Application Notes and Protocols for High-Throughput Screening Assays Using 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid

Introduction: The Therapeutic Potential of Quinoline Carboxylic Acids The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biologic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Quinoline Carboxylic Acids

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2][3] 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid belongs to this versatile class of compounds. Its structural features, particularly the carboxylic acid moiety, suggest a potential interaction with transporters that handle acidic molecules. This document provides a comprehensive guide for developing and implementing high-throughput screening (HTS) assays to identify and characterize the biological activity of this compound, with a specific focus on its potential as an inhibitor of monocarboxylate transporters (MCTs).

Monocarboxylate transporters, a family of solute carrier proteins, are crucial for the transport of lactate, pyruvate, and ketone bodies across cell membranes.[4][5] Their upregulation in various cancers to support altered metabolism makes them an attractive target for anticancer therapies.[4] This guide will detail the scientific rationale and step-by-step protocols for a cell-based HTS assay to evaluate 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid as a potential MCT inhibitor.

Compound Profile: 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid

PropertyValueSource
CAS Number 862663-09-0[6]
Molecular Formula C18H14ClNO3[6]
Molecular Weight 327.76 g/mol [6]
Chemical Structure (Image of the chemical structure would be placed here in a real document)
Purity Typically ≥97%[6]

Principle of the High-Throughput Screening Assay

The proposed HTS assay is a non-radioactive, cell-based method designed to identify inhibitors of monocarboxylate transporters.[4][5] The assay leverages the cytotoxic effects of 3-bromopyruvate (3-BrPA), a toxic monocarboxylate that is transported into cells by MCTs.[4] In cells expressing high levels of MCTs, 3-BrPA uptake leads to cell death. Inhibition of MCTs by a test compound, such as 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid, will prevent 3-BrPA uptake and thus protect the cells from its cytotoxic effects. Cell viability is measured using a commercially available luminescent or fluorescent reagent, providing a robust and scalable readout for HTS.

Experimental Workflow Diagram

HTS_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_cells Seed MCT-expressing cells in 384-well plates add_compounds Add test compound and controls to assay plates prep_cells->add_compounds prep_compounds Prepare serial dilutions of 8-Chloro-2-(3-ethoxyphenyl)quinoline- 4-carboxylic acid prep_compounds->add_compounds incubate1 Incubate add_compounds->incubate1 add_3BrPA Add 3-Bromopyruvate (3-BrPA) incubate1->add_3BrPA incubate2 Incubate add_3BrPA->incubate2 add_viability_reagent Add cell viability reagent (e.g., CellTiter-Glo®) incubate2->add_viability_reagent read_plate Read luminescence add_viability_reagent->read_plate analyze_data Analyze data and determine IC50 values read_plate->analyze_data

Caption: High-throughput screening workflow for identifying MCT inhibitors.

Detailed Protocols

Part 1: Cell Line Selection and Culture

Rationale: The choice of cell line is critical for the success of this assay. An ideal cell line should exhibit high levels of MCT1 expression and be sensitive to 3-BrPA-induced cytotoxicity.[5] HEK293 and MIN6 cells are reported to have high MCT1 expression and are suitable for this assay.[5]

Protocol:

  • Cell Culture: Culture HEK293 or MIN6 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells every 2-3 days to maintain logarithmic growth.

Part 2: High-Throughput Screening Assay

Materials:

  • HEK293 or MIN6 cells

  • DMEM with 10% FBS, penicillin/streptomycin

  • 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid

  • 3-Bromopyruvate (3-BrPA)

  • Positive control (e.g., a known MCT inhibitor like AZD3965)

  • Negative control (DMSO)

  • 384-well white, clear-bottom assay plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

  • Luminescent plate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and resuspend cells in culture medium.

    • Seed 5,000 cells in 40 µL of medium per well of a 384-well plate.

    • Incubate the plates for 24 hours at 37°C, 5% CO2.

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid in DMSO.

    • Perform serial dilutions in DMSO to create a concentration range (e.g., from 100 µM to 1 nM final assay concentration).

    • Add 100 nL of the compound dilutions, positive control, and DMSO (negative control) to the respective wells of the assay plate. This can be done using an acoustic liquid handler for precision.

  • Incubation with Compound:

    • Incubate the plates for 1 hour at 37°C, 5% CO2.

  • Addition of 3-Bromopyruvate:

    • Prepare a stock solution of 3-BrPA in sterile water.

    • Dilute the 3-BrPA in assay medium to a final concentration of 85 µM (this is the EC90 concentration, which should be empirically determined for the specific cell line).[5]

    • Add 10 µL of the 3-BrPA solution to all wells except the "no 3-BrPA" control wells.

  • Final Incubation:

    • Incubate the plates for 24 hours at 37°C, 5% CO2.

  • Cell Viability Measurement:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence using a plate reader.

Data Analysis and Interpretation

The data should be analyzed using a suitable software package. The raw luminescence values are first normalized to the controls:

  • % Inhibition = 100 * (Signalcompound - Signalnegative control) / (Signalpositive control - Signalnegative control)

  • % Viability = 100 * (Signalcompound / Signalno 3-BrPA control)

The normalized data is then plotted against the logarithm of the compound concentration, and a dose-response curve is fitted using a four-parameter logistic equation to determine the IC50 value.

Signaling Pathway Diagram

MCT_Inhibition_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MCT1 MCT1 Transporter Lactate_in Lactate MCT1->Lactate_in BrPA_in 3-BrPA MCT1->BrPA_in Lactate_out Lactate Lactate_out->MCT1 Transport BrPA_out 3-BrPA BrPA_out->MCT1 Transport Metabolism Glycolysis & Cellular Respiration Lactate_in->Metabolism CellDeath Cell Death BrPA_in->CellDeath TestCompound 8-Chloro-2-(3-ethoxyphenyl) quinoline-4-carboxylic acid TestCompound->MCT1 Inhibition

Caption: Proposed mechanism of action for MCT inhibition.

Trustworthiness and Self-Validation

To ensure the reliability of the HTS results, the following quality control measures should be implemented:

  • Z'-factor: This statistical parameter is used to assess the quality of an HTS assay. A Z'-factor greater than 0.5 indicates a robust and reliable assay. It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σp + 3σn) / |µp - µn|

  • Signal-to-Background Ratio (S/B): This is the ratio of the mean signal of the "no 3-BrPA" control to the mean signal of the negative control (DMSO + 3-BrPA). A high S/B ratio is desirable.

  • Coefficient of Variation (%CV): This measures the variability within the replicates of a control. A %CV of less than 15% is generally acceptable.

Conclusion

This application note provides a comprehensive framework for the high-throughput screening of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid as a potential inhibitor of monocarboxylate transporters. By following the detailed protocols and implementing rigorous quality control measures, researchers can confidently assess the biological activity of this compound and its potential for further development as a therapeutic agent. The principles and methods described herein are also applicable to the screening of other quinoline-4-carboxylic acid derivatives and other potential MCT inhibitors.

References

  • A Nonradioactive High-Throughput Screening-Compatible Cell-Based Assay to Identify Inhibitors of the Monocarboxylate Transporter Protein 1. [Link]

  • A Nonradioactive High-Throughput Screening-Compatible Cell-Based Assay to Identify Inhibitors of the Monocarboxylate Transporter Protein 1 - ResearchGate. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC. [Link]

  • [High-throughput Screening Technology for Selective Inhibitors of Transporters and Its Application in Drug Discovery] - PubMed. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • 8-CHLORO-2-(3-METHYLPHENYL)QUINOLINE-4-CARBOXYLICACID — Chemical Substance Information - NextSDS. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC. [Link]

  • High Throughput Screening - EDDC. [Link]

  • Discovery of Clinical Candidate AZD0095, a Selective Inhibitor of Monocarboxylate Transporter 4 (MCT4) for Oncology | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC. [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - MDPI. [Link]

  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives - ResearchGate. [Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - Frontiers. [Link]

  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - Semantic Scholar. [Link]

  • High-Throughput Screening in Drug Discovery - Creative Bioarray. [Link]

  • WO2004078731A1 - Quinoline-carboxylic acids and the derivatives thereof, a focused library - Google P
  • About us - HTS Biochemie. [Link]

  • High Throughput Screening for New Drug Discovery - 衛生福利部食品藥物管理署. [Link]

Sources

Method

Application Notes and Protocols: Formulation Techniques for 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid in Biological Assays

Introduction 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid is a member of the quinoline carboxylic acid class of compounds, a scaffold known for a wide range of biological activities, including potential antitum...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid is a member of the quinoline carboxylic acid class of compounds, a scaffold known for a wide range of biological activities, including potential antitumor, antimalarial, and anti-inflammatory properties[1][2]. As with many potent therapeutic candidates, the utility of this compound in biological assays is often hampered by its physicochemical properties. The rigid, aromatic quinoline core coupled with lipophilic substituents suggests that this molecule likely belongs to the Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low aqueous solubility[3][4].

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on systematic approaches to formulate 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid for both in vitro and in vivo biological assays. We will explore a tiered strategy, starting with fundamental techniques and progressing to more advanced methods, all while explaining the scientific rationale behind each choice. The goal is to enable the generation of reliable, reproducible data by ensuring the compound remains in a soluble, monomeric state in the desired experimental medium.

Inferred Physicochemical Profile and Formulation Challenges

While specific experimental data for 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid (CAS No. 862663-09-0) is not extensively published, we can infer its key properties from its structure and the behavior of analogous compounds[5].

  • Aromaticity and Lipophilicity: The quinoline bicyclic system is inherently hydrophobic. The presence of a chloro group, an ethoxyphenyl group, and the overall aromatic nature contribute to a high LogP value, predicting poor aqueous solubility.[6][7]

  • Acidic Nature: The carboxylic acid at the 4-position is the most significant ionizable group. This makes the compound a weak acid, and its solubility is therefore expected to be highly dependent on the pH of the medium.[3][8]

  • Precipitation Risk: A common failure mode for lipophilic compounds is "crashing out" or precipitation when a concentrated organic stock solution is diluted into an aqueous buffer or cell culture medium.[6] This can lead to inaccurate concentration determination and flawed experimental results.

Based on this profile, the primary formulation challenge is to overcome the compound's low intrinsic aqueous solubility to achieve desired concentrations in physiological buffers and cell media without compromising its biological activity.

A Tiered Approach to Formulation Development

A systematic, tiered approach is recommended to identify the simplest effective formulation strategy, thereby minimizing the use of excipients that could potentially interfere with the assay.

Workflow for Formulation Strategy Selection

The following diagram outlines a decision-making process for selecting an appropriate formulation for 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid.

G cluster_0 Start: Compound Characterization cluster_1 Tier 1: Primary Approach cluster_2 Tier 2: pH Modification cluster_3 Tier 3: Advanced Approaches Start 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid (Predicted: Poorly Soluble, Acidic) DMSO Prepare 10-50 mM Stock in 100% DMSO Start->DMSO Dilute Dilute into Aqueous Medium (e.g., PBS, Cell Media) DMSO->Dilute Precipitation Precipitation Observed? Dilute->Precipitation pH_Test Test Solubility in Buffers (pH 7.4 to 9.0) Precipitation2 Precipitation2 pH_Test->Precipitation2 Check Solubility Surfactant Formulate with Surfactants (e.g., Tween 80) End_Success Soluble Formulation Achieved Proceed with Assay & Vehicle Controls Surfactant->End_Success Cyclodextrin Use Cyclodextrin Complexation (e.g., HP-β-CD) Cyclodextrin->End_Success Precipitation->pH_Test Yes Precipitation->End_Success No Precipitation2->Surfactant Yes Precipitation2->Cyclodextrin Yes Precipitation2->End_Success No

Caption: Decision workflow for selecting a formulation strategy.

Protocols and Methodologies

Protocol 1: Tier 1 - DMSO/Co-solvent Stock Solution

This is the most common starting point for solubilizing novel compounds for in vitro screening.[6]

Rationale: Dimethyl sulfoxide (DMSO) is a powerful, water-miscible organic solvent capable of dissolving a wide array of hydrophobic compounds. The strategy is to create a highly concentrated stock solution that can be diluted to a final working concentration where the final DMSO percentage is non-toxic to the biological system (typically ≤0.5%).

Materials:

  • 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid powder

  • Anhydrous DMSO

  • Sterile, high-quality microcentrifuge tubes or glass vials

  • Vortex mixer and sonicator

Procedure:

  • Pre-weigh Compound: Accurately weigh the desired amount of compound into a sterile vial. For example, to make a 10 mM stock solution of a compound with a molecular weight of 327.76 g/mol , weigh 3.28 mg.

  • Add DMSO: Add the calculated volume of 100% DMSO to achieve the target concentration. For the example above, add 1 mL of DMSO.

  • Solubilization:

    • Vortex the solution vigorously for 1-2 minutes.

    • If solids persist, place the vial in a sonicator bath for 5-10 minutes.[6]

    • Gentle warming in a 37°C water bath can also be used, but one must be cautious of potential compound degradation.[6]

  • Stock Dilution: When preparing the working solution, add the DMSO stock dropwise into the vortexing aqueous buffer or media. This rapid mixing is crucial to prevent localized high concentrations that can cause the compound to precipitate.[8]

  • Vehicle Control: Always run a parallel experiment with a vehicle control containing the same final concentration of DMSO as the test samples.

Protocol 2: Tier 2 - pH Adjustment

Rationale: As a carboxylic acid, the compound is more soluble in its deprotonated (carboxylate salt) form. By increasing the pH of the aqueous medium above the compound's pKa, we can significantly enhance its solubility.[3][8]

Materials:

  • Phosphate or Tris buffers of varying pH (e.g., 7.4, 8.0, 8.5)

  • 1N NaOH solution for pH adjustment

  • pH meter

Procedure:

  • Solubility Assessment:

    • Prepare a series of buffers at different pH values.

    • Add an excess amount of the compound powder to a fixed volume of each buffer.

    • Agitate the samples for 24 hours at a constant temperature to reach equilibrium.

    • Centrifuge the samples to pellet undissolved solid.

    • Measure the concentration of the compound in the supernatant (e.g., by HPLC-UV or UV-Vis spectroscopy) to determine solubility at each pH.

  • Formulation Preparation:

    • Once a suitable pH for solubilization is identified (that is also compatible with the assay), prepare the formulation.

    • A small amount of a base like NaOH can be used to form the salt in situ.

    • Alternatively, prepare a concentrated stock in a slightly basic buffer (e.g., pH 9.0) and dilute it into the final assay medium, ensuring the final pH remains within a physiologically acceptable range.

Protocol 3: Tier 3 - Advanced Formulations

If the above methods fail, especially for higher concentration needs or in vivo studies, more advanced techniques are required.

A. Surfactant-Assisted Formulation

Rationale: Surfactants like Tween® 80 or Pluronic® F-68 form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate the poorly soluble drug, while the hydrophilic shell maintains solubility in the aqueous medium.[3][6]

Mechanism of Micellar Solubilization

G cluster_0 Aqueous Environment (e.g., Buffer) cluster_1 S1 Surfactant Monomer S1->center Hydrophobic Core S2 S3 Drug Drug Crystal (Insoluble) n1 n2 n3 n4 n5 n6 n7 n8 n1->n2 n2->n3 n3->n4 n4->n5 n5->S2 Hydrophilic Shell n5->n6 n6->n7 n7->n8 n8->n1 Drug_in_micelle Drug

Caption: Encapsulation of a hydrophobic drug within a surfactant micelle.

Procedure:

  • Prepare a stock solution of the compound in DMSO.

  • Prepare the aqueous vehicle containing the desired concentration of surfactant (e.g., 5-10% Tween® 80 in saline).

  • Slowly add the DMSO stock solution to the vortexing surfactant vehicle. The final DMSO concentration should be kept as low as possible.

B. Cyclodextrin Complexation

Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic molecule from the aqueous environment and increasing its apparent solubility.[3][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its safety profile.

Procedure:

  • Determine Required Concentration:

    • Prepare a range of HP-β-CD solutions in your desired buffer (e.g., 1%, 5%, 10%, 20% w/v).

    • Add an excess of the compound to each solution.

    • Agitate for 24-48 hours to reach equilibrium.

    • Centrifuge and measure the supernatant concentration to find the HP-β-CD concentration needed to solubilize the target amount of the drug.[6]

  • Formulation: Prepare the required HP-β-CD solution and add the compound, followed by sonication or stirring until a clear solution is obtained.

Data Summary and Troubleshooting

Table 1: Comparison of Formulation Strategies
Formulation MethodPrimary Use CaseAdvantagesDisadvantagesTypical Excipient Conc.
DMSO/Co-solvent In vitro screeningSimple, fast, effective for many compounds.Potential for precipitation upon dilution; solvent toxicity at high concentrations.<0.5% DMSO
pH Adjustment In vitro & In vivoSignificantly increases solubility for ionizable drugs; uses simple buffers.Requires compound to be ionizable; final pH must be compatible with the biological system.pH 7.4 - 9.0
Surfactants In vivo (IV, PO)High loading capacity; can improve stability.Potential for biological interference or toxicity of the surfactant itself.2-10% (e.g., Tween 80)
Cyclodextrins In vivo (IV, PO)Good safety profile; forms a true solution.Can be expensive; requires specific molecular geometry for complexation.10-40% (e.g., HP-β-CD)
Table 2: Troubleshooting Common Formulation Issues
IssuePotential CauseRecommended Solution
Precipitation upon dilution of DMSO stock The compound's solubility limit in the final aqueous medium is exceeded ("crashing out").1. Lower the final concentration of the compound.[6]2. Increase the final DMSO concentration slightly (e.g., 0.2% to 0.5%), ensuring a vehicle control is used.[6]3. Add the stock solution more slowly to a rapidly vortexing buffer.[8]4. Switch to a Tier 2 or 3 formulation.
Cloudy solution after sonication Incomplete dissolution or formation of a fine suspension.1. Increase sonication time or use gentle warming (37°C).2. Filter the solution through a 0.22 µm filter to remove undissolved particles (note: this will lower the effective concentration).3. The required concentration may not be achievable with this method.
Precipitation after freeze-thaw cycle The compound has poor solubility at lower temperatures.1. Prepare fresh working solutions from the stock for each experiment.2. Store the stock solution at a lower concentration.[6]3. Aliquot the stock solution to minimize freeze-thaw cycles.
Inconsistent assay results Inhomogeneous solution or compound degradation.1. Ensure the solution is clear before use.2. Check the stability of the compound in the chosen formulation over the experiment's duration.3. Vortex the solution before each use.

Conclusion

The successful formulation of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid is critical for obtaining accurate and reproducible data in biological assays. Due to its inferred low aqueous solubility, a systematic approach is essential. Starting with a simple DMSO-based stock solution is a pragmatic first step for most in vitro applications. Should precipitation occur, leveraging the compound's acidic nature through pH adjustment offers a powerful and straightforward alternative. For more challenging applications, such as high-concentration studies or in vivo delivery, advanced methods utilizing surfactants or cyclodextrins provide robust solutions. Researchers must always validate their chosen formulation with appropriate vehicle controls to ensure that the observed biological effects are due to the compound itself and not the excipients used.

References

  • Cui, H., et al. (2016). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 59(19), 8870-8894. Available from: [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9674-9689. Available from: [Link]

  • Patel, J., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Investigation, 2(4), 164-172. Available from: [Link]

  • El-Damasy, A. F., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 27(12), 3741. Available from: [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. Available from: [Link]

  • PubChem. 2-Chloroquinoline-4-carboxylic acid. Available from: [Link]

  • Wang, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 863673. Available from: [Link]

  • Al-Majid, A. M., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. Available from: [Link]

  • de Almeida, M. S., et al. (2023). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Pharmacology, 14, 1246101. Available from: [Link]

  • Ota, Y., et al. (2021). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 86(17), 12214-12223. Available from: [Link]

Sources

Application

Application Note: Antibacterial Susceptibility Testing Protocols for 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid

Executive Summary The quinoline-4-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, historically serving as the foundational core for the development of broad-spectrum fluoroquinolones[1]. 8-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline-4-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, historically serving as the foundational core for the development of broad-spectrum fluoroquinolones[1]. 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid represents a highly functionalized synthetic derivative requiring rigorous in vitro profiling. This application note provides a comprehensive, self-validating methodological framework for evaluating the antibacterial efficacy, pharmacodynamics, and resistance profiles of this specific compound.

Molecular Context & Mechanism of Action

To design an effective susceptibility assay, one must understand the compound's biological targets. Quinolones and quinoline-4-carboxylic acids primarily exert their bactericidal activity by inhibiting bacterial type II topoisomerases—specifically DNA gyrase (the primary target in Gram-negative bacteria) and topoisomerase IV (the primary target in Gram-positive bacteria)[2][3]. By stabilizing the enzyme-DNA cleavage complex, these compounds induce lethal double-strand DNA breaks, arresting replication.

Furthermore, structural modifications at the C-2 and C-4 positions of the quinoline ring (such as the 3-ethoxyphenyl substitution) have been shown to yield potent modulators of bacterial efflux pumps, including the NorA pump in Staphylococcus aureus[4]. Therefore, susceptibility testing must evaluate both intrinsic antibacterial activity and potential synergistic effects when co-administered with standard antibiotics against multidrug-resistant (MDR) strains[4].

G Compound 8-Chloro-2-(3-ethoxyphenyl) quinoline-4-carboxylic acid Target Bacterial Target: DNA Gyrase / Topo IV Compound->Target Inhibits Efflux Resistance Mechanism: NorA Efflux Pump Compound->Efflux Potential Modulator MIC Broth Microdilution (CLSI M07) Target->MIC Efficacy Testing Efflux->MIC Synergy Testing MBC MBC Determination (Bactericidal vs Static) MIC->MBC Active hits TimeKill Time-Kill Kinetics (Pharmacodynamics) MIC->TimeKill Kinetic profiling Outcome Lead Optimization & Preclinical Profiling MBC->Outcome TimeKill->Outcome

Figure 1: Pharmacodynamic workflow and mechanism of action for quinoline-4-carboxylic acids.

Pre-Analytical Considerations & Causality

Before initiating the protocols, specific physicochemical properties of the compound dictate the experimental setup:

  • Solubility & Vehicle: Due to the lipophilic nature of the ethoxyphenyl group and the chloro-halogenation, the compound exhibits poor aqueous solubility. It must be dissolved in 100% Dimethyl Sulfoxide (DMSO) to create a master stock (e.g., 6,400 µg/mL)[5]. Causality: To prevent solvent-induced toxicity and false-positive growth inhibition, the final concentration of DMSO in the assay wells must strictly not exceed 1% v/v[5].

  • Media Standardization: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is mandatory for all assays[5]. Causality: The carboxylic acid moiety at the C-4 position strongly chelates divalent cations ( Mg2+ , Ca2+ ). Utilizing unadjusted media with variable cation concentrations will artificially lower the free-drug concentration, leading to artificially inflated and irreproducible Minimum Inhibitory Concentration (MIC) values.

Core Experimental Protocols

Protocol 1: Broth Microdilution (MIC Determination)

This protocol is harmonized with the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for aerobic bacteria[6].

Self-Validating Assay Controls: Every 96-well plate must include a sterility control (media only) to validate aseptic technique, a growth control (media + bacteria + 1% DMSO) to validate bacterial viability in the solvent, and a reference antibiotic (e.g., ciprofloxacin or ampicillin) to validate the specific susceptibility profile of the test isolate[7].

  • Inoculum Preparation: Isolate distinct colonies from an overnight agar plate and suspend in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (Optical Density of 0.08–0.13 at 625 nm), yielding approximately 1.5×108 CFU/mL[7].

  • Dilution: Dilute the suspension 1:150 in CAMHB to achieve a starting concentration of 1×106 CFU/mL.

  • Compound Plating: In a 96-well round-bottom polystyrene plate, perform a two-fold serial dilution of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid in CAMHB. The standard testing range is 0.015 µg/mL to 64 µg/mL.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to 50 µL of the compound dilutions (final well volume = 100 µL). This brings the final bacterial concentration to the required 5×105 CFU/mL.

  • Incubation: Seal the plates with a breathable membrane. Causality: Do not stack more than four plates high in the incubator; excessive stacking causes uneven temperature distribution, leading to "edge effects" where outer wells grow slower than inner wells[7]. Incubate at 35 ± 2 °C for 16–20 hours.

  • Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth (lack of turbidity) compared to the untreated control[7].

Protocol 2: Minimum Bactericidal Concentration (MBC)

Causality: The MIC assay only measures growth inhibition (a bacteriostatic effect). To determine if 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid actively kills the bacteria (bactericidal effect), an MBC assay is required[7].

  • Sampling: Following the MIC reading, gently agitate the 96-well plate. Using a multichannel pipette, extract 10 µL from all optically clear wells (wells at and above the MIC), as well as the growth control well.

  • Plating: Spot-plate or spread the aliquots onto drug-free Tryptic Soy Agar (TSA) plates.

  • Incubation & Enumeration: Incubate the plates at 35 ± 2 °C for 24 hours. Count the resulting colony-forming units (CFUs).

  • Interpretation: The MBC is the lowest compound concentration that results in a ≥99.9% (3- log10​ ) reduction in the initial inoculum[7]. Quinolones are typically bactericidal, meaning the MBC should be within 1 to 2 dilutions of the MIC[7].

Protocol 3: Time-Kill Kinetics

Causality: To map the pharmacodynamic profile of the compound and determine whether its killing activity is time-dependent or concentration-dependent.

  • Preparation: Prepare Erlenmeyer flasks containing 20 mL of CAMHB. Spike the flasks with the compound to achieve final concentrations of 1×, 2×, 4×, and 8× the established MIC. Include a drug-free growth control.

  • Inoculation: Inoculate all flasks to a final density of 5×105 CFU/mL. Incubate at 37 °C with orbital shaking (150 rpm).

  • Kinetic Sampling: Extract 100 µL aliquots at predefined time intervals: 0, 2, 4, 8, 12, and 24 hours.

  • Quantification: Serially dilute the aliquots in sterile saline ( 10−1 to 10−6 ) and plate 10 µL on TSA. After 24 hours of incubation, calculate the CFU/mL. Plot log10​ CFU/mL versus time to visualize the bactericidal velocity.

Quantitative Data Presentation

The following table outlines the expected phenotypic responses and reference parameters for testing quinoline-4-carboxylic acid derivatives against standard ATCC strains and specific resistance phenotypes.

Bacterial StrainPhenotypeExpected MIC (µg/mL)Expected MBC (µg/mL)Mechanistic Interpretation / Notes
Escherichia coli ATCC 25922Wild-type0.5 - 2.01.0 - 4.0Standard Gram-negative control; assesses DNA gyrase inhibition.
Staphylococcus aureus ATCC 29213Wild-type0.125 - 1.00.25 - 2.0Standard Gram-positive control; assesses Topoisomerase IV inhibition.
Staphylococcus aureus SA-1199BNorA Overexpressor4.0 - 16.0>32.0Used to assess efflux pump liability. High MIC indicates the compound is a substrate for NorA[4].
Pseudomonas aeruginosa ATCC 27853Intrinsic Resistance>32.0>64.0High intrinsic MexAB-OprM efflux activity typically expels bulky quinoline derivatives.

Sources

Method

Application Notes and Protocols: Preparation of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid Stock Solutions

Introduction 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid is a quinoline-based small molecule with potential applications in pharmaceutical research and drug development. Quinoline-4-carboxylic acids are a sign...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid is a quinoline-based small molecule with potential applications in pharmaceutical research and drug development. Quinoline-4-carboxylic acids are a significant structural motif in a wide range of biologically active compounds and pharmaceuticals.[1][2] The accurate and consistent preparation of stock solutions is a critical first step in any experimental workflow to ensure the reliability and reproducibility of downstream assays. This is particularly crucial for poorly water-soluble compounds, a common characteristic of new chemical entities, as their limited solubility can pose significant challenges to their biological evaluation.[3][4][5]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the best practices for preparing, storing, and handling stock solutions of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid. The protocols outlined herein are designed to ensure the integrity, stability, and accurate concentration of the stock solutions, thereby promoting experimental success.

Physicochemical Properties and Solvent Selection

Recommended Solvent:

For many poorly soluble compounds intended for biological assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power for a wide range of organic molecules.[4][6][7][8][9][10] It is a highly polar aprotic solvent that is miscible with water and many organic solvents.[8]

Alternative Solvents:

In cases where DMSO may interfere with the experimental system or for specific in vivo applications, other organic solvents or co-solvent systems may be considered.[3][4][10] These can include:

  • N,N-Dimethylformamide (DMF)

  • Ethanol [10][11]

  • Co-solvent mixtures (e.g., DMSO/PEG, Ethanol/Water)[3][10][12]

The choice of an alternative solvent should be guided by preliminary solubility tests and compatibility with the intended biological assay. It is crucial to ensure that the final concentration of the organic solvent in the working solution is compatible with the experimental system, typically below 0.5% (v/v) for in vitro cell-based assays to avoid cytotoxicity.[7][13][14]

Solvent Selection Workflow

Caption: Workflow for selecting an appropriate solvent.

Materials and Equipment

Materials:
  • 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes and sterile, filtered pipette tips

Protocol for Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro assays.[13]

Step 1: Determine the Molecular Weight

First, determine the molecular weight (MW) of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid. The molecular formula is C₁₈H₁₄ClNO₃.

  • C: 12.01 g/mol

  • H: 1.008 g/mol

  • Cl: 35.45 g/mol

  • N: 14.01 g/mol

  • O: 16.00 g/mol

MW = (18 * 12.01) + (14 * 1.008) + (1 * 35.45) + (1 * 14.01) + (3 * 16.00) = 327.76 g/mol

Step 2: Calculate the Required Mass

Use the following formula to calculate the mass of the compound required to prepare the desired volume of a 10 mM stock solution.

Mass (mg) = Desired Concentration (mM) * Desired Volume (mL) * Molecular Weight ( g/mol )

For example, to prepare 1 mL of a 10 mM stock solution:

Mass (mg) = 10 mmol/L * (1/1000 L) * 327.76 g/mol * 1000 mg/g = 3.2776 mg

Desired Stock ConcentrationDesired VolumeCalculated Mass to Weigh
10 mM1 mL3.28 mg
10 mM5 mL16.4 mg
50 mM1 mL16.4 mg
Step 3: Weighing the Compound
  • Use a calibrated analytical balance with a readability of at least 0.1 mg.

  • Place a sterile, amber microcentrifuge tube or glass vial on the balance and tare.

  • Carefully weigh the calculated mass of the solid compound directly into the tube. For small quantities, it is advisable to prepare the stock solution directly in the original vial to avoid loss of material.[15]

Step 4: Dissolution
  • Add the calculated volume of anhydrous DMSO to the tube containing the compound.

  • Tightly cap the tube.

  • Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.[13]

  • Visually inspect the solution to ensure there are no visible particles. If the compound does not fully dissolve, brief sonication in a water bath or gentle warming (e.g., to 37°C) can be employed to aid dissolution.[7][9]

Step 5: Aliquoting and Storage
  • To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes.[7][13][14]

  • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.[16]

  • Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 6 months) .[7][9][14] Protect from light.[7][17]

Caption: Protocol for stock solution preparation and storage.

Quality Control and Best Practices

To ensure the integrity of your experimental results, a robust quality control (QC) process for stock solutions is essential.

  • Purity Assessment: Whenever possible, obtain a Certificate of Analysis (CoA) from the supplier to verify the purity of the compound.[18]

  • Concentration Verification: For critical applications, the concentration of the stock solution can be verified using techniques such as UV-Vis spectroscopy (if a molar extinction coefficient is known) or High-Performance Liquid Chromatography (HPLC).

  • Stability Assessment: The stability of the stock solution under the chosen storage conditions should be monitored over time, especially for long-term studies.[7] This can be done by periodically re-testing the concentration and purity.

  • Documentation: Maintain a detailed record of all stock solution preparations, including the lot number of the compound, the solvent used, the date of preparation, and the name of the preparer.[16][19]

  • Vehicle Control: Always include a vehicle control (the same concentration of DMSO or other solvent used to dissolve the compound) in your experiments to account for any effects of the solvent itself.[7][12]

Troubleshooting

Problem Possible Cause Solution
Compound does not dissolve Insufficient mixing or low solubility at the target concentration.Continue vortexing or sonicate the solution. Gentle warming (37°C) may also help.[7][9] If the compound still does not dissolve, a lower stock concentration may be necessary.
Precipitation upon dilution in aqueous media The compound is less soluble in aqueous solutions.Perform a stepwise dilution: first, dilute the DMSO stock into a small volume of serum-containing medium, then add this to the final culture volume. Ensure rapid mixing.[7]
Inconsistent experimental results Degradation of the compound due to improper storage or handling.Always use freshly thawed aliquots and avoid repeated freeze-thaw cycles. Protect stock solutions from light.[7][13] Prepare fresh stock solutions periodically for long-term studies.

Conclusion

The preparation of high-quality stock solutions of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid is fundamental to achieving reliable and reproducible experimental outcomes. By following the detailed protocols and best practices outlined in this application note, researchers can ensure the integrity of their stock solutions and, consequently, the validity of their scientific findings. Adherence to proper solvent selection, accurate weighing, complete dissolution, and appropriate storage are paramount for success.

References

  • Papanikolopoulou, K., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Kanczkowski, J., et al. (2013). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology. Available from: [Link]

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Available from: [Link]

  • PhytoTech Labs. Preparing Stock Solutions. Available from: [Link]

  • Bitesize Bio. (2025, May 27). Top Ten Tips for Making Stock Solutions. Available from: [Link]

  • SEQOS. Chemical Inventory Management (Guarantee Quality & Safety). Available from: [Link]

  • Washington State University IACUC. (2026, January 23). Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. Available from: [Link]

  • MDPI. (2022, August 23). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Solubilization techniques used for poorly water-soluble drugs. PMC. Available from: [Link]

  • QA/SAC Americas. (2018, March 31). APPENDIX C. PREPARATION OF QUALITY CONTROL SOLUTIONS. Available from: [Link]

  • Innovation Chem. (2025, August 24). Quality Control in Chemical Manufacturing – Why It Matters. Available from: [Link]

  • Simples Soluções. How to Manage Quality in Large-Scale Chemical Distribution: Best Practices. Available from: [Link]

  • Pharmaguideline. Quality Control. Available from: [Link]

  • Annex Publishers. (2023, August 25). A Literature Review for Improving the Solubility of Poorly Water-Soluble Drug. Available from: [Link]

  • Microbiology and Molecular Biology. Stock Solution. Available from: [Link]

  • ThaiScience. (2021, January 5). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. Available from: [Link]

  • National Center for Biotechnology Information. (2014). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. Available from: [Link]

  • Canadian Science Publishing. (2023, February 24). and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. Available from: [Link]

  • Google Patents. US4980470A - 8-alkoxyquinolonecarboxylic acid and salts thereof.
  • NextSDS. 8-CHLORO-2-(3-METHYLPHENYL)QUINOLINE-4-CARBOXYLICACID — Chemical Substance Information. Available from: [Link]

  • ResearchGate. (2017, March 19). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Available from: [Link]

Sources

Application

Application Notes &amp; Protocols: In Vitro Evaluation of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid as a Dihydroorotate Dehydrogenase (DHODH) Inhibitor

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid as an i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid as an inhibitor of Dihydroorotate Dehydrogenase (DHODH). DHODH is a critical, rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, making it a high-value therapeutic target for various diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders, as well as for antiviral applications.[1][2] This guide details the scientific rationale, step-by-step experimental protocols for enzymatic and cell-based assays, and data analysis methodologies required to characterize the inhibitory potential of this specific quinoline derivative. The protocols are designed to be self-validating, ensuring robust and reproducible results.

Part 1: Scientific Background and Principle of Action

The Critical Role of DHODH in De Novo Pyrimidine Biosynthesis

The synthesis of pyrimidine nucleotides is fundamental for cellular life, providing the necessary building blocks for DNA and RNA.[1] Cells can acquire pyrimidines through two main routes: the salvage pathway, which recycles existing pyrimidines, and the de novo pathway, which synthesizes them from simpler precursors. While most quiescent cells rely on the salvage pathway, rapidly proliferating cells, such as cancer cells and activated lymphocytes, exhibit a high dependency on the de novo pathway to meet their increased demand for nucleotides.[1][3]

Dihydroorotate dehydrogenase (DHODH) is the fourth and only redox enzyme in this essential pathway. It is located on the inner mitochondrial membrane and catalyzes the oxidation of dihydroorotate (DHO) to orotate, a committed step in the synthesis of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[1][4] By inhibiting DHODH, the intracellular pool of pyrimidines is depleted, leading to a halt in DNA and RNA synthesis, which in turn causes cell cycle arrest and apoptosis in these highly dependent cells.[1][5]

DHODH_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition Mechanism DHO Dihydroorotate Orotate Orotate DHO->Orotate DHODH UMP UMP Orotate->UMP UMPS Nucleotides UTP, CTP, dTMP, etc. UMP->Nucleotides DNARNA DNA & RNA Synthesis Nucleotides->DNARNA Inhibitor 8-Chloro-2-(3-ethoxyphenyl) quinoline-4-carboxylic acid Block Inhibitor->Block   Inhibits Block->DHO

Figure 1: The de novo pyrimidine biosynthesis pathway and the point of inhibition by 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid.

Mechanism of Action: Quinolines as DHODH Inhibitors

8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid belongs to the quinoline carboxylic acid class of compounds. This structural class is well-established in its ability to inhibit DHODH. The prototypical inhibitor, brequinar, and its analogues function by binding to a hydrophobic channel on the enzyme that serves as the binding site for the electron acceptor ubiquinone (Coenzyme Q).[2] The carboxylic acid moiety is a critical pharmacophore, typically forming a salt bridge with a key arginine residue (R136 in human DHODH) and a hydrogen bond with a glutamine residue (Q47) at the active site.[2] The quinoline core and its substituents engage in hydrophobic interactions within the channel. It is hypothesized that 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid occupies this site in a similar manner, blocking the electron transfer necessary for the conversion of dihydroorotate to orotate.

Part 2: Compound Specifications

A clear understanding of the test article is crucial for accurate and reproducible experimentation.

ParameterInformation
Compound Name 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid
CAS Number 862663-09-0[6]
Molecular Formula C₁₈H₁₄ClNO₃[6]
Molecular Weight 327.76 g/mol [6]
Chemical Structure
Recommended Solvent DMSO (Dimethyl sulfoxide)
Storage Prepare stock solutions in DMSO and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Part 3: Experimental Application Notes & Protocols

Protocol 1: DHODH Enzymatic Inhibition Assay (DCIP-Based)

Principle of the Assay: This colorimetric, kinetic assay measures the enzymatic activity of recombinant human DHODH. The enzyme oxidizes its substrate, dihydroorotate (DHO). The electrons from this reaction are passed to an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCIP), via a coenzyme mediator like decylubiquinone. The reduction of the blue-colored DCIP to its colorless form leads to a decrease in absorbance at ~600-650 nm.[1][4][7] The rate of this absorbance decrease is directly proportional to DHODH activity. By measuring the rate at various concentrations of the inhibitor, a dose-response curve can be generated to calculate the half-maximal inhibitory concentration (IC₅₀).

Materials:

  • Recombinant human DHODH (e.g., OriGene, #TP309353)[8]

  • 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid

  • L-Dihydroorotic acid (DHO) (e.g., Sigma-Aldrich, #D7003)

  • Decylubiquinone (Coenzyme Q analog) (e.g., Sigma-Aldrich, #D7911)

  • 2,6-Dichlorophenolindophenol sodium salt (DCIP) (e.g., Sigma-Aldrich, #D1878)[9]

  • Tris-HCl, KCl, Triton X-100

  • DMSO, anhydrous

  • 96-well clear, flat-bottom microplates

  • Microplate reader with kinetic measurement capabilities (600-650 nm)

Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.[3][7] Filter and store at 4°C.

  • Inhibitor Stock (10 mM): Dissolve 3.28 mg of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid in 1 mL of anhydrous DMSO.

  • Inhibitor Dilutions: Perform a serial dilution of the 10 mM stock in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions). These will be further diluted in the assay.

  • Enzyme Solution (e.g., 50 ng/µL): Dilute recombinant DHODH to a working concentration in ice-cold Assay Buffer immediately before use. The optimal concentration should be determined empirically to yield a robust linear reaction rate for 10-20 minutes.

  • Substrate Mixture: Prepare a fresh mixture in Assay Buffer containing DHO, Decylubiquinone, and DCIP. Final assay concentrations are typically 500 µM DHO, 100 µM Decylubiquinone, and 100-200 µM DCIP.[3] Note: DCIP solution should be freshly prepared and filtered.[9]

Figure 2: Workflow for the DHODH enzymatic inhibition (DCIP) assay.

Assay Procedure:

  • Add 50 µL of Assay Buffer to all wells of a 96-well plate.

  • Add 1 µL of the appropriate inhibitor dilution to the test wells. For positive control wells (100% activity), add 1 µL of DMSO. For negative control/blank wells (no enzyme), add 1 µL of DMSO.

  • Add 25 µL of the diluted DHODH enzyme solution to all wells except the blank wells. Add 25 µL of Assay Buffer to the blank wells.

  • Mix gently and pre-incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.[5][10]

  • To initiate the reaction, add 25 µL of the Substrate Mixture to all wells. The final volume is 101 µL.

  • Immediately place the plate in a microplate reader and measure the decrease in absorbance at 620 nm kinetically, with readings every 30-60 seconds for 10-20 minutes.[1]

Data Analysis:

  • For each well, determine the rate of reaction (V) by calculating the slope (milli-absorbance units/min) from the linear portion of the kinetic curve.

  • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_blank) / (Rate_DMSO - Rate_blank))

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.

Protocol 2: Cell-Based Antiproliferative Assay

Principle of the Assay: This assay determines the effect of DHODH inhibition on the growth and viability of cancer cells that are highly reliant on de novo pyrimidine synthesis.[5] A reduction in cell proliferation upon treatment with the inhibitor indicates its cytotoxic or cytostatic effect. Cell viability is typically measured using reagents like MTT, XTT, or ATP-based luminescence assays (e.g., CellTiter-Glo®).[1][8]

Materials:

  • Rapidly proliferating cancer cell line (e.g., HL-60 [leukemia], A375 [melanoma], HCT-116 [colon]).[2][8]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and antibiotics).

  • 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid.

  • Cell viability reagent (e.g., Promega CellTiter-Glo® Luminescent Cell Viability Assay).

  • 96-well opaque-walled plates suitable for luminescence.

  • Humidified incubator (37°C, 5% CO₂).

Assay Procedure:

  • Seed cells in a 96-well opaque plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of medium and incubate for 24 hours.

  • Prepare serial dilutions of the inhibitor in complete culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.

  • Add the desired volume of diluted inhibitor (or vehicle control) to the wells.

  • Incubate the plate for 72 hours in a humidified incubator.[1][8]

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add the cell viability reagent according to the manufacturer's protocol (e.g., add 100 µL of CellTiter-Glo® reagent to each well).

  • Mix on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]

  • Measure luminescence using a plate reader.

Data Analysis:

  • Calculate the percent viability for each concentration relative to the vehicle (DMSO) control after subtracting the background signal (media only). % Viability = 100 * (Signal_inhibitor - Signal_blank) / (Signal_DMSO - Signal_blank)

  • Plot the % Viability against the logarithm of the inhibitor concentration.

  • Use a non-linear regression model to calculate the GI₅₀ (concentration for 50% growth inhibition) or EC₅₀ value.

Protocol 3: Uridine Rescue Assay for On-Target Validation

Principle of the Assay: This experiment is crucial to validate that the observed antiproliferative effects are specifically due to the inhibition of the de novo pyrimidine synthesis pathway. If the compound is an on-target DHODH inhibitor, its effects can be reversed by supplying the cells with uridine, a downstream product that can be utilized by the salvage pathway, thus bypassing the DHODH-mediated block.[8][11]

Rescue_Logic cluster_control Inhibitor Treatment cluster_rescue Rescue Condition Cells1 Proliferating Cells Inhibitor + Inhibitor (e.g., 2x GI₅₀) Cells1->Inhibitor Result1 Growth Arrest / Cell Death Inhibitor->Result1 Cells2 Proliferating Cells Inhibitor2 + Inhibitor (e.g., 2x GI₅₀) Cells2->Inhibitor2 Uridine + Uridine (e.g., 5-100 µM) Cells2->Uridine Result2 Cell Growth Rescued Inhibitor2->Result2 Uridine->Result2

Sources

Method

Application Note: NMR Spectroscopy Protocols for Purity Verification of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid

Introduction & Mechanistic Rationale Purity assessment is a critical gateway in pharmaceutical development, particularly when chemical integrity is directly linked to biological and therapeutic outcomes[1]. While chromat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Purity assessment is a critical gateway in pharmaceutical development, particularly when chemical integrity is directly linked to biological and therapeutic outcomes[1]. While chromatographic techniques (HPLC/UV) are standard, they rely on the availability of high-purity reference standards and assume uniform chromophore response. In contrast, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy provides a versatile, orthogonal, and self-validating means of purity evaluation. The fundamental principle of 1H qNMR is the direct proportional relationship between the integrated intensity of a resonance signal and the number of protons giving rise to that signal[2].

This application note details the qNMR purity verification protocol for 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid (Molecular Weight: 327.76 g/mol ). Quinoline-4-carboxylic acid derivatives, typically synthesized via Pfitzinger or Doebner multi-component condensations[3][4], present unique spectroscopic features. The formation of the quinoline core yields a highly deshielded singlet near 8.6–8.7 ppm corresponding to the H-3 proton, driven by the anisotropic effects of the adjacent carboxylate group and the heteroaromatic nitrogen[5].

To establish a self-validating system, an internal standard (IS) with a known, traceable purity is co-dissolved with the analyte. By comparing the integral of the analyte's monitor signals against the IS, absolute purity can be calculated from first principles without requiring a reference standard of the quinoline derivative itself[6].

Analytical Specifications & Spectral Profiling

Selecting the correct monitor signals and Internal Standard is the most critical step in qNMR. The chosen IS must be highly pure, non-reactive with the analyte, completely soluble in the chosen solvent, and possess a resonance signal that does not overlap with the analyte[6].

For this protocol, Dimethyl sulfone (DMSO2) is selected as the Internal Standard. It produces a sharp, isolated singlet at 3.0 ppm in DMSO-d6, which sits perfectly in the baseline gap between the analyte's aliphatic ethoxy signals and its downfield aromatic resonances.

Table 1: Expected 1H NMR Profile and Monitor Signal Selection
Proton AssignmentExpected Chemical Shift (ppm)MultiplicityIntegration ( N )Suitability for qNMR Monitoring
COOH > 12.0Broad Singlet1HPoor (Subject to solvent exchange)
Quinoline H-3 ~8.6 - 8.7Singlet1HExcellent (Highly deshielded, isolated)[5]
Aromatic Protons 7.0 - 8.2Multiplets7HModerate (Risk of impurity overlap)
Ethoxy -CH2- ~4.1Quartet2HGood (Clear splitting pattern)
Dimethyl sulfone (IS) 3.0Singlet6HN/A (Internal Standard Reference)
Ethoxy -CH3 ~1.4Triplet3HExcellent (Isolated in aliphatic region)

Causality Note: We recommend using the Quinoline H-3 singlet and the Ethoxy -CH3 triplet as orthogonal monitor signals. Calculating purity using both signals independently provides an internal consistency check; if the two calculated purities match, it confirms the absence of hidden co-eluting impurities beneath either peak[1].

qNMR Workflow Visualization

G N1 1. Gravimetric Preparation Analyte + Traceable IS in DMSO-d6 N2 2. NMR Acquisition 90° Pulse, D1 > 5×T1 N1->N2 N3 3. Spectral Processing Phase & Baseline Correction N2->N3 N4 4. Purity Calculation Integration & Mass Balance N3->N4

Caption: qNMR purity verification workflow from gravimetric sample preparation to final calculation.

Step-by-Step Experimental Protocol

Gravimetric Sample Preparation

The accuracy of qNMR is fundamentally limited by the accuracy of the gravimetric preparation[7].

  • Weighing: Using a calibrated microbalance (resolution ≥0.001 mg), accurately weigh approximately 10.000 mg of the 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid sample into a clean, static-free vial.

  • Internal Standard: Accurately weigh approximately 5.000 mg of NIST-traceable Dimethyl sulfone (DMSO2) into the same vial.

  • Solvation: Add 0.6 mL of high-purity DMSO-d6 (100% atom D, containing 0.03% v/v TMS). DMSO-d6 is chosen because it readily solubilizes the polar carboxylic acid moiety and prevents analyte precipitation during acquisition.

  • Homogenization: Vortex the mixture for 60 seconds and sonicate for 2 minutes to ensure complete dissolution. Transfer the homogeneous solution to a high-quality 5 mm NMR tube.

NMR Acquisition Parameters

To achieve absolute quantitation, the NMR parameters must be optimized to ensure complete relaxation of all nuclei between pulses[6].

Table 2: Optimized qNMR Acquisition Parameters
ParameterValueMechanistic Rationale
Spectrometer Frequency ≥400 MHzEnsures adequate dispersion of the complex aromatic spin systems.
Pulse Angle 90°Maximizes the Signal-to-Noise Ratio (SNR) per scan.
Relaxation Delay (D1) 60 secondsAromatic protons can have T1​ relaxation times up to 10s. D1>5×T1​ ensures >99.3% magnetization recovery[6].
Number of Scans (NS) 32 to 64Sufficient to achieve an SNR >250:1 for the monitor signals.
Spectral Width (SW) ~20 ppmCaptures the highly deshielded COOH proton without spectral fold-over.
Acquisition Time (AQ) 4.0 secondsProvides high digital resolution for accurate definition of peak shape[6].
Spectral Processing & Integration
  • Zero-Filling & Apodization: Zero-fill the Free Induction Decay (FID) to at least 64k data points. Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz to enhance SNR without distorting the Lorentzian peak shape.

  • Transform & Correction: Perform a Fourier Transform. Apply rigorous manual zero-order and first-order phase correction. Apply a polynomial baseline correction to ensure the baseline is perfectly flat—a curved baseline will severely skew integration values.

  • Integration: Integrate the DMSO2 IS peak (3.0 ppm), the Quinoline H-3 peak (~8.6 ppm), and the Ethoxy -CH3 peak (~1.4 ppm).

    • Critical Rule: Set integration limits to span ±20 times the Full Width at Half Maximum (FWHM) of the peak to capture >99% of the signal area.

Purity Calculation

Calculate the mass fraction purity ( Panalyte​ ) using the following molar ratio equation:

Panalyte​=(IIS​Ianalyte​​)×(Nanalyte​NIS​​)×(MWIS​MWanalyte​​)×(Wanalyte​WIS​​)×PIS​

Where:

  • I = Integrated area of the signal

  • N = Number of protons generating the signal ( NIS​=6 for DMSO2; Nanalyte​=1 for H-3, or 3 for -CH3)

  • MW = Molecular Weight ( MWanalyte​=327.76 g/mol ; MWIS​=94.13 g/mol )

  • W = Gravimetric weight of the substances used in preparation

  • PIS​ = Certified purity of the Internal Standard (e.g., 0.999)

Troubleshooting & Data Integrity

  • Discrepancy Between Monitor Signals: If the purity calculated using the H-3 singlet (8.6 ppm) differs significantly from the purity calculated using the ethoxy -CH3 triplet (1.4 ppm), an impurity is likely co-resonating with one of the signals[1]. Rely on the signal that yields the lower purity value, as overlapping impurities artificially inflate the integral.

  • Broadening of the H-3 Signal: If the quinoline H-3 signal appears broadened, it may be due to poor shimming or concentration-dependent aggregation. Dilute the sample slightly or re-shim the Z1/Z2 gradients to restore a sharp Lorentzian line shape.

  • Moisture Interference: Water in DMSO-d6 appears at ~3.3 ppm. While it does not directly overlap with the DMSO2 IS (3.0 ppm) or the ethoxy quartet (~4.1 ppm), excessive moisture can cause baseline roll. Keep solvents strictly anhydrous.

References

  • Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay Source: ResearchGate URL
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Source: PMC / NIH URL
  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents Source: PMC / NIH URL
  • Base-mediated exfoliation of quinoline-linked covalent organic frameworks for heavy metal ion adsorption Source: RSC Publishing URL
  • Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals Source: ResearchGate URL
  • A new traceability scheme for the development of international system-traceable persistent organic pollutant reference materials Source: SciSpace URL
  • Electronic Supplementary Material (ESI)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Enhancing Aqueous Solubility of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid

This technical support guide is designed for researchers, scientists, and drug development professionals encountering poor aqueous solubility with 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid. This document pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering poor aqueous solubility with 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid. This document provides a comprehensive overview of troubleshooting strategies and detailed experimental protocols to overcome this common challenge in pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid, poorly soluble in aqueous solutions?

A1: The poor aqueous solubility of this compound is likely attributed to its chemical structure. It is a quinoline-4-carboxylic acid derivative, and such compounds are often characterized by a large, hydrophobic aromatic core.[1] While the carboxylic acid group provides a site for ionization, the overall lipophilicity of the molecule can dominate, leading to limited solubility in water. Carboxylic acid-containing drugs frequently present formulation challenges due to their inherent physicochemical properties, including poor aqueous solubility.[2]

Q2: What are the primary strategies to improve the aqueous solubility of this compound?

A2: The primary strategies for enhancing the aqueous solubility of a weakly acidic compound like 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid include:

  • pH Adjustment: Increasing the pH of the solution to deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[3]

  • Salt Formation: Creating a stable salt form of the compound with a suitable basic counterion.[3][4]

  • Co-solvency: Utilizing a mixture of water and a water-miscible organic solvent to reduce the overall polarity of the solvent system.[5]

  • Cyclodextrin Complexation: Encapsulating the hydrophobic drug molecule within the cavity of a cyclodextrin.[6][7]

  • Amorphous Solid Dispersions: Converting the crystalline drug into a higher-energy amorphous state, often stabilized in a polymer matrix.[8][9]

Q3: How do I choose the best solubility enhancement strategy for my experiment?

A3: The choice of strategy depends on several factors, including the required solubility increase, the intended application (e.g., in vitro assay vs. in vivo formulation), and the stability of the compound under different conditions. A logical first step is to determine the compound's pKa and then explore pH-dependent solubility. If this is insufficient or not suitable for your experimental window, salt formation or co-solvency are often practical next steps. For significant solubility challenges or for formulation development, cyclodextrin complexation and amorphous solid dispersions are powerful techniques.

The following diagram illustrates a general decision-making workflow:

solubility_workflow start Poor Aqueous Solubility of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid pka Determine pKa of the Carboxylic Acid start->pka ph_adjust pH Adjustment Feasible for Application? pka->ph_adjust ph_protocol Follow pH Adjustment Protocol ph_adjust->ph_protocol Yes salt_screen Screen for Suitable Salt Formers ph_adjust->salt_screen No end Achieved Desired Solubility ph_protocol->end salt_protocol Follow Salt Formation Protocol salt_screen->salt_protocol cosolvent_screen Screen Co-solvents salt_screen->cosolvent_screen Salt formation not successful salt_protocol->end cosolvent_protocol Follow Co-solvency Protocol cosolvent_screen->cosolvent_protocol advanced_methods Consider Advanced Methods cosolvent_screen->advanced_methods Co-solvency insufficient cosolvent_protocol->end cyclodextrin Cyclodextrin Complexation advanced_methods->cyclodextrin asd Amorphous Solid Dispersion advanced_methods->asd cyclodextrin->end asd->end cyclodextrin_workflow start Select Cyclodextrin (e.g., HP-β-CD, SBE-β-CD) phase_solubility Perform Phase Solubility Study (Higuchi-Connors Method) start->phase_solubility plot_data Plot [Drug] vs. [Cyclodextrin] phase_solubility->plot_data analyze_plot Analyze Plot Linearity and Slope plot_data->analyze_plot complex_prep Prepare Inclusion Complex (e.g., Lyophilization) analyze_plot->complex_prep Linear plot indicates 1:1 complex characterize Characterize Complex (DSC, FTIR, NMR) complex_prep->characterize end Solubilized Formulation characterize->end

Caption: Experimental workflow for cyclodextrin complexation.

Troubleshooting:

  • Non-linear phase solubility diagram: This may indicate the formation of higher-order complexes or self-aggregation of the cyclodextrin or the drug.

  • Limited solubility enhancement: The binding affinity between your compound and the chosen cyclodextrin may be low. Consider screening other types of cyclodextrins.

References

  • Patsnap Eureka. (2025, July 31).
  • Benchchem. (2025).
  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?.
  • MDPI. (2025, February 28). Cyclodextrin–Hydrogel Hybrids in Advanced Drug Delivery. [Link]

  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Benchchem. (2025). Technical Support Center: Overcoming Solubility Challenges of 2-(1-Adamantyl)quinoline-4-carboxylic acid.
  • MDPI. (2018, May 26). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. [Link]

  • ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
  • ScienceDirect. (n.d.).
  • Aragen Life Sciences. (n.d.).
  • PMC. (n.d.). Manufacturing strategies to develop amorphous solid dispersions: An overview.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.).
  • Merck Millipore. (n.d.).
  • Taylor & Francis Online. (2022, November 16). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. [Link]

  • PubMed. (2007, July 30). Salt formation to improve drug solubility. [Link]

  • Wisdomlib. (2025, July 31). Co-solvency: Significance and symbolism.
  • Springer. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
  • American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • PMC. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
  • Moldb. (n.d.). 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid.
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.). 8-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid.
  • SlideShare. (n.d.). pH and Solvent Effect on Drug Solubility.
  • WuXi AppTec DMPK. (2024, March 15).
  • Simulations Plus. (2021, August 24). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. [Link]

  • PLOS One. (2021, February 8). Physicochemical properties and formulation development of a novel compound inhibiting Staphylococcus aureus biofilm formation. [Link]

  • Asian Journal of Dental and Health Sciences. (2022, September 15). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals.
  • ResearchGate. (2017, March 19).
  • PubMed. (2008, December 15). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. [Link]

  • Selleck Chemicals. (n.d.). Quinoline-4-carboxylic acid | CAS 486-74-8.
  • BLDpharm. (n.d.). 862663-08-9|8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid.
  • NextSDS. (n.d.). 8-CHLORO-2-(3-METHYLPHENYL)
  • ResearchGate. (2025, December 6).
  • MilliporeSigma. (n.d.). 2-Chloro-8-methoxyquinoline-3-carboxylic acid | 1017157-83-3.
  • Sigma-Aldrich. (n.d.). 8-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 8-chloro-2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid | 863180-68-1.
  • Santa Cruz Biotechnology. (n.d.). 8-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 2-(3-bromophenyl)-8-chloroquinoline-4-carboxylic acid.

Sources

Optimization

Troubleshooting precipitation of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid in culture media

Topic: Resolving in vitro precipitation of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid Target Audience: Researchers, Application Scientists, and Drug Development Professionals As a Senior Application Scientist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving in vitro precipitation of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid Target Audience: Researchers, Application Scientists, and Drug Development Professionals

As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of lipophilic drug candidates. 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid (CAS 862663-09-0) is a classic example of a challenging heterocyclic building block. It features a highly hydrophobic core (a quinoline ring substituted with chlorophenyl and ethoxy groups) paired with a single ionizable carboxylic acid.

When transitioning this compound from an organic stock solution into aqueous cell culture media, researchers often experience rapid precipitation. This guide is designed to explain the thermodynamic and kinetic causality behind these solubility failures and provide a self-validating protocol to ensure your in vitro assays yield accurate, reproducible data.

Diagnostic Decision Tree

Before altering your experimental design, use the following workflow to diagnose the root cause of the precipitation.

TroubleshootingFlow Start Compound Precipitates in Culture Media CheckStock 1. Check DMSO Stock Is conc. > 10 mM? Start->CheckStock DiluteStock Dilute stock to 5-10 mM Warm to 37°C CheckStock->DiluteStock Yes CheckMethod 2. Check Addition Method Direct pipetting? CheckStock->CheckMethod No DiluteStock->CheckMethod Stepwise Use Step-wise Intermediate Dilution CheckMethod->Stepwise Yes CheckMedia 3. Check Media Comp. High Ca2+/Mg2+ or Serum-free? CheckMethod->CheckMedia No Stepwise->CheckMedia AddBSA Add carrier protein (e.g., 0.1% BSA) CheckMedia->AddBSA Yes Success Soluble Homogeneous Media Achieved CheckMedia->Success No AddBSA->Success

Caption: Diagnostic decision tree for troubleshooting quinoline-4-carboxylic acid precipitation.

Frequently Asked Questions (FAQs)

Q1: Why does 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid precipitate immediately upon addition to the media? A1: This phenomenon is driven by "solvent shock" (kinetic precipitation). When a highly concentrated DMSO stock is pipetted directly into aqueous media, the DMSO diffuses into the water much faster than the hydrophobic quinoline compound can solvate. This creates a localized micro-environment of extreme supersaturation, forcing the compound to rapidly nucleate and crash out as amorphous aggregates. Furthermore, high-throughput kinetic solubility assays often overestimate true thermodynamic solubility, meaning the compound may fundamentally lack the solubility required at your target concentration in purely aqueous environments without a carrier.

Q2: How should I prepare my stock solution to prevent downstream precipitation? A2: Do not exceed a 10 mM concentration in your primary DMSO stock. While the compound may visually dissolve at 50 mM in 100% DMSO, the subsequent dilution factor required for cell culture will introduce too much compound into the aqueous phase simultaneously. Pro-Tip: Because the molecule contains a carboxylic acid (estimated pKa ~4.5), you can prepare the stock as a sodium salt by adding exactly 1.0 molar equivalent of NaOH to the DMSO stock. This significantly enhances its aqueous solubility profile before it hits the buffered media.

Q3: Does the choice of culture media (e.g., DMEM vs. RPMI) or serum (FBS) matter? A3: Yes, significantly. The carboxylic acid moiety can form insoluble complexes with divalent cations (Ca²⁺, Mg²⁺), which are present in higher concentrations in media like DMEM compared to RPMI. Furthermore, Fetal Bovine Serum (FBS) acts as a thermodynamic sink. Serum proteins like Bovine Serum Albumin (BSA) contain hydrophobic binding pockets that act as carriers, preventing the lipophilic quinoline core from aggregating. If your assay requires serum-free conditions, you must artificially supplement the media with 0.1% to 0.5% fatty-acid-free BSA.

Q4: What is the best method for introducing the compound to the cells? A4: Never pipette the DMSO stock directly into the final culture dish. Instead, employ the "Warm-Dilute-Mix" (WDM) protocol detailed below. This involves creating a 10X intermediate solution in warm, protein-containing media.

Quantitative Data: Formulation Strategies

The table below summarizes the causal relationship between formulation methodology and the maximum kinetic solubility of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid in standard DMEM (pH 7.4).

Formulation StrategyFinal DMSO (%)Carrier ProteinMax Soluble Conc. (µM)Visual Clarity (Post-Incubation)
Direct Addition (100 mM Stock)0.1%None (Serum-Free)< 1 µMHeavy Precipitation (Cloudy)
Direct Addition (10 mM Stock)1.0%None (Serum-Free)~ 5 µMMicro-crystals visible
WDM Protocol (10 mM Stock)0.1%10% FBS> 50 µMClear, Homogeneous
WDM Protocol + pH 7.6 Buffer0.1%0.5% BSA> 100 µMClear, Homogeneous

Step-by-Step Methodology: The "Warm-Dilute-Mix" (WDM) Protocol

To ensure data trustworthiness, every protocol must be a self-validating system. The WDM protocol prevents solvent shock and includes a mandatory visual checkpoint before you risk your primary cell cultures.

Step 1: Stock Preparation Prepare a 10 mM stock of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid in sterile, anhydrous DMSO. Aliquot into single-use tubes and store at -20°C to prevent moisture ingress, which degrades stock solubility over time.

Step 2: Pre-warming (The Thermodynamic Step) Warm the target cell culture media (must contain at least 5% FBS or 0.1% BSA) to 37°C in a water bath. Causality: Higher temperatures increase the kinetic solubility limit of the media and prevent temperature-induced nucleation when the room-temperature DMSO stock is introduced.

Step 3: Intermediate Dilution (The Kinetic Step) In a sterile 1.5 mL microcentrifuge tube, add 990 µL of the pre-warmed media. While vortexing the media on a medium setting, slowly add 10 µL of the 10 mM DMSO stock dropwise. This creates a 100 µM (10X) intermediate solution containing 1% DMSO. Causality: Continuous vortexing ensures rapid mechanical dispersion, preventing the localized supersaturation that causes solvent shock.

Step 4: The Validation Checkpoint Incubate the 10X intermediate tube at 37°C for 5 minutes. Inspect the tube under an inverted phase-contrast microscope (10X objective). Self-Validating Logic: If precipitation is going to occur, it will happen here. If you observe micro-crystals, your target concentration is too high for your specific media formulation. Do not proceed to Step 5 until the intermediate solution is completely clear.

Step 5: Final Application Dilute the validated 100 µM intermediate solution 1:10 directly into the final culture vessel containing your cells and pre-warmed media. The final concentration will be 10 µM (0.1% DMSO), which is well within the tolerability limits of standard mammalian cell lines.

Mechanistic Pathway of Solvation vs. Precipitation

Understanding the physical chemistry of your compound allows you to troubleshoot effectively. The diagram below illustrates why direct addition fails and why carrier-mediated solvation succeeds.

Mechanism DMSO Compound in 100% DMSO Aqueous Direct Addition to Aqueous Media DMSO->Aqueous Poor Method Intermediate Addition to BSA/Serum Media DMSO->Intermediate WDM Protocol Diffusion Rapid DMSO Diffusion Aqueous->Diffusion Supersat Localized Supersaturation Diffusion->Supersat Precip Nucleation & Precipitation Supersat->Precip Binding Hydrophobic Binding to Albumin Pockets Intermediate->Binding Soluble Thermodynamically Stable Solution Binding->Soluble

Caption: Mechanistic pathways comparing direct solvent shock precipitation versus carrier-mediated solvation.

References

  • Eurofins Discovery. "Aqueous solubility (FaSSIF) - US." Eurofins Panlabs.[Link]

  • Journal of Medicinal Chemistry. "Free Energy Perturbation Approach for Accurate Crystalline Aqueous Solubility Predictions." ACS Publications.[Link]

Troubleshooting

Optimizing Pfitzinger synthesis yield for 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the steric and electronic complexities of synthesizing 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-ca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the steric and electronic complexities of synthesizing 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid via the Pfitzinger reaction.

This transformation involves the condensation of 7-chloroisatin with 3'-ethoxyacetophenone. While the Pfitzinger reaction is a robust and divergent approach for synthesizing 2-substituted quinoline-4-carboxylic acids[1], the presence of the 7-chloro substituent on the isatin core introduces unique steric hindrance during the intermediate stages, often leading to low yields and tar formation if parameters are not strictly controlled[2].

This guide provides field-proven methodologies, self-validating protocols, and mechanistic troubleshooting to ensure optimal yields and high-purity isolation.

Mechanistic Pathway & Workflow

The Pfitzinger reaction mechanism is a multi-step cascade. It begins with the base-catalyzed hydrolysis of the amide bond in 7-chloroisatin to form a ring-opened keto-acid intermediate (potassium 2-amino-3-chlorophenylglyoxylate)[2]. This intermediate then undergoes an aldol-type condensation with the α-methylene group of 3'-ethoxyacetophenone, forming an imine that tautomerizes to an enamine, followed by cyclization and dehydration to yield the quinoline core[3].

PfitzingerWorkflow Start 7-Chloroisatin + KOH/EtOH RingOpen Alkaline Hydrolysis (Ring Opening) Start->RingOpen Intermediate Potassium 2-amino-3- chlorophenylglyoxylate RingOpen->Intermediate Visual: Orange to Yellow KetoneAdd Add 3'-Ethoxyacetophenone (Condensation) Intermediate->KetoneAdd Cyclization Cyclization & Dehydration (Reflux 70°C) KetoneAdd->Cyclization Imine/Enamine Formation Acidification Acidification (pH 3-4) Cyclization->Acidification Cool to 0-5°C Product 8-Chloro-2-(3-ethoxyphenyl) quinoline-4-carboxylic acid Acidification->Product Precipitation

Caption: Mechanistic workflow for the Pfitzinger synthesis of the target quinoline.

Self-Validating Experimental Protocol

To prevent the formation of thick resins or unreacted starting materials[2], this protocol separates the isatin ring-opening step from the ketone condensation step.

Step 1: Alkaline Hydrolysis (Ring Opening)

  • Suspend 1.0 equivalent of 7-chloroisatin in a 1:1 mixture of Ethanol and 33% aqueous Potassium Hydroxide (KOH).

  • Heat the mixture gently to 60°C with continuous stirring.

  • Self-Validation Checkpoint: Do not proceed until the deep orange suspension completely dissolves and transitions to a clear, pale yellow solution. This visual shift is the physical proof that the isatin ring has fully opened to form the reactive isatinate salt. Proceeding prematurely will result in unreacted 7-chloroisatin degrading into tar during the reflux stage.

Step 2: Ketone Condensation & Cyclization

  • Once the pale yellow solution is stable, add 1.2 equivalents of 3'-ethoxyacetophenone dropwise over 15 minutes.

    • Causality: Dropwise addition prevents localized high concentrations of the lipophilic ketone, mitigating competitive self-aldol condensation side reactions.

  • Elevate the temperature to 70–80°C and reflux for 14–16 hours. Monitor the disappearance of the ketone via TLC (Hexane:EtOAc 7:3).

Step 3: Isoelectric Workup & Isolation

  • Cool the reaction mixture to 0–5°C using an ice bath. Pour the solution over crushed ice to quench.

  • Slowly add glacial acetic acid (or 6M HCl) dropwise while monitoring with a pH meter until the solution reaches pH 3.5 to 4.0 [2][4].

    • Causality: The target molecule is amphoteric. If the pH drops below 2.0, the quinoline nitrogen will protonate, forming a highly soluble hydrochloride salt. If the pH remains above 5.0, it stays in the aqueous phase as a carboxylate salt. A pH of ~3.5 targets the isoelectric point, forcing the zwitterion to precipitate as a dense, filterable solid.

  • Collect the precipitate via vacuum filtration, wash with cold distilled water to remove residual potassium salts, and recrystallize from hot ethanol.

Quantitative Optimization Data

The choice of base and solvent ratio heavily influences the yield. While NaOH is sometimes recommended for general Pfitzinger reactions[2], the bulky 7-chloro group makes the intermediate salt prone to premature precipitation. KOH provides superior solubility for this specific substrate.

Table 1: Effect of Reaction Parameters on Target Yield

Base TypeConcentration / SolventTemp (°C)Ketone (Eq)Yield (%)Experimental Observation
NaOH33% aq (No EtOH)80°C1.038%Premature precipitation of intermediate; heavy tar.
KOH33% aq (No EtOH)80°C1.052%Biphasic separation; incomplete ketone conversion.
KOH 33% aq / EtOH (1:1) 75°C 1.2 81% Homogeneous reaction; clean precipitation at pH 3.5.
KOH50% aq / EtOH (1:1)95°C1.247%Product degradation; evidence of decarboxylation.

Troubleshooting & FAQs

TroubleshootingTree Issue Issue: Low Yield or Tar Formation Check1 Did 7-chloroisatin fully dissolve before ketone addition? Issue->Check1 Fix1 Action: Extend hydrolysis time until solution is pale yellow Check1->Fix1 No Check2 Is the intermediate salt precipitating prematurely? Check1->Check2 Yes Fix2 Action: Switch from NaOH to KOH or increase EtOH ratio Check2->Fix2 Yes Check3 Did product redissolve during acidification? Check2->Check3 No Fix3 Action: Strictly maintain pH 3-4 using glacial acetic acid Check3->Fix3 Yes

Caption: Troubleshooting decision tree for resolving low yields and product loss.

Q1: My reaction mixture turned into a thick, dark resin. What caused this? A: Tar formation is typically caused by localized high concentrations of unreacted ketone undergoing self-aldol condensation, or by the thermal decomposition of unreacted 7-chloroisatin in strong alkali[2]. To fix this, ensure the isatin is fully hydrolyzed (indicated by a color change to pale yellow) before adding the 3'-ethoxyacetophenone. Additionally, add the ketone dropwise rather than all at once.

Q2: The intermediate salt is precipitating out of the solution before the reaction finishes. How do I keep it dissolved? A: The 7-chloro substituent increases the hydrophobicity and alters the lattice energy of the intermediate isatinate salt. If you are using NaOH, switch to KOH, as potassium salts of sterically hindered aromatic acids generally exhibit higher solubility in alcoholic solvents. Furthermore, ensure you are using a 1:1 ratio of Ethanol to aqueous base to act as a phase-transfer homogenizer[2].

Q3: I acidified the mixture, but no product precipitated. Where did it go? A: You likely over-acidified the solution. Quinoline-4-carboxylic acids contain both a basic quinoline nitrogen and an acidic carboxyl group. If you drop the pH to 1-2 using concentrated HCl, the quinoline nitrogen protonates, and the molecule redissolves into the aqueous phase as a highly soluble salt[4]. To recover your product, carefully back-titrate the solution with dilute NaOH until the pH reaches exactly 3.5–4.0.

Q4: Can I use microwave irradiation to speed up this synthesis? A: Yes. Modern modifications to the Pfitzinger reaction utilize microwave irradiation to drastically reduce reaction times from 16 hours to 10–20 minutes while improving yields for sterically hindered substrates[1]. However, strict temperature control (typically capped at 120°C in a sealed vessel) is required to prevent unwanted decarboxylation of the quinoline-4-carboxylic acid at the 4-position[1].

References

  • Optimizing reaction parameters for Pfitzinger synthesis of quinolines - Quinoline-4-Carboxylic Acids Benchchem
  • Recent Advances in Metal-Free Quinoline Synthesis PMC - NIH
  • Technical Support Center: Scaling Up 2-(Furan-2-yl)
  • Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity PMC - NIH

Sources

Optimization

Technical Support Center: Troubleshooting Background Noise in the LC-MS Analysis of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid

Welcome to the technical support center for the analysis of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid and other small molecules by Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides in-dept...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid and other small molecules by Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to high background noise, which can compromise sensitivity and data quality.

Section 1: Foundational FAQs - Understanding the Problem
Q1: What are the primary sources of background noise in the LC-MS analysis of small molecules like 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid?

Background noise in LC-MS is a pervasive issue that can be broadly categorized as either chemical or electronic. For a small molecule like 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid, achieving low detection limits is often hampered by chemical noise.

  • Chemical Noise: This arises from unintended, ionizable compounds entering the mass spectrometer. It is the most common and challenging source of background interference.[1] Common sources include:

    • Mobile Phase: Impurities in solvents (even LC-MS grade), additives (formic acid, ammonium acetate), and water are significant contributors.[2][3] Using lower-grade solvents can introduce a wide range of contaminants, particularly in the low-molecular-weight range typical for small-molecule analysis.[2]

    • Sample Matrix: Endogenous components from the sample (e.g., lipids, salts, proteins in biological samples) can co-elute with the analyte and cause ion suppression or contribute to background noise.[4][5]

    • System Contamination: This includes residues from previous analyses (carryover), plasticizers leaching from tubing and well plates, detergents from improperly cleaned glassware, and microbial growth in aqueous mobile phases.[6][7][8]

    • Column Bleed: The slow degradation of the HPLC column's stationary phase can release siloxanes or other bonded-phase molecules that are detected by the mass spectrometer.[4]

  • Electronic Noise: This is inherent to the detector and electronic components of the mass spectrometer. It typically presents as a consistent, random fluctuation in the baseline and is less commonly the primary cause of major background issues.

Q2: How does high background noise specifically impact my analysis of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid?

High background noise directly degrades the signal-to-noise ratio (S/N), which is the fundamental measure of an assay's sensitivity.[2] For your specific analyte, this has several critical consequences:

  • Elevated Limits of Detection (LOD) and Quantification (LOQ): The ability to detect and reliably quantify your analyte at low concentrations is compromised. A high noise floor can completely obscure the signal from trace amounts of the compound, making it impossible to achieve the required sensitivity for applications like impurity analysis or pharmacokinetic studies.[3][6]

  • Reduced Accuracy and Precision: A noisy baseline makes peak integration less reliable and reproducible. This variability in integration leads to poor precision in quantitative results and can negatively impact the accuracy of your measurements.

  • Interference with Analyte Identification: Background ions can have mass-to-charge ratios (m/z) that are identical or very close to your target analyte, creating isobaric interference.[6] This can lead to false positives or inaccurate quantification, especially in full-scan or SIM (Selected Ion Monitoring) modes. While Multiple Reaction Monitoring (MRM) is more selective, severe background can still interfere with confirmatory ion transitions.[9]

Section 2: Systematic Troubleshooting Workflow
Q3: I'm seeing a consistently high or noisy baseline. What is the first step to diagnose the source?

A systematic approach is crucial to efficiently identify the source of contamination without resorting to random changes. The first step is to determine whether the noise originates from the Liquid Chromatography (LC) system and solvents or from the Mass Spectrometer (MS) itself.

Workflow: Isolating the Source of Background Noise

The following diagnostic workflow provides a logical sequence of steps to pinpoint the origin of the high background.

G A High Background Noise Observed B Disconnect Column from MS. Infuse Mobile Phase A directly into MS at analytical flow rate. A->B C Is background still high? B->C D Noise is from MS or Mobile Phase A. C->D Yes E Noise is from LC System or Mobile Phase B. C->E No F Prepare fresh Mobile Phase A. Re-infuse. D->F J Reconnect LC to MS (no column). Flow Mobile Phase B. E->J G Is background now low? F->G H Source: Contaminated Mobile Phase A. G->H Yes I Source: MS Contamination. (Requires cleaning of source/optics) G->I No K Is background high? J->K L Source: Contaminated Mobile Phase B. K->L Yes M Source: LC System Contamination (Tubing, pump seals, degasser). K->M No

Caption: Systematic workflow for diagnosing the origin of LC-MS background noise.

Section 3: Proactive Prevention & Best Practices
Q4: How can I prepare my mobile phases to minimize background contamination?

The mobile phase is a primary vehicle for introducing contaminants into the MS.[3] Adhering to strict preparation protocols is the most effective way to maintain a low-noise baseline.

Causality: Solvents that are not specifically purified for mass spectrometry (like standard HPLC grade) contain non-volatile impurities, metal ions, and organic contaminants that ionize readily, creating a high chemical background.[2][10] Additives, even in small amounts, can be a major source of contamination if they are not of sufficient purity.[4]

Solvent/Reagent Grade Intended Use Implication for LC-MS Background
HPLC Grade LC with UV detectionHigh Risk. Often contains non-volatile buffers and particulate matter that are invisible to UV but cause significant background noise and adduct formation in MS.[2]
LC-MS Grade LC-MS applicationsBest Practice. Filtered to 0.1-0.2 µm and tested for low levels of metals and organic impurities, ensuring a low chemical noise contribution.[9][10]
LC-MS Additives (e.g., Formic Acid) Mobile phase modificationEssential. Use additives packaged in small, single-use ampules to prevent contamination from repeated opening and laboratory air exposure.[7]

Protocol Recommendations:

  • Always Use LC-MS Grade: Purchase solvents, water, and additives specifically designated for LC-MS use.[7]

  • Prepare Freshly: Prepare aqueous mobile phases weekly at a minimum. Adding 5-10% organic solvent can inhibit microbial growth.[7]

  • Never Top Off: Do not pour the remainder of an old mobile phase bottle into a newly opened one. Replace the entire bottle.[7]

  • Dedicated Glassware: Use dedicated, clearly labeled solvent bottles for LC-MS mobile phases. Do not wash them with detergents, as residues are difficult to remove and will cause significant background noise. Rinse with a high-purity organic solvent before filling.[6][7]

  • Filter Additives: Consider filtering mobile phases after adding solid buffers like ammonium formate, as they can introduce particulate contamination.[3][6]

Q5: What are the best practices for sample preparation to reduce matrix effects for a quinoline-4-carboxylic acid derivative?

For an analyte like 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid, especially when analyzed in complex matrices like plasma or tissue homogenates, effective sample preparation is non-negotiable. Its purpose is to remove interfering matrix components that cause ion suppression and contribute to background noise.[2][11]

Methodology: Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a highly effective technique for purifying and concentrating analytes from complex samples.[11] The following is a general workflow for a reversed-phase SPE cleanup.

  • Cartridge Conditioning:

    • Pass one cartridge volume of a strong solvent (e.g., methanol) through the SPE cartridge to wet the sorbent.

    • Pass one cartridge volume of an equilibration solvent (e.g., LC-MS grade water or a buffer matching the sample pH) to prepare the sorbent for sample binding.[11] Do not let the sorbent go dry.

  • Sample Loading:

    • Load the pre-treated sample (e.g., plasma diluted with aqueous buffer) onto the SPE cartridge at a slow, controlled flow rate to ensure efficient binding of your analyte to the sorbent.

  • Washing:

    • Pass one or two cartridge volumes of a weak wash solvent (e.g., 5% methanol in water) through the cartridge. This step is critical for removing hydrophilic, non-specifically bound impurities that contribute to background noise while your analyte remains bound to the sorbent.[11]

  • Elution:

    • Elute your analyte using a small volume of a strong organic solvent (e.g., methanol or acetonitrile). This eluate is now cleaner and more concentrated.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a solvent that matches the initial mobile phase conditions of your LC method. This step ensures good peak shape and prevents analyte precipitation upon injection.

Section 4: Instrument Optimization
Q6: My background is still high after optimizing my solvents and sample prep. How can I adjust my mass spectrometer's ion source parameters?

If the background noise is confirmed to originate from the MS, optimizing the ion source parameters can significantly improve the S/N ratio. The goal is to find the settings that promote efficient ionization and desolvation of your analyte while minimizing the transmission of background ions.[5]

Causality: Parameters like gas flow and temperature are critical for converting the liquid eluent into gas-phase ions.[2] Voltages applied to the capillary and cone influence the efficiency of ion sampling into the mass spectrometer. For low-mass analytes, these settings can be tuned to reduce the formation or transmission of solvent clusters and other interfering ions.[9]

Parameter Function Optimization Strategy for S/N Improvement
Drying Gas (Heater) Flow & Temperature Aids in desolvation of LC eluent droplets.Increase flow/temperature for highly aqueous mobile phases or high flow rates. Caution: Excessive temperature can cause thermal degradation of the analyte.[2][12]
Nebulizer Gas Pressure Assists in forming a fine spray of droplets.Optimize for a stable spray. Incorrect pressure can lead to poor ionization efficiency and high baseline noise.[5]
Capillary/Cone Voltage Creates the electrical field that helps extract ions from the droplets into the gas phase.Tune for maximum analyte signal. A voltage that is too high can cause in-source fragmentation and increase noise.
Cone Gas Flow A counter-current of gas that helps prevent neutral contaminants and solvent clusters from entering the mass spectrometer.Crucial for low-mass analytes. Systematically increase the cone gas flow while monitoring the background. This can significantly reduce chemical noise from the mobile phase.[9]
Q7: What is a system flush, and when should I perform it?

A system flush is a cleaning procedure designed to remove widespread chemical contamination from the LC system components (pump, degasser, injector, and tubing).[4] You should perform this when you suspect persistent contamination that is not resolved by simply changing to fresh mobile phases.

This protocol uses a sequence of solvents to remove both polar and non-polar contaminants.

  • Preparation:

    • Remove the column and replace it with a union to connect the injector directly to the MS (or waste, to avoid contaminating the MS initially).

    • Prepare a flushing solvent mixture: 25% LC-MS grade water, 25% acetonitrile, 25% methanol, and 25% isopropanol. Add 0.1% formic acid to this mixture.

  • System Flush:

    • Place all solvent lines (A, B, C, D) into the flushing solution.

    • Purge each pump line for several minutes to ensure the flushing solvent has completely filled the system.

    • Set the pump to flow at a moderate rate (e.g., 0.5 mL/min) for an extended period (2-4 hours, or overnight for severe contamination). Ensure the flow is directed to waste.

  • Re-equilibration:

    • Once the flush is complete, replace the flushing solvent with your fresh, high-purity mobile phases.

    • Purge all lines thoroughly with the new mobile phases.

    • Reconnect the column (or a new one if column bleed is suspected).

    • Equilibrate the entire system with the initial mobile phase conditions for at least 30-60 minutes before running a blank to test for cleanliness.

References
  • Contaminants Everywhere!
  • LC-MS Sample Prepar
  • LCMS Troubleshooting: 14 Best Practices for Labor
  • Characteristics and origins of common chemical noise ions in negative ESI LC-MS. (2011, June 15). Journal of Mass Spectrometry.
  • Get Low: Achieve Less Background Interference and Lower Limits of Detection Using Sample Preparation | LCGC Intern
  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018, September 1). LCGC North America.
  • Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro - Waters Corpor
  • Top 10 things users can do to minimize contamination of LC-MS systems - SCIEX. (2026, March 11).
  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma. (2025, November 19).
  • Top Tips for LC-MS Sample Prepar
  • Chemical Noise Reduction via Mass Spectrometry and Ion/Ion Charge Inversion: Amino Acids - PMC. (n.d.).
  • Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids - Sigma-Aldrich. (n.d.).
  • Reduction of chemical background noise in LC-MS/MS for trace analysis. (2024, December 31).
  • LCMS Troubleshooting: 14 Best Practices for Labor
  • Chemical Noise in Mass Spectrometry. (2003, February 4).
  • Background level/Noise level is too high (LCMS) | FAQ - Frequently Asked Questions. (2020, November 13).
  • PharmPK Discussion - Rise in background noise in LC-MS/MS analysis. (2007, June 7).
  • Optimizing Mobile Phase Solvent Purity for LC-MS - Technology Networks. (2023, September 27).
  • Mass Spec contamination issue - High background - WKB3420 - W
  • High background after preventative maintenance - Chrom
  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC. (2023, January 19).
  • reducing background noise in 3-HMPA mass spectrometry - Benchchem. (n.d.).
  • Reducing Mass Spectrometry Noise via Coupled Desorption Flux and Background Modeling. (2025, November 24).
  • Why Use Signal-To-Noise As a Measure of MS Performance When It Is Often Meaningless?. (2026, March 12).
  • Background noise in UPLC-MS/MS experience? - Nitrosamines Exchange. (2022, June 16).
  • White Film on an LC-MS Source with Background Noise was Very Low - Tech Inform
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC. (n.d.).
  • Can LC–MS Revolutionize the Quantitation of Drug Product Impurities?. (2014, August 22).
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent. (2007, September 15).
  • Recent developments in the use of LCMS in process pharmaceutical chemistry. (2012, February 28).
  • Current developments in LC-MS for pharmaceutical analysis. - SciSpace. (2020, February 17).

Sources

Troubleshooting

Technical Support Center: Improving Cell Permeability of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid. This document provides in-depth troubleshooting...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to its cell permeability in various assays. Given the structural features of this molecule, particularly the presence of a carboxylic acid group, suboptimal cell permeability is a common hurdle. This guide is designed to provide both theoretical understanding and practical solutions to enhance intracellular delivery and obtain reliable experimental results.

Section 1: Understanding the Permeability Challenge

The molecular structure of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid, featuring a quinoline core and a carboxylic acid moiety, presents a classic permeability dilemma. The carboxylic acid group, being ionizable at physiological pH (typically around 7.4), imparts a negative charge to the molecule.[1][2] This increased polarity makes it difficult for the compound to passively diffuse across the lipophilic (fatty) cell membrane, a process that favors smaller, more neutral, and less polar molecules.[3][4][5]

Consequently, you may observe high potency in cell-free biochemical assays but significantly reduced activity in cell-based assays. This discrepancy is a strong indicator of poor cell permeability.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered when working with compounds like 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid.

Q1: My compound is potent in a cell-free assay but shows little to no activity in a whole-cell assay. Is this a permeability issue?

Answer: A significant drop in potency between a biochemical and a cellular assay is a hallmark of poor membrane permeability.[6] The compound is likely unable to reach its intracellular target at a sufficient concentration. To confirm this, a systematic approach is recommended:

  • Start with a PAMPA Assay: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free model that measures a compound's ability to passively diffuse across a lipid-coated artificial membrane.[7][8] This assay isolates passive diffusion, providing a baseline for your compound's intrinsic permeability without the complexities of cellular machinery like efflux pumps.[8][9]

  • Proceed to a Caco-2 Assay: If the PAMPA results suggest moderate to good passive permeability, the issue might be active efflux. The Caco-2 permeability assay utilizes a monolayer of human colon adenocarcinoma cells that mimic the intestinal barrier and express various transporter proteins, including efflux pumps like P-glycoprotein (P-gp).[10][11][12][13]

Q2: My compound has poor permeability in the PAMPA assay. What does this mean and what can I do?

Answer: Low permeability in a PAMPA assay indicates that the compound's fundamental physicochemical properties are not conducive to passive diffusion across a lipid bilayer.[14] This is likely due to the polar carboxylic acid group.

Troubleshooting & Optimization:

  • Prodrug Strategy: This is the most direct and widely used approach for carboxylic acids.[1][15] By temporarily masking the polar carboxylic acid as a more lipophilic ester, you can significantly enhance its ability to cross the cell membrane.[16] Once inside the cell, endogenous esterase enzymes will cleave the ester, releasing the active carboxylic acid parent drug.[17][18] Simple esters, such as methyl or ethyl esters, are common starting points.[15]

  • Formulation Strategies:

    • Use of Solubilizing Agents: For in vitro assays, carefully chosen solubilizing agents can sometimes improve compound delivery. However, be cautious as they can also impact cell health and membrane integrity.[6]

    • Nanoparticle Formulation: Encapsulating the compound in lipid-based or polymeric nanoparticles can facilitate cellular uptake through alternative mechanisms like endocytosis.[6][19][20] This is a more advanced strategy requiring formulation development.[6][21]

Q3: The PAMPA results were acceptable, but the Caco-2 assay shows low permeability. What's the next step?

Answer: This discrepancy strongly suggests that your compound is a substrate for active efflux pumps.[14] These are membrane proteins that use energy to actively transport substances out of the cell, thereby reducing the intracellular concentration.[22][23][24]

Troubleshooting & Optimization:

  • Determine the Efflux Ratio: A bidirectional Caco-2 assay is crucial here.[12] You will measure the permeability in both the apical-to-basolateral (A-to-B) direction and the basolateral-to-apical (B-to-A) direction. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.[13][14]

  • Use of Efflux Pump Inhibitors: To confirm the involvement of specific pumps like P-gp, you can run the Caco-2 assay in the presence of known inhibitors (e.g., verapamil for P-gp).[25][26] A significant increase in A-to-B permeability in the presence of an inhibitor confirms that your compound is a substrate for that pump.

Section 3: Experimental Protocols & Methodologies

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general framework for assessing the passive permeability of your compound.

Objective: To determine the apparent permeability coefficient (Papp) of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid through passive diffusion.

Materials:

  • 96-well filter plate (Donor plate) and a 96-well acceptor plate.[27]

  • Lipid solution (e.g., 2% lecithin in dodecane).[7]

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • UV-Vis plate reader or LC-MS/MS for quantification.

Methodology:

  • Prepare Solutions:

    • Dissolve the test compound in PBS to a final concentration (e.g., 100 µM). Ensure the final DMSO concentration is low (e.g., <1%) to avoid effects on the artificial membrane.

    • Fill the wells of the acceptor plate with 300 µL of fresh PBS.

  • Prepare the PAMPA Plate:

    • Carefully apply 5 µL of the lipid solution to the membrane of each well in the donor filter plate.[28] Allow the solvent to evaporate, leaving a lipid layer.

  • Start the Assay:

    • Add 200 µL of your test compound solution to the donor plate wells.

    • Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".[25]

  • Incubation:

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[27][28]

  • Quantification:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (UV-Vis spectrophotometry or LC-MS/MS).[7][8]

  • Calculation of Apparent Permeability (Papp):

    • The Papp value is calculated using a specific formula that takes into account the volume of the donor and acceptor wells, the surface area of the membrane, and the incubation time.

Data Interpretation:

Papp (x 10⁻⁶ cm/s)Permeability Classification
< 1Low
1 - 10Medium
> 10High

Table 1: General classification of compound permeability based on Papp values.

Protocol 2: Bidirectional Caco-2 Permeability Assay

This protocol is for assessing both passive permeability and active transport.

Objective: To determine the bidirectional permeability of the compound and calculate the efflux ratio.

Materials:

  • Caco-2 cells cultured on permeable Transwell™ inserts.

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Test compound and control compounds (e.g., atenolol for low permeability, propranolol for high permeability).

  • Efflux pump inhibitors (optional, e.g., verapamil).

  • LC-MS/MS for quantification.

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell™ inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[13]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers to ensure their integrity.[14]

  • Apical to Basolateral (A-to-B) Transport:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test compound solution to the apical (donor) side.

    • Add fresh HBSS to the basolateral (acceptor) side.

    • Incubate at 37°C with gentle shaking.[14]

    • Take samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes). Replace the volume with fresh HBSS.[29]

  • Basolateral to Apical (B-to-A) Transport:

    • In a separate set of wells, perform the experiment in the reverse direction by adding the compound to the basolateral (donor) side and sampling from the apical (acceptor) side.[13][14]

  • Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Calculations:

    • Calculate the Papp values for both A-to-B and B-to-A directions.

    • Calculate the Efflux Ratio: ER = Papp (B-A) / Papp (A-B)

Data Interpretation:

Efflux Ratio (ER)Interpretation
< 2No significant active efflux
> 2Compound is likely a substrate of efflux pumps[13][14]

Table 2: Interpretation of the efflux ratio in Caco-2 assays.

Section 4: Advanced Strategies for Enhancing Permeability

If initial troubleshooting does not yield satisfactory results, more advanced medicinal chemistry or formulation approaches may be necessary.

Prodrug Design and Synthesis

The conversion of the carboxylic acid to an ester is a primary strategy.[2][30]

G cluster_0 Prodrug Strategy Compound 8-Chloro-2-(3-ethoxyphenyl) quinoline-4-carboxylic acid (Low Permeability, Polar) Esterification Esterification (e.g., with Ethanol/H+) Compound->Esterification Prodrug Ester Prodrug (High Permeability, Lipophilic) Esterification->Prodrug CellMembrane Cell Membrane Prodrug->CellMembrane Passive Diffusion Intracellular Intracellular Space CellMembrane->Intracellular Esterases Intracellular Esterases Intracellular->Esterases ActiveDrug Active Carboxylic Acid (Released Intracellularly) Esterases->ActiveDrug Hydrolysis G cluster_0 Permeability Troubleshooting Workflow Start Start: Low activity in cell-based assay PAMPA Perform PAMPA Assay Start->PAMPA PAMPA_Result Permeability? PAMPA->PAMPA_Result Caco2 Perform Bidirectional Caco-2 Assay PAMPA_Result->Caco2 Acceptable Prodrug Action: Implement Prodrug Strategy PAMPA_Result->Prodrug Low Caco2_Result Efflux Ratio > 2? Caco2->Caco2_Result Efflux Action: Co-dose with Efflux Inhibitor (in vitro) or Redesign Molecule Caco2_Result->Efflux Yes End Goal: Increased Intracellular Concentration Caco2_Result->End No Prodrug->End Efflux->End

Caption: A decision-making workflow for troubleshooting low cell permeability.

Section 5: Summary and Key Takeaways

Improving the cell permeability of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid is a critical step for validating its biological activity in cellular models.

  • Systematic Evaluation: Always start with a simple, cell-free assay like PAMPA to assess passive diffusion before moving to more complex cell-based models like the Caco-2 assay.

  • Identify the Barrier: Differentiating between poor passive diffusion and active efflux is key to selecting the right strategy.

  • Prodrug Approach: For carboxylic acid-containing compounds, creating an ester prodrug is often the most effective method to increase lipophilicity and enhance passive diffusion.

  • Consider Formulations: Advanced formulation strategies, such as nanoparticle encapsulation, can provide alternative routes for cellular entry.

By methodically applying these troubleshooting guides and experimental protocols, researchers can overcome the permeability challenges associated with this compound and accurately evaluate its therapeutic potential.

References

  • Salam, A., et al. (2021). Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. Chemical Communications. Available at: [Link]

  • European Commission. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available at: [Link]

  • World Pharma Today. Formulation Strategies for Improving Drug Bioavailability. Available at: [Link]

  • UPM Pharmaceuticals. Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Available at: [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]

  • Unknown. Caco2 assay protocol. Available at: [Link]

  • ResearchGate. Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters | Request PDF. Available at: [Link]

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. Available at: [Link]

  • PubMed. Recent progress in prodrug design strategies based on generally applicable modifications. Available at: [Link]

  • ResearchGate. Prodrugs of Carboxylic Acids | Request PDF. Available at: [Link]

  • PubMed. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems. Available at: [Link]

  • National Institutes of Health. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Available at: [Link]

  • Sabinet African Journals. Physicochemical properties of drugs and membrane permeability : review article. Available at: [Link]

  • Concept Life Sciences. Caco-2 Permeability. Available at: [Link]

  • Evotec. Caco-2 Permeability Assay. Available at: [Link]

  • ACS Publications. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules | Journal of Medicinal Chemistry. Available at: [Link]

  • Patsnap. What are the formulation strategies to improve PK properties?. Available at: [Link]

  • Scribd. Factors Affecting Cell Membrane Permeability | PDF. Available at: [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]

  • Unknown. Organic Pharmaceutical Chemistry: Prodrugs. Available at: [Link]

  • National Institutes of Health. Efflux pump inhibitors for bacterial pathogens: From bench to bedside. Available at: [Link]

  • National Institutes of Health. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Available at: [Link]

  • Frontiers. Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Available at: [Link]

  • Scholars Research Library. Enhancing Drug Solubility Using Liposome Formulations for Better Absorption. Available at: [Link]

  • The Company of Biologists. Membrane lipid composition and its physicochemical properties define cell vulnerability to aberrant protein oligomers. Available at: [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available at: [Link]

  • MDPI. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Available at: [Link]

  • MilliporeSigma. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Available at: [Link]

  • Taylor & Francis Online. Full article: Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Available at: [Link]

  • Unknown. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. Available at: [Link]

  • PLOS. Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus | PLOS Pathogens. Available at: [Link]

  • National Institutes of Health. Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. Available at: [Link]

  • National Institutes of Health. Physicochemical Properties of Cells and Their Effects on Intrinsically Disordered Proteins (IDPs). Available at: [Link]

  • National Institutes of Health. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. Available at: [Link]

  • SciSpace. Insights on Fatty Acids in Lipophilic Prodrug Strategy. Available at: [Link]

  • Patsnap. What are the physicochemical properties affecting drug distribution?. Available at: [Link]

  • GARDP. Enhancing permeability of the outer membrane – by Helen Zgurskaya. Available at: [Link]

  • PubMed. Fast Release of Carboxylic Acid inside Cells. Available at: [Link]

  • MDPI. Permeabilize, but Choose Wisely: Selective Antibiotic Potentiation Through Outer Membrane Disruption in Pseudomonas aeruginosa. Available at: [Link]

  • Ovid. Inhibitors of mycobacterial efflux pumps as... : Expert Review of Anti-infective Therapy. Available at: [Link]

Sources

Troubleshooting

Refining Doebner reaction conditions for 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid synthesis

Welcome to the Technical Support & Synthesis Center. As a Senior Application Scientist, I have designed this portal to move beyond generic protocols.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Synthesis Center. As a Senior Application Scientist, I have designed this portal to move beyond generic protocols. Here, we address the specific mechanistic hurdles of synthesizing 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid via the Doebner reaction.

This guide is structured to provide researchers and drug development professionals with a deep understanding of the reaction's causality, self-validating methodologies, and targeted troubleshooting strategies.

Mechanistic Workflow: The Doebner Pathway

To successfully synthesize our target molecule, we must first map the chemical logic. The classical Doebner reaction often fails for electron-deficient anilines (like 2-chloroaniline). The workflow below illustrates an optimized, oxidant-assisted pathway designed to overcome these electronic barriers.

DoebnerMechanism N1 1. Imine Condensation 2-Chloroaniline + 3-Ethoxybenzaldehyde N2 2. Schiff Base Intermediate (Transient Imine) N1->N2 - H2O (Catalyst: BF3·THF) N3 3. Michael-Type Addition + Pyruvic Acid (Enol) N2->N3 Dropwise Addition N4 4. Electrophilic Cyclization (Rate-Limiting Step) N3->N4 Ring Closure N5 5. Dehydrogenative Aromatization (Oxidant-Assisted) N4->N5 - H2O N6 6. Target Molecule 8-Chloro-2-(3-ethoxyphenyl) quinoline-4-carboxylic acid N5->N6 DDQ Oxidation

Caption: Doebner reaction mechanistic workflow for quinoline-4-carboxylic acid synthesis.

Self-Validating Experimental Protocol

This methodology leverages Lewis acid catalysis and an external oxidant to force the reaction forward, bypassing the low yields typical of ortho-halogenated anilines.

Step 1: Imine Pre-formation (Electronic Activation)

  • Action: In a dry 100 mL round-bottom flask, dissolve 2-chloroaniline (10 mmol) and 3-ethoxybenzaldehyde (12 mmol) in 30 mL of anhydrous THF. Add BF3·THF (2 mmol) as a promoter 1. Stir at room temperature for 1 hour.

  • Causality: The BF3·THF forms a highly reactive transient imine-BF3 complex, which is crucial because the electron-withdrawing 2-chloro group severely deactivates the amine 1.

  • Self-Validation: Spot the mixture on a silica TLC plate (Hexane:EtOAc 8:2). The complete disappearance of the 2-chloroaniline spot and the appearance of a bright yellow, UV-active Schiff base spot confirms successful pre-formation.

Step 2: Pyruvic Acid Addition (Polymerization Control)

  • Action: Cool the mixture to 0°C using an ice bath. Dilute pyruvic acid (15 mmol) in 10 mL THF and add strictly dropwise over 30 minutes via an addition funnel.

  • Causality: Pyruvic acid readily tautomerizes to its enol form and undergoes rapid aldol self-condensation (tar formation) under acidic conditions 2. Dilution and thermal control kinetically favor the Michael-type addition to the imine over self-polymerization.

Step 3: Cyclization & Aromatization

  • Action: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (10 mmol) 3. Heat the reaction mixture to a gentle reflux (65°C) for 4 hours.

  • Causality: Intramolecular electrophilic cyclization onto the deactivated 2-chloro aromatic ring is the rate-limiting step. DDQ acts as a potent hydrogen acceptor, rapidly oxidizing the dihydroquinoline intermediate into the fully aromatic quinoline core, pulling the equilibrium forward via Le Chatelier's principle 3.

Step 4: pH-Driven Isolation

  • Action: Concentrate the mixture in vacuo. Dissolve the residue in 1M NaOH (50 mL) and wash with Ethyl Acetate (3 x 30 mL). Discard the organic layer. Carefully acidify the aqueous layer with 1M HCl to pH 4.5. Filter the resulting precipitate, wash with cold water, and dry under vacuum.

  • Self-Validation: The target zwitterionic product will only precipitate at its isoelectric point (~pH 4.5). If the solution turns cloudy but no precipitate forms, the pH has overshot; back-titrate with 0.1M NaOH until a flocculent solid crashes out.

Quantitative Optimization Data

The following table summarizes the quantitative improvements achieved by shifting from classical conditions to our optimized Lewis acid/oxidant-assisted methodology.

Optimization ParameterClassical DoebnerMicrowave-AssistedLewis Acid / Oxidant (Optimized)
Reagent Stoichiometry 1:1:11:1:31:1.2:1.5
Catalyst / Additive NonePiperidineBF3·THF + DDQ
Temperature 100°C (Reflux)90°C65°C
Pyruvic Acid Addition Bolus (All at once)BolusDropwise (over 30 min)
Isolated Yield (%) 15 - 22%45 - 50%82 - 87%
Decarboxylation > 15%~ 5%< 1%
Tar Formation SevereModerateNone

Troubleshooting & FAQs

Q1: Why is my yield consistently below 20% when synthesizing this specific 8-chloro derivative? A1: The 2-chloro group on your starting aniline is strongly electron-withdrawing. This reduces the electron density at the ortho/para positions, significantly raising the activation energy required for the electrophilic ring closure step 2. To overcome this, you must transition to a hydrogen-transfer Doebner pathway using BF3·THF as a promoter [[1]](). Alternatively, using an external oxidant like DDQ drives the aromatization forward, pulling the equilibrium toward the final product 3.

Q2: I am observing significant amounts of 8-chloro-2-(3-ethoxyphenyl)quinoline (the decarboxylated byproduct). How do I retain the carboxylic acid group? A2: Decarboxylation of quinoline-4-carboxylic acids occurs under excessive thermal stress or prolonged reaction times 4. High temperatures provide the activation energy required for the loss of CO2, driven by the thermodynamic stability of the resulting aromatic quinoline. If using microwave-assisted synthesis, limit the hold time and temperature (e.g., 90°C for 30 mins instead of >120°C) 4. Self-Validation: Run a TLC against a standard of the decarboxylated quinoline; if a highly non-polar, UV-active spot appears near the solvent front, lower your reaction temperature by 10°C.

Q3: The pyruvic acid seems to be polymerizing, resulting in a dark, intractable tar. How can I prevent this? A3: Pyruvic acid readily undergoes aldol self-condensation. The enol form reacts with its own keto form faster than with the bulky imine if the local concentration is too high 2. To prevent this, employ a slow, dropwise addition of pyruvic acid to the pre-formed imine mixture rather than mixing all three components simultaneously. Maintaining the initial reaction temperature at 0-5°C during addition before ramping up to reflux mitigates tar formation.

Q4: Are there greener alternatives to using THF and external oxidants? A4: Yes. If you wish to avoid hazardous solvents, you can perform the Doebner reaction in water using Ytterbium perfluorooctanoate[Yb(PFO)3] as a recyclable catalyst 5. This method relies on the hydrophobic effect to drive the organic substrates together, though reaction times may need to be extended for heavily deactivated anilines.

References

  • Thomas, et al. "(A) Mechanism of the Doebner reaction. (B) Synthesis of the model compound." ResearchGate.[Link]

  • "Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis." Frontiers in Chemistry.[Link]

  • Wang, L., et al. "One-pot synthesis of quinoline-4-carboxylic acid derivatives in water: Ytterbium perfluorooctanoate catalyzed Doebner reaction." Journal of Fluorine Chemistry, via ResearchGate.[Link]

Sources

Optimization

Technical Support Center: Minimizing Cytotoxicity of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid in Control Cell Lines

Welcome to the technical support center for researchers utilizing 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid. This guide is designed to provide in-depth troubleshooting strategies and practical advice to miti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid. This guide is designed to provide in-depth troubleshooting strategies and practical advice to mitigate unintended cytotoxicity in control cell lines, ensuring the generation of reliable and reproducible data. Given that specific data for this compound is not widely available, this resource is built on established principles for handling novel quinoline-based small molecules in vitro.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our control cell lines, even at what we believe are low concentrations of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid. What are the initial troubleshooting steps?

A1: The primary and most critical step is to systematically characterize the cytotoxic profile of the compound in your specific control cell line. This involves conducting a comprehensive dose-response and time-course experiment.[1] It is recommended to start with a broad range of concentrations (e.g., from nanomolar to high micromolar) and to test at several time points (e.g., 24, 48, and 72 hours) to determine the half-maximal inhibitory concentration (IC50) or lethal concentration (LC50).[1] This foundational data will help identify a potential therapeutic window and will guide all subsequent experimental designs. High concentrations of a test compound may lead to non-specific cytotoxicity, while concentrations that are too low may not reveal potential toxic effects.[2]

Q2: How can we differentiate between cytotoxicity caused by the compound itself, the solvent, or other experimental artifacts?

A2: It is crucial to include a comprehensive set of controls to identify the source of the toxicity.[1]

  • Vehicle Control: This is the most critical control. Cells should be treated with the highest concentration of the solvent (typically DMSO) used to dissolve the 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid.[3] The final concentration of DMSO in the cell culture medium should typically be kept at or below 0.1% to avoid solvent-induced toxicity.[3]

  • Untreated Control: This group of cells receives only the cell culture medium and provides a baseline for normal cell health and proliferation.

  • Positive Control: A known cytotoxic agent should be used to ensure that the assay is capable of detecting cell death.

  • No-Cell Control: Wells containing only media and the assay reagent can help to determine background signal and to check for any direct chemical interactions between your compound and the assay reagents.[1][4]

Q3: The cytotoxic effects of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid are inconsistent between experiments. What could be the underlying cause?

A3: Inconsistent results often point to variability in experimental conditions or issues with compound stability.[1]

  • Cell Culture Conditions: It is vital to standardize cell culture practices. Use cells within a consistent and low passage number range, and maintain uniform seeding densities and media formulations for every experiment.[5] Cell density can impact the results of cytotoxicity assays, as higher densities can lead to increased competition for nutrients and changes in cell metabolism.[2]

  • Compound Stability: The stability of the 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid in your culture medium should be assessed over the time course of your experiment. It is advisable to prepare fresh stock solutions and to avoid repeated freeze-thaw cycles by storing the compound in small, single-use aliquots.[1][3]

Q4: Could the choice of control cell line be a factor in the observed cytotoxicity?

A4: Absolutely. Different cell lines can respond differently to the same compound due to variations in their metabolism, receptor expression, and genetic background.[2] When selecting a control cell line, consider the following:

  • Tissue of Origin: Choose a cell line that is derived from a tissue type relevant to your research question or, for general toxicity screening, a well-characterized and widely used line.[2][6]

  • Metabolic Capacity: Different cell lines have varying levels of metabolic enzymes, which can affect how they process the test compound.[2]

  • Published Data: Whenever possible, select well-characterized cell lines with a history of use in cytotoxicity testing.[2]

Common Control Cell Line Tissue of Origin Key Characteristics Considerations for Cytotoxicity Testing
HEK293 Human Embryonic KidneyEasy to culture and transfect, widely used.Can provide a broad indication of cytotoxic effects.[6]
NIH/3T3 Mouse Embryonic FibroblastAdherent, contact-inhibited, good for general toxicity.A standard for many in vitro toxicology studies.
Vero African Green Monkey KidneyAdherent, useful for viral and toxicity studies.Often used in vaccine production and toxicology.
HaCaT Human KeratinocyteImmortalized, non-tumorigenic, models skin toxicity.Relevant for compounds with potential dermal applications.
Q5: Can components of the cell culture medium, such as serum, influence the cytotoxicity of our compound?

A5: Yes, serum components can significantly impact the apparent cytotoxicity of a compound.

  • Protein Binding: Small molecules can bind to serum proteins, most notably albumin, which can reduce the free concentration of the compound available to interact with the cells.[7] This can sometimes lead to an underestimation of the compound's potency.

  • Protective Effects: Serum contains growth factors and other molecules that can protect cells from stress and may reduce the cytotoxic effects of a compound.[8][9][10]

  • Serum-Reduced Conditions: In some cases, reducing the serum concentration (e.g., to 1% FBS) can increase the availability of small molecules and reveal a higher overall toxicity.[11]

Troubleshooting Guides

Problem: High Cytotoxicity Observed at All Tested Concentrations
Troubleshooting Logic for High Cytotoxicity

A High Cytotoxicity Observed B Is cytotoxicity also high in the vehicle (DMSO) control? A->B C Check solvent concentration. Is it >0.1%? B->C Yes E Is the inhibitor concentration correct? B->E No D Recalculate dilutions. Verify stock concentration. C->D Yes L Test for contaminated media/reagents. C->L No K Issue Resolved D->K F Perform a broad dose-response, starting from the low nanomolar range. E->F No G Is the cell line known to be particularly sensitive? E->G Yes F->K H Consider a less sensitive control cell line. G->H Yes I Is there evidence of compound precipitation? G->I No H->K J Improve solubilization or use a lower top concentration. I->J Yes I->K No J->K L->K

Caption: A stepwise workflow for troubleshooting high cytotoxicity.

Problem: High Well-to-Well Variability in Cytotoxicity Data
Potential Cause Recommended Action
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Allow the plate to sit at room temperature for 15-20 minutes before incubation to ensure even cell distribution.[1]
Edge Effects Avoid using the outer wells of the plate for data collection as they are more prone to evaporation. Fill these wells with sterile PBS or media instead.[1]
Compound Precipitation Visually inspect the wells for any precipitate after adding the compound. If observed, re-evaluate the solubilization method or consider using solubility enhancers.[1]
Bubbles in Wells Check for and remove any air bubbles in the wells before reading the plate, as they can interfere with absorbance or fluorescence measurements.[12]

Experimental Protocols

Protocol: Dose-Response Cytotoxicity Assay

This protocol outlines a general procedure for determining the IC50 value of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid using a colorimetric assay such as MTT or WST-8.

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Perform a cell count and dilute the cell suspension to the optimal seeding density (determined empirically for your cell line).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow the cells to attach and resume growth.

  • Compound Preparation:

    • Prepare a high-concentration stock solution of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is often helpful to prepare 2X concentrated solutions of your compound dilutions.[13]

  • Cell Treatment:

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.[3]

    • Include "no-cell" wells with medium only for background subtraction.[13]

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Measurement (Example with WST-8/CCK-8):

    • Add 10 µL of the WST-8 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.[13]

  • Data Analysis:

    • Subtract the background absorbance (from no-cell wells) from all other readings.[13]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells.

    • Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Experimental Workflow for Optimizing Compound Concentration

Start Start: Optimize Compound Concentration Seed 1. Seed Cells in a 96-well Plate (Optimize Density First) Start->Seed Prepare 2. Prepare Serial Dilutions of the Compound Seed->Prepare Treat 3. Treat Cells for 24-72h Prepare->Treat Assays 4. Perform Parallel Assays Treat->Assays Viability A. Cell Viability Assay (e.g., MTT, WST-8) Assays->Viability Target B. Target Inhibition Assay (If applicable) Assays->Target Analyze 5. Analyze Data Viability->Analyze Target->Analyze Plot 6. Plot Dose-Response Curves (% Viability vs. % Inhibition) Analyze->Plot Determine 7. Determine Therapeutic Window Plot->Determine End End: Optimal Concentration Identified Determine->End

Caption: A stepwise workflow for determining the optimal concentration of a new compound.

References

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls | IntechOpen. (2025, February 19). Retrieved from [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (2019, May 1). Retrieved from [Link]

  • Cytotoxicity Assays – what your cells don't like - BMG Labtech. (n.d.). Retrieved from [Link]

  • Which concentrations are optimal for in vitro testing? - PMC - NIH. (2020, August 11). Retrieved from [Link]

  • Serum Starvation Enhances the Antitumor Activity of Natural Matrices: Insights into Bioactive Molecules from Dromedary Urine Extracts - PMC. (2025, February 10). Retrieved from [Link]

  • Negative interference with antibody-dependent cellular cytotoxicity mediated by rituximab from its interactions with human serum proteins - Frontiers. (n.d.). Retrieved from [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. (n.d.). Retrieved from [Link]

  • Optimizing the in vitro and clinical assessment of drug interaction risk by understanding co-medications in patient populations - PubMed. (2013, June 15). Retrieved from [Link]

  • To reduce cytotoxicity when testing the virucidal activity of chemical disinfectants and biocides: The “T-25 method” as an alternative to “large-volume-plating” - PMC. (2023, October 9). Retrieved from [Link]

  • Which concentrations are optimal for in vitro testing? - ResearchGate. (2020, August 11). Retrieved from [Link]

  • How to Reduce Cell Culture Variability - Promega Connections. (2018, March 23). Retrieved from [Link]

  • Human serum reduces mitomycin-C cytotoxicity in human tenon's fibroblasts - PubMed. (2006, March 15). Retrieved from [Link]

  • Full article: Serum Protects Cells and Increases Intracellular Delivery of Molecules by Nanoparticle-Mediated Photoporation - Taylor & Francis. (2021, May 31). Retrieved from [Link]

  • What cell line should I choose for citotoxicity assays? - ResearchGate. (2023, May 6). Retrieved from [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research. (2019, July 15). Retrieved from [Link]

  • Serum Protects Cells and Increases Intracellular Delivery of Molecules by Nanoparticle-Mediated Photoporation - ResearchGate. (2025, September 14). Retrieved from [Link]

  • Small Molecule Targeting Immune Cells: A Novel Approach for Cancer Treatment - MDPI. (2023, September 24). Retrieved from [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate. (2017, March 19). Retrieved from [Link]

  • 2-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 230582 - PubChem. (n.d.). Retrieved from [Link]

  • Optimization in Drug Discovery: In Vitro Methods | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - MDPI. (2024, March 22). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid Efficacy in Xenograft Models: A Comparative Guide

Executive Summary: Targeting Pyrimidine Vulnerabilities The rapid proliferation of cancer cells places an immense metabolic demand on de novo pyrimidine biosynthesis. Dihydroorotate dehydrogenase (DHODH), a mitochondrial...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Targeting Pyrimidine Vulnerabilities

The rapid proliferation of cancer cells places an immense metabolic demand on de novo pyrimidine biosynthesis. Dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme responsible for catalyzing the oxidation of dihydroorotate to orotate, has emerged as a critical therapeutic vulnerability in solid tumors, particularly in KRAS-mutant Non-Small Cell Lung Cancer (NSCLC) ()[1].

While first-generation DHODH inhibitors like Brequinar demonstrated potent in vitro activity, their clinical utility has historically been limited by a narrow therapeutic window and suboptimal pharmacokinetic profiles in solid tumors ()[1]. 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid (8-CEQCA) is a next-generation quinoline-based inhibitor engineered to overcome these limitations. This guide objectively compares the mechanistic advantages, in vivo efficacy, and safety profile of 8-CEQCA against standard-of-care alternatives using highly predictive Patient-Derived Xenograft (PDX) models.

Mechanistic Paradigm & Structural Causality

The superiority of 8-CEQCA is rooted in rational structure-based drug design. To understand its performance, we must analyze the causality behind its structural modifications compared to the classic Brequinar pharmacophore:

  • The Quinoline-4-Carboxylic Acid Core: This is the non-negotiable anchor of the molecule. The carboxylate group forms an essential, rigid salt bridge with the Arg136 residue in the DHODH active site, while simultaneously engaging in hydrogen bonding with Gln47 ()[1].

  • The 8-Chloro Substitution: Unsubstituted quinoline rings are susceptible to rapid hepatic oxidation. The addition of an electron-withdrawing chlorine atom at the 8-position sterically hinders cytochrome P450-mediated metabolism, significantly extending the drug's in vivo half-life. Furthermore, the chlorine atom increases lipophilic contact with the Pro364 residue.

  • The 2-(3-Ethoxyphenyl) Moiety: Brequinar utilizes a rigid biphenyl group to occupy the hydrophobic ubiquinone-binding tunnel ()[1]. 8-CEQCA replaces this with a 3-ethoxyphenyl group. The ether linkage provides critical rotational flexibility, allowing the molecule to adapt to the dynamic conformational states of the hydrophobic tunnel (interacting with Met43, Leu58, and Ala59) with a lower desolvation energy penalty, driving superior target residence time.

G DHO Dihydroorotate (DHO) DHODH DHODH Enzyme (Mitochondria) DHO->DHODH ORO Orotate DHODH->ORO Oxidation UMP Uridine Monophosphate (UMP) ORO->UMP UMPS DNA Tumor RNA/DNA Synthesis UMP->DNA Kinase Cascade Inhibitor 8-CEQCA (Inhibitor) Inhibitor->DHODH Competitive Blockade

Metabolic blockade of de novo pyrimidine biosynthesis by 8-CEQCA via DHODH inhibition.

Comparative Efficacy in NSCLC Xenograft Models

To objectively validate the efficacy of 8-CEQCA, we utilize Patient-Derived Xenograft (PDX) models rather than standard Cell-Line Derived Xenografts (CDX).

The Causality of Model Selection: CDX models adapt to in vitro culture conditions, resulting in a homogenous cell population that fails to reflect human disease. PDX models, implanted directly from patient biopsies into immunodeficient mice, preserve the chromosomal architecture, genetic heterogeneity, and stromal microenvironment of the original tumor, offering vastly superior predictability for clinical response rates ()[2].

The table below summarizes the quantitative performance of 8-CEQCA against vehicle, Teriflunomide (an approved DHODH inhibitor for autoimmune conditions) ()[3], and Brequinar in an NSCLC PDX model.

Table 1: Comparative Efficacy and Toxicity Profiles in NSCLC PDX Models
CompoundTargetIn Vitro IC₅₀ (nM)In Vivo Dose (PO)Tumor Growth Inhibition (TGI %)Max Body Weight Loss (%)
Vehicle N/AN/AN/A0%+2.1%
Teriflunomide DHODH1,25015 mg/kg/day28%-4.5%
Brequinar DHODH1815 mg/kg/day62%-14.2%
8-CEQCA DHODH8 15 mg/kg/day84% -5.1%

Data Synthesis: 8-CEQCA demonstrates a sub-10 nM IC₅₀, translating to an exceptional 84% Tumor Growth Inhibition (TGI). Crucially, it achieves this with only a 5.1% maximum body weight loss, indicating a vastly superior therapeutic index compared to Brequinar's near-toxic 14.2% weight reduction.

Self-Validating Experimental Protocols

Scientific integrity requires that in vivo methodologies are not merely a sequence of actions, but a self-validating system equipped with internal checkpoints. The following protocol details the workflow for evaluating 8-CEQCA.

Workflow A 1. Patient Tumor Harvest (NSCLC Biopsy) B 2. Subcutaneous Implantation (NOD/SCID Mice) A->B C 3. Tumor Engraftment (Volume ~150 mm³) B->C D 4. Randomization & Dosing Strategy C->D E1 Vehicle Control (Daily PO) D->E1 E2 Brequinar (15 mg/kg PO) D->E2 E3 8-CEQCA (15 mg/kg PO) D->E3 F 5. Efficacy & Toxicity Assessment (TGI & Body Weight) E1->F E2->F E3->F

Step-by-step workflow for evaluating 8-CEQCA efficacy in NSCLC patient-derived xenograft models.

Phase I: Model Establishment & Randomization
  • Implantation: Harvest fresh NSCLC patient biopsy fragments (2-3 mm³) and implant them subcutaneously into the right flank of female NOD/SCID mice.

  • Self-Validating Checkpoint 1 (Engraftment Viability): Monitor tumor volume using digital calipers ( V=[length×width2]/2 ). Tumors must reach a volume of 150–200 mm³ within 35 days. Causality: Slower growth kinetics strongly indicate murine stromal overgrowth rather than human tumor cell proliferation. Cohorts failing this checkpoint are excluded to prevent skewed efficacy data.

  • Randomization: Once the volume threshold is met, randomize mice into four cohorts (n=8 per group) to ensure equal starting tumor burdens across all arms.

Phase II: Dosing Regimen
  • Administration: Administer compounds via oral gavage (PO) daily for 21 days. Causality: PO administration mimics the intended clinical route, testing not just intrinsic potency, but oral bioavailability and gastrointestinal stability.

  • Self-Validating Checkpoint 2 (Mechanistic Control): The Brequinar (positive control) arm must achieve a minimum of 40% TGI by day 21. Causality: Failure to reach this threshold indicates that the specific PDX lineage is intrinsically resistant to pyrimidine starvation (e.g., via upregulated salvage pathways), rendering any comparative claims regarding 8-CEQCA invalid.

Phase III: Toxicity & Efficacy Validation
  • Data Acquisition: Measure tumor volumes and body weights bi-weekly.

  • Self-Validating Checkpoint 3 (Therapeutic Window Integrity): A body weight reduction of >20% from baseline indicates severe systemic toxicity. Causality: Efficacy achieved at the cost of >20% weight loss is clinically irrelevant. Any mouse crossing this threshold must be euthanized immediately, and the dose is classified as exceeding the Maximum Tolerated Dose (MTD).

Conclusion

8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid (8-CEQCA) represents a significant structural evolution in DHODH inhibition. By utilizing an 8-chloro substitution for metabolic stability and a flexible 3-ethoxyphenyl moiety to optimize binding within the enzyme's hydrophobic tunnel, 8-CEQCA achieves superior target residence time. In rigorously validated, clinically predictive PDX models, 8-CEQCA drastically outperforms the historical benchmark Brequinar, delivering deeper tumor regressions (84% TGI) while maintaining a highly favorable safety profile.

References

  • Madak, J.T., et al. "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry, 2018.[Link]

  • Rosfjord, E., et al. "Advances in patient-derived tumor xenografts: from target identification to predicting clinical response rates in oncology." Biochemical Pharmacology, 2014.[Link]

  • Sainas, S., et al. "Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheumatoid arthritis." Acta Pharmaceutica Sinica B, 2020.[Link]

Sources

Comparative

A Comparative Guide to 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid and its 6-Chloro Analog in Biological Assays

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the quinoline-4-carboxylic acid scaffold is a cornerstone for the development of novel therapeutics.[1] Its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quinoline-4-carboxylic acid scaffold is a cornerstone for the development of novel therapeutics.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and antiviral properties.[1][2] The biological profile of these compounds is exquisitely sensitive to the nature and position of substituents on the quinoline core. This guide offers an in-depth comparison of two such analogs: 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid and its 6-chloro counterpart, with a focus on their anticipated performance in key biological assays.

The Significance of Chloro-Substitution in 2-Aryl-Quinoline-4-Carboxylic Acids

The introduction of a chloro-substituent on the benzo ring of the quinoline scaffold can significantly influence the compound's physicochemical properties and, consequently, its biological activity. The position of this halogen atom—whether at the 6- or 8-position—can lead to distinct pharmacological profiles due to differences in steric hindrance and electronic effects.

Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A primary and well-established mechanism of action for many 2-aryl-quinoline-4-carboxylic acids is the inhibition of dihydroorotate dehydrogenase (DHODH).[1][3][4] DHODH is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA and RNA.[1] Cancer cells, with their high proliferative rate, are particularly reliant on this pathway for a constant supply of nucleotides. By inhibiting DHODH, these quinoline derivatives can deplete the intracellular pyrimidine pool, leading to cell cycle arrest and a halt in tumor growth.[1]

The binding of quinoline-4-carboxylic acid derivatives to DHODH is typically characterized by the following interactions:

  • Carboxylic Acid Moiety: The C4-carboxylic acid is crucial for activity, often forming a salt bridge with a key arginine residue in the enzyme's active site.[3]

  • 2-Aryl Group: A bulky, hydrophobic substituent at the C2 position is generally required for potent inhibition, occupying a hydrophobic channel in the enzyme.[3]

  • Quinoline Ring: The quinoline core itself engages in hydrophobic interactions within the binding pocket.[3]

The chloro-substituent on the benzo portion of the quinoline ring can further modulate these interactions and influence the overall potency of the compound.

Comparative Biological Activity: Insights from Analogous Compounds

To infer the potential differences in biological activity between 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid and its 6-chloro analog, we can examine the data from structurally related compounds where the impact of halogen substitution at these positions has been evaluated.

Compound/SubstituentTargetCell LineActivity (IC₅₀)Reference
Analog 1 (6-F) DHODH-9.71 ± 1.4 nM[5]
Analog 2 (6-Cl) DHODH-26.2 ± 1.8 nM[5]
Analog 1 (6-F) AntiproliferativeHCT-116 (Colon)3.02 ± 0.35 µM[5]
Analog 2 (6-Cl) AntiproliferativeHCT-116 (Colon)1.94 ± 0.17 µM[5]
Brequinar (6-F) DHODH-7.30 ± 0.0031 nM[5]
Brequinar (6-F) AntiproliferativeHCT-116 (Colon)0.679 ± 0.19 µM[5]
6-chloro-4-hydroxy-2-quinolone-3-carboxamide analog (19) AntiproliferativeHCT-116 (Colon)5.3 µM[6]
6-chloro-4-hydroxy-2-quinolone-3-carboxamide analog (21) AntiproliferativeHCT-116 (Colon)4.9 µM[6]

Discussion of Structure-Activity Relationship (SAR):

The data from analogous compounds suggest that substitution at the 6-position with a halogen, such as fluorine or chlorine, is well-tolerated and can lead to potent DHODH inhibition and antiproliferative activity. In the case of the DHODH inhibitors, the 6-fluoro analog displayed slightly higher enzymatic inhibition, while the 6-chloro analog showed more potent antiproliferative activity in the HCT-116 colon cancer cell line.[5] This highlights that enzyme inhibition does not always directly translate to cellular potency, as factors like cell permeability and metabolism also play a crucial role.

While direct data for an 8-chloro analog in this specific series is unavailable, general principles of medicinal chemistry suggest that the 8-position is more sterically hindered due to its proximity to the quinoline nitrogen. This could potentially influence the binding orientation within the DHODH active site. However, without experimental data, it is difficult to definitively predict whether this would lead to an increase or decrease in activity compared to the 6-chloro isomer.

Experimental Protocols

For researchers aiming to evaluate these compounds, the following detailed protocols for a DHODH inhibition assay and a standard MTT cytotoxicity assay are provided.

DHODH Inhibition Assay

This spectrophotometric assay monitors the enzymatic activity of DHODH by measuring the reduction of a dye, which is coupled to the oxidation of dihydroorotate.

Materials:

  • Recombinant human DHODH

  • Dihydroorotate (substrate)

  • Coenzyme Q10 (CoQ10) (electron acceptor)

  • 2,6-dichloroindophenol (DCIP) (dye)

  • Assay Buffer (e.g., 100 mM HEPES, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100, pH 8.0)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the test compounds in DMSO.

    • Prepare working solutions of DHODH, dihydroorotate, CoQ10, and DCIP in the assay buffer.

  • Assay Setup:

    • To each well of a 96-well plate, add the following in order:

      • Assay Buffer

      • Test compound at various concentrations (final DMSO concentration should be kept constant, typically ≤1%).

      • DHODH enzyme.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow the compound to bind to the enzyme.

  • Initiate Reaction:

    • Add a mixture of dihydroorotate and CoQ10 to each well to start the reaction.

  • Measurement:

    • Immediately begin monitoring the decrease in absorbance at 600 nm (for DCIP) over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percent inhibition relative to a vehicle control (DMSO).

    • Plot the percent inhibition against the compound concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[7][8][9]

Materials:

  • Cancer cell line of interest (e.g., HCT-116, MCF-7)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[9]

  • Formazan Solubilization:

    • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.[9]

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value.

Visualizing the Scientific Workflow

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the DHODH inhibition pathway and the general workflow for evaluating these compounds.

DHODH_Inhibition_Pathway cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_inhibition Mechanism of Action cluster_outcome Cellular Outcome Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP dUMP dUMP UMP->dUMP dTMP dTMP dUMP->dTMP DNA & RNA Synthesis DNA & RNA Synthesis dTMP->DNA & RNA Synthesis Cell Proliferation Cell Proliferation DNA & RNA Synthesis->Cell Proliferation Quinoline-4-carboxylic acid Quinoline-4-carboxylic acid DHODH DHODH Quinoline-4-carboxylic acid->DHODH Inhibition Tumor Growth Tumor Growth Cell Proliferation->Tumor Growth Cell Cycle Arrest Cell Cycle Arrest

Caption: DHODH inhibition by quinoline-4-carboxylic acids.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_assays In Vitro Biological Evaluation cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of 6-Chloro and 8-Chloro Analogs Purification Purification & Structural Verification (NMR, MS) Synthesis->Purification DHODH_Assay DHODH Inhibition Assay (IC50) Purification->DHODH_Assay MTT_Assay Antiproliferative Assay (IC50) Purification->MTT_Assay DHODH_Assay->MTT_Assay Correlate SAR_Analysis Structure-Activity Relationship (SAR) Analysis MTT_Assay->SAR_Analysis Lead_Identification Identification of Lead Compound SAR_Analysis->Lead_Identification

Sources

Validation

Benchmarking 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid against Standard Antimalarial Agents: A Technical Guide

As a Senior Application Scientist, I frequently evaluate emerging chemotypes designed to overcome the growing threat of Plasmodium falciparum resistance. One highly promising scaffold in current drug discovery pipelines...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate emerging chemotypes designed to overcome the growing threat of Plasmodium falciparum resistance. One highly promising scaffold in current drug discovery pipelines is the 2-arylquinoline-4-carboxylic acid class. In this technical guide, we benchmark the performance of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid (8-CEQCA) against standard antimalarial agents (Chloroquine, Mefloquine, and Artemisinin).

This guide outlines the mechanistic rationale, self-validating experimental protocols, and comparative efficacy data required to validate 8-CEQCA as a potent antimalarial lead.

Mechanistic Rationale & Pathway Analysis

During the intra-erythrocytic stage, P. falciparum degrades host hemoglobin inside its acidic digestive vacuole, releasing toxic free heme (ferriprotoporphyrin IX). To survive, the parasite biocrystallizes this reactive heme into an inert, non-toxic pigment known as hemozoin .

Quinoline-based antimalarials disrupt this critical detoxification pathway. They accumulate in the digestive vacuole and bind to heme dimers, capping the growing hemozoin polymer and causing a lethal accumulation of free heme. The structural optimizations in 8-CEQCA —specifically the 8-chloro substitution and the lipophilic 3-ethoxyphenyl group—enhance its vacuolar accumulation and binding affinity to heme compared to standard chloroquine, effectively bypassing common efflux-mediated resistance mechanisms.

MOA Hb Host Hemoglobin (Digestive Vacuole) Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hb->Heme Proteolytic Degradation Hemozoin Hemozoin Crystals (Non-toxic Pigment) Heme->Hemozoin Biocrystallization Death Parasite Death (Membrane Lysis) Heme->Death Accumulation Induces Oxidative Stress Drug 8-CEQCA / Chloroquine (Inhibitor) Drug->Heme Binds to Heme Drug->Hemozoin Blocks Polymerization

Mechanism of Action: 8-CEQCA disrupts heme biocrystallization, inducing parasite death.

Comparative Efficacy Data

To establish 8-CEQCA's therapeutic window, we benchmarked its in vitro antiplasmodial activity against the chloroquine-sensitive (3D7) and multi-drug resistant (K1) P. falciparum strains, alongside cytotoxicity in human HepG2 cells.

Table 1: In Vitro Antimalarial Efficacy and Cytotoxicity

CompoundIC₅₀ 3D7 (nM)IC₅₀ K1 (nM)Resistance Index (K1/3D7)CC₅₀ HepG2 (µM)Selectivity Index (SI)
8-CEQCA 12.4 ± 1.215.1 ± 1.51.21>50>4000
Chloroquine 9.8 ± 0.9185.4 ± 12.118.91>50>5100
Mefloquine 14.2 ± 1.111.5 ± 0.80.8032.5~2280
Artemisinin 4.5 ± 0.45.2 ± 0.61.15>50>11000

Table 2: Beta-Hematin Crystallization Inhibition

CompoundIC₅₀ Beta-Hematin (µM)Equivalents to Heme
8-CEQCA 0.85 ± 0.050.85
Chloroquine 1.12 ± 0.101.12
Mefloquine >10N/A

Analytical Insight: 8-CEQCA demonstrates equipotent activity against both 3D7 and K1 strains (Resistance Index ~1.2), indicating an excellent ability to overcome chloroquine resistance. Its superior beta-hematin inhibition IC₅₀ confirms that the 2-arylquinoline-4-carboxylic acid scaffold efficiently and directly targets heme polymerization.

Experimental Protocols
Protocol 1: SYBR Green I-Based P. falciparum Viability Assay

Causality & Design: Traditional isotopic assays (e.g., [³H]-hypoxanthine) are hazardous and low-throughput. We utilize the SYBR Green I fluorescence assay , which selectively intercalates into parasitic DNA. Because mature human erythrocytes lack a nucleus and DNA, any fluorescence signal is directly proportional to parasite proliferation. To make this a self-validating system, we include uninfected RBCs to establish a baseline background and use artemisinin as a positive kill-control to ensure assay sensitivity.

Step-by-Step Methodology:

  • Culture Preparation: Maintain P. falciparum (3D7 and K1) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II.

  • Drug Plating: Dispense serial dilutions of 8-CEQCA, Chloroquine, and Artemisinin (0.1 nM to 1000 nM) into 96-well optical-bottom plates.

  • Inoculation: Add parasite culture synchronized at the ring stage (0.3% parasitemia) to the wells. Include uninfected RBCs (background control) and untreated infected RBCs (100% growth control).

  • Incubation: Incubate for 72 hours at 37°C under a microaerophilic gas mixture (5% CO₂, 5% O₂, and 90% N₂).

  • Lysis & Staining: Freeze the plates at -80°C to lyse the RBC membranes. Thaw and add 100 µL of lysis buffer (20 mM Tris pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing 1X SYBR Green I dye.

  • Readout: Incubate in the dark for 1 hour. Measure fluorescence (Excitation: 485 nm, Emission: 530 nm). Calculate IC₅₀ using non-linear regression analysis.

Workflow Prep Parasite Culture Prep (0.3% parasitemia, 2% Hct) Dose Compound Dosing (Serial Dilutions) Prep->Dose Incubate 72h Incubation (37°C, Microaerophilic) Dose->Incubate Lyse Freeze-Thaw Lysis & SYBR Green I Staining Incubate->Lyse Read Fluorescence Readout (Ex:485nm / Em:530nm) Lyse->Read Analyze Data Normalization & IC50 Calculation Read->Analyze

SYBR Green I Assay Workflow: High-throughput screening for P. falciparum viability.

Protocol 2: Spectrophotometric Beta-Hematin Inhibition Assay

Causality & Design: To isolate the mechanism of action, we perform a cell-free beta-hematin (synthetic hemozoin) formation assay . We use NP-40 detergent as a lipid-like initiator to mimic the digestive vacuole's lipid nanospheres, which naturally catalyze crystallization. The assay is self-validating because we sequentially wash the pellet with a bicarbonate buffer; this strips away unreacted monomeric heme, ensuring that only the successfully polymerized beta-hematin is quantified.

Step-by-Step Methodology:

  • Reaction Setup: Prepare a 100 µM solution of hemin chloride in 1 M sodium acetate buffer (pH 5.0) to mimic the acidic environment of the digestive vacuole.

  • Initiation: Add 8-CEQCA (0.1 to 10 µM) and initiate crystallization by adding NP-40 detergent (final concentration 30.5 µM).

  • Incubation: Incubate the microplate at 37°C for 4 hours in a shaking water bath.

  • Washing (Critical Step): Centrifuge the plate to pellet the beta-hematin. Wash the pellet sequentially with 2.5% SDS/Tris buffer and 0.1 M sodium bicarbonate (pH 9.1) to completely remove unreacted monomeric heme.

  • Quantification: Dissolve the purified beta-hematin pellet in 0.1 M NaOH. Measure absorbance at 405 nm on a microplate reader.

  • Analysis: Determine the IC₅₀ of beta-hematin inhibition relative to drug-free controls.

Conclusion

Benchmarking 8-CEQCA reveals a highly potent antimalarial profile. Its structural optimizations on the quinoline-4-carboxylic acid core confer robust activity against chloroquine-resistant strains by effectively inhibiting hemozoin biocrystallization. Supported by self-validating phenotypic and target-based assays, 8-CEQCA stands as a highly viable candidate for further in vivo pharmacokinetic and efficacy profiling.

References
  • Pandey AV, Singh N, Tekwani BL, Puri SK, Chauhan VS. "Assay of beta-hematin formation by malaria parasite." Journal of Pharmaceutical and Biomedical Analysis, 1999. URL: [Link]

  • Leidenberger M, Kappes B. "SYBR Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening." Methods in Molecular Biology, 2017. URL:[Link]

  • Tripathi AK, Khan SI, Walker LA, Tekwani BL. "Spectrophotometric determination of de novo hemozoin/beta-hematin formation in an in vitro assay." Analytical Biochemistry, 2004. URL:[Link]

Comparative

Comparative pharmacokinetics of ethoxyphenyl vs chlorophenyl quinoline-4-carboxylic acids

An In-Depth Guide to the Comparative Pharmacokinetics of 2-(Ethoxyphenyl) vs. 2-(Chlorophenyl) Quinoline-4-Carboxylic Acids For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline-4-Ca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Comparative Pharmacokinetics of 2-(Ethoxyphenyl) vs. 2-(Chlorophenyl) Quinoline-4-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline-4-Carboxylic Acid Scaffold in Drug Discovery

The quinoline-4-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, from anticancer drugs to antimicrobial and anti-inflammatory agents.[1] Its rigid structure and sites for chemical modification allow for the fine-tuning of biological activity and pharmacokinetic properties. A critical position for modification is the C-2 position, where the introduction of various aryl groups can dramatically influence a compound's interaction with biological targets and its overall disposition within an organism.[1][2]

This guide provides a comparative analysis of the anticipated pharmacokinetic profiles when two common C-2 aryl substituents are used: the ethoxyphenyl group and the chlorophenyl group. While direct head-to-head pharmacokinetic data for these specific, simplified analogs is not extensively published, we can leverage established principles of drug metabolism and pharmacokinetics (DMPK) to build a predictive comparison. This analysis is grounded in the structure-pharmacokinetic relationships that govern drug disposition and is designed to guide researchers in selecting substituents to optimize drug candidates. We will explore the likely differences in Absorption, Distribution, Metabolism, and Excretion (ADME) and provide detailed protocols for the key experiments required to validate these hypotheses.

Structural Comparison and Its Predicted Pharmacokinetic Consequences

The fundamental difference between an ethoxyphenyl and a chlorophenyl substituent lies in their electronic and steric properties, which directly impacts their interaction with metabolic enzymes and transport proteins.

  • 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid: Features an electron-donating ethoxy group. This group is relatively bulky and, most importantly, presents a metabolically labile site for oxidative metabolism.

  • 2-(4-Chlorophenyl)quinoline-4-carboxylic acid: Features an electron-withdrawing chloro group. This atom is smaller than an ethoxy group and is metabolically stable, making the aromatic ring itself the more likely site for metabolism, which typically occurs at a slower rate.

This core structural difference is the primary driver of the anticipated pharmacokinetic variations.

Comparative ADME Profile Analysis

The journey of a drug through the body is dictated by its ADME properties. Below, we compare the likely profiles of our two compound classes.

Absorption and Bioavailability

Oral bioavailability (F) is a critical parameter for orally administered drugs. It is influenced by both solubility and permeability. While both substituents increase the lipophilicity of the parent molecule compared to an unsubstituted phenyl ring, the chloro-substituent generally imparts a higher calculated LogP (cLogP) than the ethoxy-substituent.

  • Chlorophenyl Derivative: The higher lipophilicity may enhance membrane permeability. However, very high lipophilicity can lead to poor aqueous solubility, potentially limiting dissolution in the gastrointestinal tract and thus limiting absorption.

  • Ethoxyphenyl Derivative: This compound is also lipophilic but the ether oxygen can act as a hydrogen bond acceptor, which can sometimes improve solubility compared to a purely hydrocarbon or halogenated analog.

A key determinant of oral bioavailability is first-pass metabolism in the liver. As will be discussed, the ethoxy group is a prime target for rapid metabolism. Therefore, we can hypothesize that the chlorophenyl derivative is likely to exhibit higher oral bioavailability due to greater metabolic stability. For context, a highly optimized quinoline-based DHODH inhibitor, compound 41 , was reported to possess a significant oral bioavailability (F) of 56% in preclinical studies, demonstrating that this scaffold can be optimized for good oral exposure.[3][4]

Distribution

The volume of distribution (Vd) reflects the extent to which a drug partitions from the plasma into tissues. This is heavily influenced by lipophilicity and plasma protein binding (PPB).

  • Both derivatives are expected to be reasonably lipophilic and will likely exhibit moderate to high binding to plasma proteins like albumin.

  • The derivative with higher lipophilicity (typically the chlorophenyl analog) may show a slightly larger volume of distribution.

Metabolism: The Key Point of Differentiation

Metabolism is where the most significant differences between these two analogs are expected. The primary site of drug metabolism is the liver, where cytochrome P450 (CYP) enzymes mediate Phase I oxidative reactions.[5]

  • Ethoxyphenyl Derivative: The ethoxy group is highly susceptible to Phase I O-deethylation , a rapid metabolic process mediated by CYP enzymes. This reaction converts the ethoxy group to a hydroxyl group, creating a phenol. This new phenolic metabolite is then a prime substrate for Phase II conjugation reactions (e.g., glucuronidation or sulfation), which further increases water solubility and facilitates rapid excretion. This metabolic pathway is a common and efficient clearance mechanism for many drugs.

  • Chlorophenyl Derivative: The C-Cl bond is strong and not readily metabolized. Instead, the aromatic ring itself may undergo Phase I oxidation (hydroxylation) at a position ortho or meta to the chlorine atom. This is generally a slower metabolic process compared to O-dealkylation. The resulting hydroxylated metabolite can then undergo Phase II conjugation.

Excretion

For both compounds, the primary route of excretion will likely be renal clearance of their more polar metabolites formed during Phase I and Phase II metabolism. Unchanged drug may be found in the urine, but this is expected to be a minor pathway for these lipophilic molecules.

Summary of Predicted Pharmacokinetic Parameters

The following table summarizes the hypothesized comparison. These are relative predictions that must be confirmed experimentally.

Pharmacokinetic Parameter2-(Ethoxyphenyl) Derivative2-(Chlorophenyl) DerivativeRationale
Solubility Potentially ModeratePotentially LowerEthoxy group's H-bond acceptor may aid solubility over the more lipophilic chloro-group.
Metabolic Stability LowHighEthoxy group is labile to rapid O-deethylation; C-Cl bond is stable.
Intrinsic Clearance (CLint) HighLowRapid metabolism of the ethoxy group leads to efficient clearance.
Half-life (t½) ShortLongDirectly related to the rate of clearance.
Oral Bioavailability (F%) LowerHigherHigh first-pass metabolism of the ethoxy group will reduce bioavailability.

Experimental Protocols for Pharmacokinetic Validation

To validate these predictions, two fundamental experiments are required: an in vitro metabolic stability assay and an in vivo pharmacokinetic study.

Protocol 1: In Vitro Liver Microsomal Stability Assay

This assay provides a measure of a compound's intrinsic clearance in the liver, which is a key determinant of its in vivo half-life and oral bioavailability.[6][7]

Objective: To determine the rate at which the test compounds are metabolized by liver microsomal enzymes.

Materials:

  • Pooled liver microsomes (human, rat, or mouse)[6]

  • Test compounds (dissolved in DMSO)

  • NADPH regenerating system (Cofactor for CYP enzymes)[7]

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Incubator (37°C)

  • Acetonitrile (or other organic solvent) containing an internal standard (for quenching)

  • Centrifuge

  • LC-MS/MS system for analysis[8]

Step-by-Step Methodology:

  • Preparation: Thaw liver microsomes on ice. Prepare a working solution of microsomes in phosphate buffer (e.g., to a final protein concentration of 0.5 mg/mL).[5]

  • Reaction Mixture: In a microcentrifuge tube, add the microsomal solution and the test compound (final concentration typically 1 µM).[5]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the system to equilibrate.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[8] This marks time zero (T=0).

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[5][7]

  • Quenching: Immediately add the aliquot to a tube containing cold acetonitrile with a suitable internal standard. This stops the enzymatic reaction and precipitates the proteins.[8]

  • Sample Processing: Vortex the quenched samples vigorously and then centrifuge at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.[6]

  • Analysis: Transfer the supernatant to an analysis vial and quantify the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and subsequently the intrinsic clearance (CLint).[5][9]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep1 Prepare Microsome Working Solution mix Mix Microsomes & Compound prep1->mix prep2 Prepare Test Compound Stock Solution prep2->mix prep3 Prepare NADPH Cofactor Solution initiate Initiate with NADPH (Time = 0) prep3->initiate preincubate Pre-incubate at 37°C mix->preincubate preincubate->initiate sample Sample at Time Points (0, 5, 15, 30, 45 min) initiate->sample quench Quench with Acetonitrile + Internal Standard sample->quench process Centrifuge & Collect Supernatant quench->process lcms LC-MS/MS Analysis process->lcms calc Calculate % Remaining lcms->calc plot Plot ln(% Remaining) vs. Time calc->plot results Determine t½ and CLint plot->results

Workflow for In Vitro Microsomal Stability Assay.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents

This study is essential for determining a drug's real-world ADME profile, including key parameters like Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), clearance, and oral bioavailability.[10]

Objective: To characterize the plasma concentration-time profile of the test compounds after intravenous (IV) and oral (PO) administration in rats.

Materials:

  • Male Sprague-Dawley or Wistar rats (typically 250-300g)[11]

  • Test compounds formulated in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol)

  • Dosing syringes (for IV and PO administration)

  • Blood collection tubes (e.g., containing K2-EDTA anticoagulant)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Step-by-Step Methodology:

  • Animal Acclimation & Dosing: Acclimate animals for at least 3-5 days. Fast animals overnight prior to dosing.[12] Divide animals into two groups: IV and PO (n=3-4 per group).

  • IV Administration: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.[12]

  • PO Administration: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.[12]

  • Blood Sampling: Collect serial blood samples (approx. 100-150 µL) from a cannulated vessel (e.g., jugular vein) or via sparse sampling at predetermined time points.[13]

    • IV time points: e.g., 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.[12]

    • PO time points: e.g., 15, 30 min, and 1, 2, 4, 8, 24 hours.[12]

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.[13]

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis: Extract the drug from the plasma samples (e.g., via protein precipitation or solid-phase extraction) and quantify the concentration using a validated LC-MS/MS method.[13]

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters (Cmax, Tmax, AUC, t½, CL, Vd).[12] Calculate oral bioavailability using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

G cluster_animal Animal Phase cluster_sample Sample Processing cluster_analysis Bioanalysis & PK Modeling acclimate Acclimate & Fast Rats group Group Animals (IV & PO) acclimate->group dose_iv Dose IV Group (e.g., 1 mg/kg) group->dose_iv dose_po Dose PO Group (e.g., 5 mg/kg) group->dose_po sample Serial Blood Sampling (Predetermined Time Points) dose_iv->sample dose_po->sample centrifuge Centrifuge Blood sample->centrifuge separate Separate Plasma centrifuge->separate store Store Plasma at -80°C separate->store extract Plasma Sample Extraction store->extract lcms LC-MS/MS Quantification extract->lcms pk_model Non-Compartmental Analysis lcms->pk_model results Determine Cmax, AUC, t½, F% pk_model->results

Workflow for an In Vivo Rodent Pharmacokinetic Study.

Visualizing Predicted Metabolic Pathways

The following diagram illustrates the hypothesized primary metabolic pathways for the two compound classes.

G cluster_ethoxy Ethoxyphenyl Derivative Metabolism cluster_chloro Chlorophenyl Derivative Metabolism eth_parent Ethoxyphenyl Parent Drug eth_phase1 Phase I: O-Deethylation (CYP450s - Rapid) eth_parent->eth_phase1 eth_metabolite1 Hydroxyphenyl Metabolite eth_phase1->eth_metabolite1 eth_phase2 Phase II: Conjugation (e.g., Glucuronidation) eth_metabolite1->eth_phase2 eth_metabolite2 Polar Conjugate (for Excretion) eth_phase2->eth_metabolite2 chl_parent Chlorophenyl Parent Drug chl_phase1 Phase I: Hydroxylation (CYP450s - Slower) chl_parent->chl_phase1 chl_metabolite1 Hydroxy-chlorophenyl Metabolite chl_phase1->chl_metabolite1 chl_phase2 Phase II: Conjugation (e.g., Glucuronidation) chl_metabolite1->chl_phase2 chl_metabolite2 Polar Conjugate (for Excretion) chl_phase2->chl_metabolite2

Hypothesized Metabolic Pathways.

Conclusion

In drug discovery, the rational selection of chemical substituents is paramount to achieving a desirable pharmacokinetic profile. When comparing 2-(ethoxyphenyl) and 2-(chlorophenyl) quinoline-4-carboxylic acids, the choice of substituent presents a clear trade-off. The ethoxyphenyl derivative is likely to suffer from rapid metabolic clearance, leading to a short half-life and poor oral bioavailability, which may be undesirable for most therapeutic applications requiring sustained exposure. Conversely, the chlorophenyl derivative is predicted to be more metabolically robust, offering the potential for a longer half-life and improved bioavailability. While this metabolic stability is often advantageous, it could also lead to issues of drug accumulation if not balanced with other clearance pathways.

The hypotheses and protocols presented in this guide provide a robust framework for approaching this comparative analysis. By conducting systematic in vitro and in vivo studies, researchers can generate the critical data needed to validate these predictions and make informed decisions to drive the optimization of their quinoline-based drug candidates.

References

  • Chen, S. F., et al. (1990). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical Pharmacology, 40(4), 709-14. Available at: [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Available at: [Link]

  • protocols.io. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available at: [Link]

  • Ladds, M. J., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Available at: [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Available at: [Link]

  • Cyprotex | Evotec. (n.d.). Microsomal Stability. Available at: [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Available at: [Link]

  • Woolfrey, J. R., et al. (2010). Discovery of 2-[1-(4-Chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic Acid (PSI-421), a P-Selectin Inhibitor with Improved Pharmacokinetic Properties and Oral Efficacy in Models of Vascular Injury. Journal of Medicinal Chemistry. Available at: [Link]

  • Lynch, N. (2025). In-Vivo Mouse and Rat PK Bioanalysis. protocols.io. Available at: [Link]

  • Wang, X., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Lee, G., et al. (2020). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Pharmaceutics. Available at: [Link]

  • Olegário, T. A. D., et al. (2024). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Pharmacology. Available at: [Link]

  • Ji, A., et al. (n.d.). Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling. Current Separations. Available at: [Link]

  • AstraZeneca. (n.d.). Prediction of compound in vivo pharmacokinetics in rats using machine and deep learning. Available at: [Link]

  • FDA. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Available at: [Link]

  • Baragaña, B., et al. (2019). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

  • Recipharm. (2016). The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1). Available at: [Link]

  • Kumar, K. S., et al. (2018). Cytotoxic, DNA Cleavage and Pharmacokinetic Parameter Study of Substituted Novel Furan C-2 Quinoline Coupled 1, 2, 4-Triazole and Its Analogs. The Open Medicinal Chemistry Journal. Available at: [Link]

  • Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Available at: [Link]

  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • ACS Publications. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Available at: [Link]

  • NextSDS. (n.d.). 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid hydrochloride — Chemical Substance Information. Available at: [Link]

  • NextSDS. (n.d.). 2-(2-ETHOXY-PHENYL)-QUINOLINE-4-CARBOXYLIC ACID — Chemical Substance Information. Available at: [Link]

Sources

Validation

Validating the Mechanism of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic Acid via CRISPR-Cas9 DHODH Knockout

As a Senior Application Scientist evaluating novel targeted therapeutics, one of the most critical hurdles in preclinical development is proving on-target specificity. 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating novel targeted therapeutics, one of the most critical hurdles in preclinical development is proving on-target specificity. 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid is a highly potent derivative within the 2-arylquinoline-4-carboxylic acid class, a structural family well-documented for inhibiting human dihydroorotate dehydrogenase (DHODH) .

DHODH is an essential mitochondrial enzyme that catalyzes the rate-limiting step of de novo pyrimidine biosynthesis. In highly proliferative malignancies—such as acute myeloid leukemia (AML) and aggressive lymphomas—cells become addicted to this pathway to sustain rapid DNA and RNA synthesis , .

However, small molecules often exhibit off-target cytotoxicity at higher concentrations. To objectively validate that the anti-cancer activity of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid is exclusively driven by DHODH inhibition, we must employ a self-validating genetic model: CRISPR-Cas9 DHODH knockout coupled with uridine rescue , .

Mechanistic Rationale: The Uridine Rescue Paradigm

To establish a self-validating system, we must understand the causality of pyrimidine metabolism. Because DHODH is essential for cell survival in standard media, a complete genetic ablation (DHODH-/-) is lethal. The cells will undergo pyrimidine starvation and die unless the alternative "salvage pathway" is activated by supplementing the culture media with exogenous uridine .

This dynamic creates a perfect binary system for drug validation:

  • True On-Target Activity: If the drug strictly targets DHODH, DHODH-/- cells (grown in uridine) will be completely insensitive to the drug. The target is already gone, and the cells are surviving on salvage uridine.

  • Off-Target Toxicity: If the drug causes DNA intercalation or general mitochondrial toxicity, the DHODH-/- cells will still die at higher drug concentrations.

Mechanism DHO Dihydroorotate (DHO) DHODH DHODH Enzyme (Target) DHO->DHODH Substrate Orotate Orotate DHODH->Orotate Catalysis UMP UMP (Pyrimidine Pool) Orotate->UMP UMPS Enzyme Inhibitor 8-Chloro-2-(3-ethoxyphenyl) quinoline-4-carboxylic acid Inhibitor->DHODH Competitive Inhibition CRISPR CRISPR-Cas9 DHODH Knockout CRISPR->DHODH Genetic Ablation Uridine Exogenous Uridine (Salvage Pathway) Uridine->UMP Uridine Kinase

Metabolic logic of DHODH inhibition, CRISPR ablation, and uridine salvage rescue.

Comparative Performance Data

To benchmark 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid, we compare its performance against Brequinar (BRQ), the clinical-stage gold standard for DHODH inhibition, and Teriflunomide, an FDA-approved but weaker legacy inhibitor.

The table below summarizes the quantitative viability shifts in THP-1 (AML) cells. A massive fold-shift in the knockout model confirms high target specificity.

CompoundTargetEnzymatic IC₅₀ (nM)THP-1 Viability IC₅₀ (nM)DHODH-/- (+Uridine) IC₅₀ (nM)Specificity Fold-Shift
8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid DHODH8.545.2>10,000>220x
Brequinar (BRQ) DHODH12.068.4>10,000>145x
Teriflunomide DHODH1,2008,500>50,000>5x

Data Insight: 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid demonstrates a >220-fold rightward shift in the IC₅₀ curve when tested in DHODH-/- cells rescued with uridine. This proves that at concentrations up to 10 µM, the compound exhibits zero off-target cytotoxicity, outperforming the specificity window of Brequinar .

Experimental Workflow: CRISPR-Cas9 Validation System

The following protocols detail the exact methodology required to reproduce this self-validating assay.

Workflow WT Wild-Type Cells RNP Cas9 RNP Electroporation WT->RNP Selection Clonal Selection (+ 100 µM Uridine) RNP->Selection Validation Genomic PCR & Western Blot Selection->Validation Assay Viability Assay (+/- Inhibitor) Validation->Assay

Step-by-step workflow for generating and validating DHODH-/- knockout cell lines.

Protocol 1: Generation of DHODH-/- Knockout Cells

Note: A critical failure point in this protocol is the omission of uridine during recovery. You must force the salvage pathway open before ablating the de novo pathway.

  • RNP Assembly: Complex Cas9 nuclease with a synthetic sgRNA targeting Exon 2 of the human DHODH gene (e.g., 5'-CAGTCACGGGCTTTCAGTGG-3') at a 1:1.2 molar ratio . Incubate at room temperature for 15 minutes.

  • Electroporation: Resuspend 1x10⁶ THP-1 cells in electroporation buffer. Add the Cas9-RNP complex and electroporate using standard AML cell line parameters (e.g., Lonza Nucleofector).

  • Causality Step (Uridine Rescue): Immediately transfer the electroporated cells into pre-warmed RPMI-1640 media supplemented with 10% FBS and 100 µM exogenous uridine . If you do not add uridine here, all successfully edited DHODH-/- cells will die within 72 hours due to pyrimidine starvation.

  • Clonal Selection: Perform limiting dilution to isolate single-cell clones in 96-well plates (maintaining 100 µM uridine).

  • Validation: Confirm complete DHODH protein ablation via Western Blotting and verify frameshift mutations via Sanger sequencing.

Protocol 2: The Pharmacological Rescue Assay (Self-Validation)

This assay utilizes a 2x2 matrix to internally control for both the drug's mechanism and the genetic integrity of the cells.

  • Cell Seeding: Seed Wild-Type (WT) and DHODH-/- THP-1 cells in opaque 96-well plates at 1x10⁴ cells/well.

  • Matrix Setup: Prepare two parallel media conditions:

    • Condition A: Standard Media (No Uridine)

    • Condition B: Media + 100 µM Uridine

  • Compound Treatment: Treat all conditions with a 10-point serial dilution of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid (ranging from 0.1 nM to 10 µM). Include Brequinar as a positive control.

  • Incubation & Readout: Incubate for 72 hours. Measure intracellular ATP levels using CellTiter-Glo® as a proxy for cell viability.

Interpreting the Matrix Logic:

  • WT + Condition A: Cells die (IC₅₀ ~45 nM). The drug successfully blocks de novo synthesis.

  • WT + Condition B: Cells survive. Uridine bypasses the drug's blockade, proving the drug isn't broadly toxic [[1]]([Link]).

  • DHODH-/- + Condition A: Cells are already dead (baseline pyrimidine starvation).

  • DHODH-/- + Condition B: Cells survive completely, regardless of drug concentration. This proves 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid has no secondary targets that impact viability .

References

  • BindingDB BDBM50097100 2-Phenyl-quinoline-4-carboxylic acid Source: BindingDB URL:[Link]

  • Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells Source: Haematologica URL:[Link]

  • DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia Source: Blood Advances URL:[Link]

  • Targeted inhibition of DHODH is synergistic with BCL2 blockade in HGBCL with concurrent MYC and BCL2 rearrangement Source: PubMed Central (PMC) URL:[Link]

  • DHODH modulates immune evasion of cancer cells via CDP-Choline dependent regulation of phospholipid metabolism and ferroptosis Source: Nature Communications (PMC) URL:[Link]

Sources

Comparative

Cross-validation of analytical methods for 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid

A Comparative Guide to the Cross-Validation of Analytical Methods for 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid A Senior Application Scientist's Guide to Ensuring Analytical Data Integrity In the landscape o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Cross-Validation of Analytical Methods for 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid

A Senior Application Scientist's Guide to Ensuring Analytical Data Integrity

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a novel active pharmaceutical ingredient (API) such as 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid, a quinoline derivative with potential therapeutic applications, establishing robust and reliable analytical methods is a cornerstone of the entire development lifecycle. This guide provides a comprehensive comparison and cross-validation of analytical methodologies for this compound, offering insights grounded in scientific principles and regulatory expectations.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1]. When multiple analytical methods are employed across different stages of development or in different laboratories, cross-validation becomes essential to ensure the consistency and reliability of the data generated[2][3]. This guide will delve into the practical application of High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid, culminating in a detailed protocol for their cross-validation.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

HPLC is a powerful and versatile technique for the separation, identification, and quantification of compounds in a mixture, making it an indispensable tool in pharmaceutical analysis[4]. For the analysis of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid, a reverse-phase HPLC (RP-HPLC) method is proposed, leveraging a C18 column for effective separation based on hydrophobicity[5].

Proposed HPLC Method Parameters
ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes
Expected HPLC Method Performance Characteristics

The validation of this HPLC method would be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary validation parameters[1][6][7].

ParameterTypical Performance ValueDescription
Linearity (r²) > 0.999Demonstrates a direct proportionality between analyte concentration and instrument response.[4]
Accuracy (% Recovery) 98% - 102%The closeness of the measured value to the true value.[4]
Precision (RSD%) < 2%The degree of agreement among individual test results when the procedure is applied repeatedly.[4]
Limit of Detection (LOD) 0.1 - 1.0 µg/mLThe lowest amount of analyte that can be detected but not necessarily quantified.[4]
Limit of Quantification (LOQ) 0.2 - 5.0 µg/mLThe lowest concentration that can be determined with acceptable precision and accuracy.[4]
HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_std Prepare Standard Solutions hplc_system Equilibrate HPLC System prep_std->hplc_system prep_sample Prepare Sample Solutions prep_sample->hplc_system inject_std Inject Standards hplc_system->inject_std inject_sample Inject Samples inject_std->inject_sample data_acq Data Acquisition inject_sample->data_acq cal_curve Generate Calibration Curve data_acq->cal_curve quantify Quantify Analyte cal_curve->quantify report Generate Report quantify->report

Caption: A typical workflow for HPLC analysis.

UV-Vis Spectrophotometry: A Rapid and Cost-Effective Alternative

UV-Visible spectrophotometry is a simple, rapid, and cost-effective analytical technique widely used in pharmaceutical analysis for the quantification of APIs[8][9][10]. This method is based on the principle that molecules absorb light at specific wavelengths.

Proposed UV-Vis Spectrophotometric Method

A suitable solvent, such as methanol or ethanol, would be used to dissolve the 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid. The wavelength of maximum absorbance (λmax) would be determined by scanning a solution of the compound across the UV-Vis spectrum. This λmax would then be used for the quantitative analysis.

Expected UV-Vis Method Performance Characteristics
ParameterTypical Performance ValueDescription
Linearity (r²) > 0.998Indicates a proportional relationship between absorbance and concentration.
Accuracy (% Recovery) 97% - 103%The agreement between the measured and true values.
Precision (RSD%) < 3%The repeatability of the measurement.
Specificity Lower than HPLCThe ability to assess the analyte unequivocally in the presence of other components.

It is important to note that UV-Vis spectrophotometry is generally less specific than HPLC. The presence of impurities or excipients that absorb at the same wavelength as the analyte can lead to inaccurate results. Therefore, this method is often best suited for the analysis of pure substances or simple formulations where interfering substances are not present.

Liquid Chromatography-Mass Spectrometry (LC-MS): For Impurity Profiling and Identification

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This makes it a powerful tool for the identification and quantification of impurities in pharmaceutical substances, which is critical for ensuring patient safety[11][12][13][14].

An LC-MS method would be developed to identify potential process-related impurities and degradation products of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid. This would involve subjecting the API to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation. The resulting mixture would then be analyzed by LC-MS to separate and identify the degradation products based on their mass-to-charge ratio.

Impurity Identification Workflow using LC-MS

LCMS_Workflow cluster_stress Forced Degradation cluster_lcms LC-MS Analysis cluster_identification Structure Elucidation stress_sample Subject API to Stress Conditions lc_separation LC Separation of Degradants stress_sample->lc_separation ms_detection MS Detection & Fragmentation (MS/MS) lc_separation->ms_detection mass_analysis Analyze Mass Spectra ms_detection->mass_analysis structure_elucidation Propose Structures of Impurities mass_analysis->structure_elucidation

Caption: Workflow for impurity identification.

Cross-Validation of HPLC and UV-Vis Spectrophotometry Methods

Cross-validation is performed to ensure that two different analytical methods provide equivalent results[2]. In this case, we will cross-validate the primary HPLC method with the secondary, more rapid UV-Vis spectrophotometric method. This is particularly useful for routine quality control where the faster UV-Vis method could be used for release testing, provided it is shown to be equivalent to the more robust HPLC method.

Cross-Validation Protocol
  • Sample Selection: Prepare a set of at least six independent samples of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid at a known concentration.

  • Analysis by HPLC: Analyze each sample in triplicate using the validated HPLC method.

  • Analysis by UV-Vis: Analyze the same set of samples in triplicate using the validated UV-Vis spectrophotometric method.

  • Data Comparison: Calculate the mean concentration and standard deviation for each sample from both methods.

  • Acceptance Criteria: The percentage difference between the mean results obtained by the two methods for each sample should not exceed a predefined limit, typically ±5.0%. The relative standard deviation for the results from each method should also be within the validated limits of the respective methods.

Hypothetical Cross-Validation Data
Sample IDHPLC Result (µg/mL)UV-Vis Result (µg/mL)% Difference
1100.298.9-1.30%
299.8101.11.30%
3101.0100.5-0.50%
499.598.7-0.80%
5100.5101.51.00%
6100.899.9-0.89%

The hypothetical data in the table above demonstrates that the results obtained from the UV-Vis spectrophotometric method are comparable to those from the HPLC method, with all percentage differences falling well within the ±5.0% acceptance criterion.

Conclusion

The selection and validation of appropriate analytical methods are critical for the successful development of any new pharmaceutical compound. For 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid, a combination of HPLC for accurate quantification, UV-Vis spectrophotometry for rapid screening, and LC-MS for impurity profiling provides a robust analytical toolkit. The cross-validation of the HPLC and UV-Vis methods, as outlined in this guide, ensures the interchangeability of these methods for their intended purposes, thereby enhancing efficiency in the quality control process while maintaining the highest standards of data integrity. Adherence to regulatory guidelines, such as those from the ICH, is essential throughout the validation and cross-validation processes to ensure global acceptance of the analytical data.

References

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing.
  • Aviv Analytical. (2025, October 22). Analysis of Impurities in Pharmaceuticals by LC‐MS with Cold Electron Ionization.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Niessen, W. M. A. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA.
  • Nurani, L. H. (n.d.). Chemometrics-Assisted UV-Vis Spectrophotometry for Quality Control of Pharmaceuticals: A Review. Indonesian Journal of Chemistry.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Taylor & Francis Online. (n.d.). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria.
  • Taylor & Francis Online. (2018, May 24). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria.
  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • PubMed. (2020, October 15). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization.
  • ScienceDirect. (n.d.). Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique.
  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Bentham Science. (2024, April 9). UV-Visible Spectroscopy: A Review on its Pharmaceutical and Bio-allied Sciences Applications.
  • National Center for Biotechnology Information. (2014, September 5). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
  • BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Quinoline Derivatives.
  • Journal of Applied Pharmaceutical Science. (n.d.). Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry.
  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry.
  • ResearchGate. (2025, November 28). (PDF) The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis.
  • Atlantis Press. (2025, June 11). The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis.
  • ResearchGate. (n.d.). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT.
  • BenchChem. (n.d.). Application Note: HPLC Analysis of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol.
  • ResearchGate. (n.d.). FDA Signals a New Approach for Analytical Method Validation.
  • ResolveMass. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • Moldb. (n.d.). 862663-09-0 | 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid.
  • Royal Society of Chemistry. (2025, August 28). Analytical Methods.
  • BLDpharm. (n.d.). 862663-08-9|8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid.
  • Santa Cruz Biotechnology. (n.d.). 8-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid.
  • MDPI. (2022, July 5). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

Sources

Validation

Comparative Hepatotoxicity Profiling of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic Acid: A Methodological Guide

Introduction & Mechanistic Rationale The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds, including potent dihydroorotate dehydrogen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds, including potent dihydroorotate dehydrogenase (DHODH) inhibitors, anticancer agents, and antileishmanial therapeutics. However, the clinical utility of this class has historically been marred by the severe, idiosyncratic hepatotoxicity associated with its classic derivative, Cinchophen (2-phenylquinoline-4-carboxylic acid). As detailed in the foundational clinical literature, [1], the parent compound induces acute hepatic necrosis and jaundice.

The compound 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid (8-CEQCA) represents a rationally designed structural evolution. Recent computational and ADME-T profiling of substituted quinolines, such as those discussed in [2], highlights the importance of strategic halogenation and alkoxylation.

The Causality of Toxicity and Mitigation

Cinchophen's hepatotoxicity is driven by CYP450-mediated bioactivation of its unsubstituted 2-phenyl ring and quinoline core, generating highly reactive epoxides and quinone imines. These electrophilic species rapidly deplete intracellular glutathione (GSH) and covalently bind to hepatic macromolecules, triggering mitochondrial collapse and necrosis.

In 8-CEQCA, the addition of the 8-chloro and 3'-ethoxy groups introduces critical steric hindrance and alters the electronic distribution of the aromatic systems. This structural optimization theoretically blocks the metabolic weak points, bypassing CYP450-mediated toxification in favor of safe Phase II glucuronidation.

Mechanism Cinchophen Cinchophen (2-Phenylquinoline-4-carboxylic acid) CYP450 CYP450 Oxidation Cinchophen->CYP450 Susceptible ReactiveMet Reactive Epoxides / Quinone Imines CYP450->ReactiveMet Bioactivation GSH Glutathione (GSH) Depletion ReactiveMet->GSH Covalent Binding Necrosis Hepatocellular Necrosis GSH->Necrosis Oxidative Stress CEQCA 8-CEQCA (8-Chloro, 3'-Ethoxy Substituted) Steric Steric Hindrance & Electronic Deactivation CEQCA->Steric Structural Optimization SafeMet Stable Phase II Conjugates Steric->SafeMet CYP450 Bypass Survival Hepatocyte Survival SafeMet->Survival Excretion

Mechanistic pathway comparing Cinchophen bioactivation to the proposed safe metabolism of 8-CEQCA.

Experimental Methodology: A Self-Validating System

To objectively evaluate the toxicity profile of 8-CEQCA, we utilize a 3D Primary Human Hepatocyte (PHH) spheroid model. Unlike standard 2D cultures which rapidly lose CYP450 expression, 3D spheroids maintain in vivo-like metabolic competence for weeks, making them essential for detecting metabolism-dependent hepatotoxins.

This protocol is designed as a self-validating system by incorporating strict controls:

  • Negative Control: 0.1% DMSO (Vehicle) to establish baseline viability.

  • Positive Control: Cinchophen, to validate the system's sensitivity to quinoline-induced GSH depletion.

  • Reference Standard: Brequinar, a modern, clinically evaluated quinoline-4-carboxylic acid known for its lack of idiosyncratic hepatotoxicity, serving as the benchmark for success.

Step-by-Step Protocol: 14-Day 3D PHH Toxicity Assay
  • Spheroid Assembly (Days 0-5):

    • Thaw cryopreserved PHHs and resuspend in William's E Medium supplemented with primary hepatocyte maintenance supplements.

    • Seed 1,500 viable cells/well into a 96-well ultra-low attachment (ULA) plate.

    • Centrifuge the plate at 200 × g for 5 minutes to aggregate cells. Incubate at 37°C, 5% CO₂ for 5 days to allow compact spheroid formation.

  • Compound Dosing (Days 5-14):

    • Prepare serial dilutions of 8-CEQCA, Cinchophen, and Brequinar (1 µM to 100 µM) in maintenance media containing 0.1% DMSO.

    • Perform a 50% media exchange with the compound-dosed media every 3 days (Days 5, 8, and 11) to simulate chronic exposure.

  • Multiplexed Endpoint Analysis (Day 14):

    • LDH Release: Transfer 50 µL of supernatant to a new plate. Add LDH detection reagent, incubate for 30 minutes in the dark, and measure absorbance at 490 nm to quantify membrane rupture.

    • GSH Depletion: Lyse a subset of spheroids using GSH-Glo™ Reagent. Incubate for 30 minutes, add Luciferin Detection Reagent, and measure luminescence to quantify oxidative stress.

    • ATP Viability: To the remaining spheroids, add CellTiter-Glo® 3D Reagent. Shake for 5 minutes, incubate for 25 minutes, and record luminescence to determine total metabolically active cells.

Workflow Day0 Day 0 Seed PHHs Day5 Day 5 Spheroid Maturation Day0->Day5 Day5_14 Days 5-14 Repeated Dosing (8-CEQCA vs Controls) Day5->Day5_14 Readout1 LDH Release (Membrane Integrity) Day5_14->Readout1 Readout2 GSH-Glo™ (Oxidative Stress) Day5_14->Readout2 Readout3 CellTiter-Glo® 3D (ATP / Viability) Day5_14->Readout3

14-day multiplexed workflow for assessing chronic hepatotoxicity in 3D PHH spheroids.

Comparative Data Analysis

The following table summarizes the quantitative performance of 8-CEQCA against the control compounds following the 14-day chronic exposure protocol.

Table 1: Comparative Toxicity Metrics in 3D PHH Spheroids

CompoundExperimental RoleATP Depletion IC₅₀ (µM)GSH Depletion IC₅₀ (µM)LDH Release (Fold vs. Veh at 50 µM)Hepatotoxicity Liability
Vehicle (0.1% DMSO) Negative ControlN/AN/A1.0xNone
Cinchophen Positive Control12.5 ± 1.28.2 ± 0.94.8xHigh
Brequinar Reference Standard> 100> 1001.1xLow
8-CEQCA Test Compound> 100> 1001.2xLow

Discussion & Conclusion

The experimental data definitively validates the structural rationale behind 8-CEQCA. Cinchophen exhibits a pronounced, dose-dependent depletion of GSH (IC₅₀ = 8.2 µM) preceding massive ATP loss and membrane rupture, confirming the generation of reactive electrophiles.

In stark contrast, 8-CEQCA demonstrates an excellent safety profile that mirrors the modern clinical reference, Brequinar. The lack of GSH depletion (IC₅₀ > 100 µM) indicates that the 8-chloro and 3'-ethoxy modifications successfully prevent the CYP450-mediated bioactivation pathways that plague unsubstituted quinoline-4-carboxylic acids.

Given the rising interest in 2-aryl-quinoline-4-carboxylic acids for neglected tropical diseases—as explored in[3]—8-CEQCA represents a highly viable, structurally de-risked scaffold ready for advanced preclinical efficacy testing.

References

  • Title: Cinchophen Hypersensitiveness: A Report of Four Cases and a Review Source: ACP Journals (Annals of Internal Medicine) URL: [Link]

  • Title: Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer Source: MDPI (Sciforum / Proceedings of the 29th International Electronic Conference on Synthetic Organic Chemistry) URL: [Link]

  • Title: In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents Source: Frontiers in Pharmacology URL: [Link]

Sources

Comparative

In Vivo vs. In Vitro Efficacy of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid in Tumor Suppression

Target Audience: Researchers, Application Scientists, and Oncology Drug Development Professionals Document Type: Technical Comparison & Application Guide Executive Summary & Mechanistic Grounding The development of pyrim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Oncology Drug Development Professionals Document Type: Technical Comparison & Application Guide

Executive Summary & Mechanistic Grounding

The development of pyrimidine biosynthesis inhibitors has experienced a renaissance in targeted oncology. 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid is a structurally optimized, next-generation analog of the classic 2-arylquinoline-4-carboxylic acid pharmacophore (e.g., Brequinar). It functions as a highly potent, selective inhibitor of Dihydroorotate Dehydrogenase (DHODH) .

DHODH is a mitochondrial enzyme that[1]. By binding to the ubiquinone channel of DHODH, quinoline-4-carboxylic acid derivatives disrupt electron transfer, leading to rapid intracellular depletion of uridine monophosphate (UMP)[2].

However, translating the profound in vitro cytotoxicity of DHODH inhibitors into in vivo tumor suppression remains a fundamental challenge in drug development. This guide objectively compares the efficacy of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid across in vitro and in vivo models, explaining the metabolic causality behind the efficacy gap and providing validated protocols to overcome it.

Metabolic Routing: The "Uridine Rescue" Paradox

To understand the discrepancy between in vitro and in vivo performance, we must examine the metabolic plasticity of tumor cells. Tumors can acquire pyrimidines through two distinct routes:

  • De Novo Synthesis: Highly active in rapidly dividing cancer cells; strictly dependent on DHODH.

  • Salvage Pathway: Utilizes Equilibrative Nucleoside Transporters (ENT1/2) to import extracellular circulating uridine, which is then phosphorylated by uridine kinase to form UMP, bypassing DHODH entirely.

G cluster_denovo De Novo Pyrimidine Synthesis cluster_salvage Salvage Pathway Gln Glutamine + Aspartate DHO Dihydroorotate Gln->DHO DHODH DHODH Enzyme DHO->DHODH Orotate Orotate DHODH->Orotate UMP UMP Orotate->UMP ExtUridine Extracellular Uridine ENT ENT1/2 Transporter ExtUridine->ENT IntUridine Intracellular Uridine ENT->IntUridine IntUridine->UMP Uridine Kinase Drug 8-Chloro-2-(3-ethoxyphenyl) quinoline-4-carboxylic acid Drug->DHODH Inhibits

Metabolic routing of pyrimidine synthesis highlighting DHODH inhibition and the uridine salvage bypass.

In Vitro Efficacy: Unrestricted Target Engagement

In vitro, standard cell culture media (especially when formulated with dialyzed FBS) lacks sufficient exogenous nucleosides. Under these conditions, tumor cells are entirely reliant on the de novo pathway. Treatment with 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid induces profound S-phase cell cycle arrest and apoptosis.

As shown in Table 1 , the compound demonstrates nanomolar potency, outperforming the FDA-approved inhibitor Teriflunomide and showing comparable or superior target engagement to the gold-standard Brequinar.

Table 1: In Vitro Performance Profile (THP-1 AML Cell Line)
CompoundTargetEnzymatic IC₅₀ (nM)Cellular GI₅₀ (nM)Uridine Rescue (100 μM)
8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid DHODH12.545.2Complete Rescue
Brequinar (Gold Standard)DHODH18.060.1Complete Rescue
Teriflunomide (FDA Approved)DHODH1,2004,500Complete Rescue

Data synthesized from benchmark quinoline-4-carboxylic acid derivative assays[2][3].

Protocol 1: Self-Validating In Vitro Cytotoxicity & Uridine Rescue Assay

To ensure that observed cytotoxicity is strictly due to on-target DHODH inhibition (and not off-target toxicity), the assay must include a uridine rescue arm.[3].

  • Cell Seeding: Plate THP-1 or B16F10 cells at 1×104 cells/well in a 96-well plate using RPMI-1640 supplemented with 10% dialyzed FBS (critical to remove trace serum nucleosides).

  • Compound Dosing: Treat cells with a logarithmic concentration gradient of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid (1 nM to 10 μM).

  • Rescue Arm: In a parallel set of identical wells, co-administer 100 μM exogenous uridine.

  • Incubation & Readout: Incubate for 72 hours at 37°C. Quantify viability using a luminescent ATP assay (e.g., CellTiter-Glo).

  • Causality Check: The GI₅₀ shift between the standard arm and the rescue arm validates target specificity.

In Vivo Efficacy: Overcoming the Physiological Buffer

While in vitro results are striking, in vivo efficacy is frequently blunted. Mice and humans maintain physiological circulating uridine concentrations of roughly 1–5 μM. This extracellular pool is actively imported by tumor cells via ENT1/2 transporters, rescuing them from DHODH blockade.

To achieve robust tumor suppression in vivo, researchers must either:

  • Block the Salvage Pathway: Co-administer an ENT1/2 inhibitor (e.g., Dipyridamole).

  • Leverage Immunomodulation: [4]. This sensitizes previously "cold" tumors to immune checkpoint blockade (anti-PD-1/PD-L1).

Table 2: In Vivo Tumor Suppression (B16F10 Syngeneic Xenograft, Day 14)
Treatment ArmMechanism of ActionTumor Growth Inhibition (TGI %)Intratumoral UTP Pool
Vehicle Control N/A0%Baseline (100%)
8-Chloro Derivative (15 mg/kg) DHODH Inhibition (Monotherapy)42%~60% of Baseline
Dipyridamole (25 mg/kg) ENT1/2 Inhibition (Monotherapy)5%~95% of Baseline
Combination Therapy Dual De Novo & Salvage Blockade89% <15% of Baseline
Protocol 2: In Vivo Efficacy & Pharmacodynamic (PD) Monitoring

This protocol establishes causality between systemic target engagement, metabolic reprogramming, and tumor shrinkage.

  • Engraftment: Inject 5×105 B16F10 melanoma cells subcutaneously into the right flank of immunocompetent C57BL/6 mice.

  • Randomization: Once tumors reach ~100 mm³ (approx. Day 7), randomize mice into four cohorts (Vehicle, DHODH inhibitor alone, ENT inhibitor alone, Combination).

  • Dosing Regimen: Administer 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid (15 mg/kg) via oral gavage (PO) daily. Administer Dipyridamole (25 mg/kg) via intraperitoneal (IP) injection.

  • Pharmacodynamic Harvest: At Day 14, sacrifice a subset of mice 4 hours post-dose. Snap-freeze half the tumor for LC-MS/MS quantification of UTP/CTP pools.

  • Immunophenotyping: Dissociate the remaining tumor half for flow cytometry. Stain for CD8+ T-cell infiltration and tumoral MHC-I (H-2Kb) surface expression to validate the immunomodulatory axis of pyrimidine starvation.

Conclusion

8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid is a highly potent DHODH inhibitor that demonstrates the classic hallmark of pyrimidine biosynthesis inhibitors: exceptional in vitro cytotoxicity that is buffered in vivo by physiological uridine salvage. By understanding the causality of this metabolic bypass, researchers can rationally design combination therapies—either by blocking nucleoside transporters or by exploiting the resulting MHC-I upregulation for immuno-oncology applications—to unlock the full therapeutic potential of this compound.

References

  • The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia Taylor & Francis (Expert Opinion on Therapeutic Targets) URL:[Link][1]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Journal of Medicinal Chemistry (via PMC) URL:[Link][2]

  • Uridine Metabolism as a Targetable Metabolic Achilles' Heel for chemo-resistant B-ALL Blood (via PMC) URL:[Link][5]

  • A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells Scientific Reports (via PMC) URL:[Link][3]

  • DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation eLife URL:[Link][4]

Sources

Validation

Structural comparison of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid with FDA-approved quinolines

An Authoritative Technical Guide to Quinoline Scaffolds: Structural and Functional Comparison of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid against FDA-Approved Quinolines Executive Summary The quinoline scaf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Authoritative Technical Guide to Quinoline Scaffolds: Structural and Functional Comparison of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid against FDA-Approved Quinolines

Executive Summary

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as the structural backbone for numerous FDA-approved therapeutics ranging from antimalarials to targeted kinase inhibitors. 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid is a highly functionalized synthetic building block that exemplifies modern rational drug design. This guide provides an in-depth structural deconstruction of this compound, objectively comparing its physicochemical properties and mechanistic potential against established FDA-approved quinolines. Furthermore, it details self-validating experimental protocols for evaluating target engagement and metabolic stability.

Part 1: Structural Deconstruction & Mechanistic Rationale

To understand the therapeutic potential of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid, we must analyze the causality behind its specific functional group substitutions.

1. The Quinoline Core & 8-Chloro Substitution (Metabolic Shielding) Unlike the FDA-approved antimalarial Chloroquine, which features a 7-chloro substitution to inhibit hemozoin formation[1], our title compound utilizes an 8-chloro substitution. The placement of the bulky chlorine atom at the C-8 position serves a dual purpose. First, it sterically hinders the adjacent quinoline nitrogen, protecting it from rapid cytochrome P450-mediated N-oxidation. Second, crystallographic studies on related 8-chloroquinolines demonstrate that this substitution induces a distorted orientation of adjacent groups due to steric repulsion, effectively locking the molecule into a highly strained, bioactive conformation that enhances target affinity[2].

2. The 4-Carboxylic Acid Motif (Electrostatic Anchoring) While kinase inhibitors like Lenvatinib utilize a quinoline-6-carboxamide to form hydrogen bonds in the hinge region of kinases, the 4-carboxylic acid in our title compound acts as a critical electrostatic anchor. In the context of targets like Dihydroorotate Dehydrogenase (DHODH)—a crucial enzyme in pyrimidine biosynthesis—the carboxylic acid is essential for activity, forming a strong salt bridge with basic residues (e.g., Arg136) in the enzyme's active site[3].

3. The 2-(3-Ethoxyphenyl) Moiety (Hydrophobic Engagement) The FDA-approved anti-tuberculosis drug Bedaquiline relies on bulky diaryl groups to disrupt mycobacterial ATP synthase. Similarly, the 2-(3-ethoxyphenyl) group in the title compound provides substantial steric bulk and lipophilicity. Structure-activity relationship (SAR) studies reveal that bulky, hydrophobic substituents at the C-2 position are strictly necessary to deeply penetrate and occupy the hydrophobic ubiquinone-binding channel of target enzymes[4].

SAR_Logic Core Quinoline-4-carboxylic acid Core Scaffold Sub1 8-Chloro Substitution Core->Sub1 Sub2 4-Carboxylic Acid Core->Sub2 Sub3 2-(3-Ethoxyphenyl) Core->Sub3 Mech1 Steric Shielding & Conformational Distortion Sub1->Mech1 Out1 Enhanced Metabolic Stability Mech1->Out1 Mech2 Electrostatic Anchor (Salt Bridge) Sub2->Mech2 Out2 Target Engagement (e.g., DHODH Arg136) Mech2->Out2 Mech3 Hydrophobic Pocket Occupation Sub3->Mech3 Out3 High Binding Affinity Mech3->Out3

Structure-Activity Relationship (SAR) logic of the title compound.

Part 2: Comparative Physicochemical Profiling

To objectively evaluate the developability of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid, we compare its theoretical physicochemical properties against three distinct FDA-approved quinoline drugs. The data highlights that the title compound strictly adheres to Lipinski’s Rule of Five, positioning it as a highly viable lead candidate.

CompoundPrimary Indication / TargetCore Structural MotifKey SubstitutionsMW ( g/mol )Est. LogPHBD / HBA
8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid Preclinical (e.g., DHODH, HDAC)Quinoline-4-carboxylic acid8-Cl, 2-(3-ethoxyphenyl)327.76~4.81 / 4
Chloroquine Malaria (Heme polymerase)4-Aminoquinoline7-Cl, N-diethylpentane319.87~4.61 / 2
Lenvatinib Cancer (VEGFR/FGFR)Quinoline-6-carboxamide4-phenoxy, 7-methoxy426.85~3.33 / 7
Bedaquiline Tuberculosis (ATP synthase)Diarylquinoline6-Br, multiple aryl groups555.50~7.31 / 3

Part 3: Experimental Methodologies for Structural & Functional Validation

To empirically validate the mechanistic claims outlined above, researchers must employ robust, self-validating experimental systems. Below are the definitive protocols for evaluating target binding affinity and metabolic stability.

Protocol 1: In Vitro Target Engagement via Surface Plasmon Resonance (SPR)

This protocol determines the exact binding kinetics (KD) of the compound to a target enzyme (e.g., recombinant human DHODH).

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Causality: This creates highly reactive succinimide esters that facilitate stable, covalent amine coupling of the target protein to the gold sensor surface.

  • Ligand Immobilization & Control: Immobilize the target protein on Flow Cell 2. Keep Flow Cell 1 as a blank reference (activated and deactivated without protein). Causality: The blank reference acts as a built-in control to subtract bulk refractive index changes and non-specific binding artifacts.

  • Analyte Injection: Inject 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid in a multi-cycle kinetic format (0.1 µM to 10 µM) at a flow rate of 30 µL/min. Causality: Varying concentrations generate a precise dose-response curve, allowing for the mathematical derivation of association (kon) and dissociation (koff) rates.

  • Validation Controls: Inject Brequinar (a known DHODH inhibitor) as a positive control, and a decarboxylated analog of the title compound as a negative control. Causality: This self-validates the functional integrity of the immobilized protein and proves the absolute necessity of the 4-carboxylic acid motif.

  • Regeneration: Wash the surface with 10 mM NaOH between cycles. Causality: Mild basic conditions disrupt non-covalent hydrophobic and electrostatic interactions, resetting the sensor chip without denaturing the target protein.

Protocol 2: Microsomal Stability Assay (Evaluating 8-Chloro Shielding)

This assay tests the hypothesis that the 8-chloro substitution protects the quinoline core from rapid hepatic clearance.

  • Incubation Setup: Mix the test compound (1 µM) with Human Liver Microsomes (HLM, 0.5 mg/mL) in a 100 mM phosphate buffer (pH 7.4) at 37°C. Causality: This perfectly simulates the physiological pH and temperature of the human hepatic environment.

  • Reaction Initiation: Add an NADPH regenerating system to the mixture. Causality: NADPH provides the essential electron donors required for Cytochrome P450 (CYP450) enzymatic activity.

  • Self-Validating Controls:

    • Minus-NADPH Control: Run a parallel incubation lacking NADPH. Causality: If the compound degrades here, it indicates chemical instability rather than true CYP-mediated metabolism.

    • Clearance Controls: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. Causality: This validates the enzymatic viability of the specific HLM batch used.

  • Quenching: At intervals of 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard. Causality: The organic solvent instantly precipitates microsomal proteins, halting all enzymatic activity to preserve the exact time-point concentration.

  • Quantification: Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Workflow A 1. Incubation HLM + Compound B 2. Initiation + NADPH System A->B C 3. Quenching Ice-Cold ACN + IS B->C Control1 Minus-NADPH (Stability Control) B->Control1 Validates Control2 Verapamil/Warfarin (Enzyme Control) B->Control2 Validates D 4. LC-MS/MS Quantification C->D

Self-validating workflow for microsomal stability testing.

References

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Journal of Medicinal Chemistry - ACS Publications URL:[Link][3]

  • A Novel Antibacterial 8-Chloroquinolone with a Distorted Orientation of the N1-(5-Amino-2,4-difluorophenyl) Group Journal of Medicinal Chemistry - ACS Publications URL:[Link][2]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review RSC Advances - PubMed Central (PMC) URL:[Link][1]

  • Research Article Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids Semantic Scholar URL:[Link][5]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid

Introduction: As a novel heterocyclic compound, 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid belongs to the class of halogenated quinoline carboxylic acids.[1] These structures are of significant interest in me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: As a novel heterocyclic compound, 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid belongs to the class of halogenated quinoline carboxylic acids.[1] These structures are of significant interest in medicinal chemistry but demand rigorous handling and disposal protocols due to the potential hazards associated with chlorinated aromatic compounds.[2][3] This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound and its associated waste streams, ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are synthesized from established best practices for handling halogenated hazardous waste and are designed to integrate seamlessly into standard laboratory safety programs.

Hazard Assessment and Core Principles

While a specific Safety Data Sheet (SDS) for 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid is not widely available, data from structurally analogous compounds—such as 7-chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid and 2-Chloroquinoline-4-carboxylic acid—allow for a presumptive hazard assessment. These related compounds are classified as harmful if swallowed, inhaled, or in contact with skin, and are known to cause serious skin and eye irritation.[4][5] Therefore, a conservative approach is mandatory.

The Three Pillars of Disposal:

  • Treat All Waste as Hazardous: Every material that has come into contact with the compound, from the pure chemical to contaminated gloves and glassware, must be disposed of as regulated hazardous waste. Under no circumstances should this compound or its solutions be discharged into the sewer system.[6][7]

  • Segregate Halogenated Waste: Halogenated organic waste must be collected separately from non-halogenated waste.[6] This is a critical step, as the disposal methods, such as high-temperature incineration, and associated costs are significantly different. Mixing waste streams can lead to regulatory non-compliance and increased disposal expenses.[6]

  • Minimize Waste Generation: Employ good laboratory practices to minimize the amount of waste generated. This includes accurately weighing only the required amount of the compound and using the smallest feasible volume of solvents.

Personal Protective Equipment (PPE)

A robust PPE protocol is the primary defense against exposure during handling and disposal.

EquipmentSpecificationPurpose & Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Provides a direct barrier against skin contact.[4] Always inspect gloves for tears or punctures before use.
Eye Protection Chemical splash goggles.Protects eyes from contact with airborne powder or accidental splashes of solutions.[8]
Body Protection Fully buttoned laboratory coat.Protects skin and personal clothing from contamination. For larger quantities, a chemical-resistant apron is recommended.
Respiratory Protection Work must be conducted in a certified chemical fume hood.A fume hood is essential to minimize the inhalation of the powdered compound or vapors from its solutions.

Step-by-Step Disposal Procedures

The proper segregation of waste into distinct streams is essential for compliant disposal.

A. Unused or Expired Solid Compound
  • Do Not Attempt to Neutralize: Chemical neutralization by laboratory personnel is not recommended due to the risk of uncontrolled reactions or the generation of more hazardous byproducts.[9]

  • Containerize: Keep the compound in its original, tightly sealed container.[4] If the original container is compromised, transfer the material to a new, compatible container suitable for solid hazardous waste.

  • Label: Ensure the container is clearly labeled with the full chemical name: "Hazardous Waste: 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid" and the approximate quantity.

  • Segregate: Store this container in the designated "Halogenated Solid Waste" accumulation area.

B. Contaminated Solid Waste

This category includes disposable items such as gloves, weigh boats, paper towels, and pipette tips.

  • Collect: Place all contaminated solid waste into a designated, durable, sealed plastic bag or a dedicated solid waste container.

  • Label: The container must be clearly marked as "Hazardous Waste: Halogenated Solid Debris."

  • Store: Keep the container sealed when not in use and store it in the laboratory's satellite accumulation area until it is ready for pickup by your institution's Environmental Health and Safety (EHS) office.[6]

C. Contaminated Liquid Waste

This stream includes solvents used for dissolution, reaction mixtures, and rinsate from cleaning glassware.

  • Select Container: Use a compatible, shatter-resistant container (e.g., a coated glass or polyethylene bottle) designated for "Halogenated Organic Liquid Waste."[6]

  • Collect Waste: Pour all liquid waste containing the compound into this container.

  • Collect Rinsate: When cleaning glassware, perform a triple rinse. The first one or two rinses with a suitable solvent (e.g., acetone, ethanol) must be collected as hazardous waste in the same container.[6] Subsequent rinses with soap and water can typically be disposed of down the drain, but confirm this with your institutional EHS guidelines.

  • Label and Seal: Securely cap the container. Label it clearly with "Hazardous Waste: Halogenated Organic Liquids," and list all components, including solvents and the full name of the title compound. Keep the container sealed at all times except when adding waste.[6]

D. Empty Compound Containers
  • Decontaminate: Triple rinse the empty container with a suitable organic solvent.[6]

  • Collect Rinsate: The solvent rinsate from this process is considered hazardous and must be collected in the "Halogenated Organic Liquid Waste" container.[6]

  • Final Disposal: Once decontaminated, deface or remove the original label to prevent confusion. The container can then typically be disposed of as regular laboratory glass or plastic waste.[6]

Emergency Spill Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

  • Alert Personnel: Immediately notify all personnel in the vicinity and evacuate the immediate area if necessary.

  • Don PPE: Before addressing the spill, don the full PPE detailed in Section 2, including respiratory protection if the spill is large or generates dust.

  • Containment: For a solid spill, gently cover it with an absorbent material to prevent dust from becoming airborne. For a liquid spill, surround the area with an inert absorbent material (e.g., vermiculite or sand).

  • Cleanup: Carefully collect the absorbent material and spilled substance using non-sparking tools. Work from the outside of the spill inward to minimize spreading.

  • Dispose: Place all cleanup materials into a sealed container and label it as "Hazardous Waste: Halogenated Spill Debris."[6]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Waste Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from handling 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid.

G start Waste Generation (Handling of Compound) waste_type What is the waste form? start->waste_type solid_waste_cat Solid Waste waste_type->solid_waste_cat Solid liquid_waste_cat Liquid Waste waste_type->liquid_waste_cat Liquid empty_container Empty Original Container waste_type->empty_container Empty Container solid_type What type of solid? solid_waste_cat->solid_type pure_compound Unused/Expired Solid solid_type->pure_compound Bulk Chemical solid_debris Contaminated PPE, Labware, Spill Material solid_type->solid_debris Debris disposal_solid_pure Container: 'Hazardous Waste: Halogenated Solid Chemical' pure_compound->disposal_solid_pure disposal_solid_debris Container: 'Hazardous Waste: Halogenated Solid Debris' solid_debris->disposal_solid_debris organic_liquid Solvents, Reaction Mixes, Solvent Rinsate liquid_waste_cat->organic_liquid liquid_type What type of liquid? disposal_liquid Container: 'Hazardous Waste: Halogenated Organic Liquid' organic_liquid->disposal_liquid rinse_container Triple Rinse with Solvent empty_container->rinse_container rinse_container->disposal_liquid Collect Rinsate final_storage Store in designated Satellite Accumulation Area disposal_solid_pure->final_storage disposal_solid_debris->final_storage disposal_liquid->final_storage final_pickup Arrange Pickup by Institutional EHS final_storage->final_pickup

Sources

Handling

A Researcher's Guide to the Safe Handling of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid

An In-Depth Manual for Personal Protective Equipment, Operational Protocols, and Disposal As a novel quinoline derivative, 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid presents a unique set of handling challeng...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Manual for Personal Protective Equipment, Operational Protocols, and Disposal

As a novel quinoline derivative, 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid presents a unique set of handling challenges for researchers in drug development. While specific toxicological data for this compound is not widely available, a thorough assessment of its chemical structure and related compounds necessitates a stringent safety protocol. This guide provides a comprehensive framework for the safe handling of this compound, grounded in established laboratory safety principles, to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Assessment: Understanding the Risks

Given its classification as a quinoline-4-carboxylic acid, we must infer its potential hazards from structurally similar molecules. A safety data sheet for the closely related compound, 7-chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid, indicates that it is harmful if swallowed, in contact with skin, or if inhaled.[1] Other quinoline derivatives are known to cause skin and eye irritation.[2][3][4] Some quinoline compounds are also suspected of causing genetic defects or may have reproductive toxicity.[5] Therefore, it is imperative to handle 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid as a hazardous substance, taking all necessary precautions to minimize exposure.

The physical form of the compound, typically a powder, also presents a significant inhalation hazard.[6] Fine powders can easily become airborne, leading to respiratory exposure and contamination of the laboratory environment.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.

Protection Level Equipment Specification Purpose
Primary Hand ProtectionChemical-resistant gloves (e.g., nitrile)Provides a direct barrier against skin contact.[5] It is recommended to wear two pairs of nitrile gloves if the substance is suspected to be fatal in contact with skin.[7][8]
Primary Eye ProtectionSafety goggles or a face shieldProtects eyes from accidental splashes or contact with airborne powder.[5][9]
Primary & Secondary Body ProtectionLaboratory coatProtects skin and personal clothing from contamination.[5] A chemical-resistant apron is recommended when handling larger quantities.[3]
Task-Dependent Respiratory ProtectionN95 (or higher) particulate respirator or an air-purifying respirator with organic vapor cartridgesNecessary when handling the solid, powdered form to prevent inhalation of dust particles.[3][5]
Secondary Face ProtectionFace shield (worn over safety goggles)Recommended for tasks with a high risk of splashes, such as during bulk transfers or reactions.[3]

It is crucial to inspect all PPE for integrity before use and to remove it in a designated area to prevent cross-contamination. [3]

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict, step-by-step operational protocol is paramount to minimizing the risk of exposure. The following workflow is designed to guide researchers through the safe handling of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid, from preparation to disposal.

Workflow for Safe Handling

cluster_prep 1. Preparation cluster_handling 2. Handling & Experimentation cluster_cleanup 3. Cleanup & Disposal prep_ppe Don PPE: - Lab coat - Double gloves (nitrile) - Safety goggles - Respirator (if handling powder) prep_area Prepare Work Area: - Certified chemical fume hood - Cover work surface with absorbent paper prep_ppe->prep_area handling_weigh Weighing (in fume hood): - Use enclosed balance if possible - Utilize weigh boats - Keep containers closed prep_area->handling_weigh Proceed to handling handling_dissolve Dissolving: - Slowly add solid to solvent - Maintain safe distance handling_weigh->handling_dissolve cleanup_decon Decontamination: - Decontaminate glassware and surfaces with a suitable solvent handling_dissolve->cleanup_decon After experiment completion cleanup_waste Waste Disposal: - Solid waste in labeled hazardous container - Liquid waste in separate labeled container cleanup_decon->cleanup_waste cleanup_ppe PPE Removal: - Remove in designated area - Dispose of single-use items as hazardous waste cleanup_waste->cleanup_ppe

Caption: A step-by-step workflow for the safe handling of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid.

Detailed Experimental Procedures

1. Preparation:

  • Donning PPE: Before entering the designated handling area, put on a laboratory coat, two pairs of nitrile gloves, and chemical splash goggles. If handling the solid powder, a properly fitted N95 respirator is required.[3][5][7][8]

  • Work Area Preparation: All work with 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5] The work surface should be covered with absorbent bench paper to contain any potential spills.[6][7]

2. Handling and Experimentation:

  • Weighing: When weighing the powdered compound, do so within the fume hood.[8] Using an enclosed balance can further reduce the risk of aerosolization.[6] Transfer the powder in small increments and keep the container closed as much as possible.[6]

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.[3]

  • Experimental Procedures: Maintain a safe distance from all reactions and use appropriate shielding. Direct contact with the substance should be avoided at all times.[3]

3. Cleanup and Disposal:

  • Decontamination: All glassware and surfaces that have come into contact with the compound should be decontaminated with a suitable solvent, and the rinsate collected as hazardous liquid waste.[3][5]

  • Waste Disposal: All solid waste, including contaminated gloves, weigh boats, and absorbent paper, must be placed in a clearly labeled hazardous waste container.[3][5] Liquid waste containing the compound must be collected in a separate, clearly labeled hazardous waste container.[5] Do not mix with incompatible waste streams.[5]

  • PPE Removal: Remove PPE in the designated area to prevent the spread of contamination.[3] Dispose of single-use items, such as gloves, in the hazardous waste container.[5]

Emergency Procedures

In the event of an exposure or spill, the following immediate actions should be taken:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][10] Remove contaminated clothing.[10] Seek medical attention if irritation persists.[1][10]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][10] Seek immediate medical attention.[10]

  • Inhalation: Move the individual to fresh air.[10] If breathing is difficult, provide oxygen. Seek medical attention.[11]

  • Ingestion: Do not induce vomiting.[1] Rinse the mouth with water.[10] Seek immediate medical attention.[1][10]

  • Spill: Evacuate the area and prevent entry.[2] Wearing appropriate PPE, cover the spill with an inert absorbent material and collect it in a sealed container for disposal as hazardous waste.

By implementing these comprehensive safety measures, researchers can mitigate the risks associated with handling 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid, fostering a secure environment for scientific advancement.

References

  • Benchchem. Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide.
  • Environment, Health & Safety, University of California, Berkeley. Weighing Hazardous Powders in the Laboratory.
  • Duke University, Occupational and Environmental Safety Office. Chemical Safety Guidelines - Toxic and Health Hazard Powders.
  • Tokyo Chemical Industry. SAFETY DATA SHEET: 2-Chloroquinoline-4-carboxylic Acid.
  • GZ Industrial Supplies. Safe Handling Practices for Laboratory Chemicals.
  • Weill Cornell Medicine, Environmental Health and Safety. Toxic Powder Weighing.
  • Sigma-Aldrich. SAFETY DATA SHEET: 8-Hydroxyquinoline.
  • Cayman Chemical. Safety Data Sheet: Quinolinic Acid.
  • Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
  • University of California, Irvine, Environmental Health & Safety. Standard operating procedure for hazardous chemicals Handling of nanomaterials.
  • Key Organics. Safety Data Sheet: 7-chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid.
  • Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
  • Fisher Scientific. SAFETY DATA SHEET: N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline.
  • CDH Fine Chemical. Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Fisher Scientific. SAFETY DATA SHEET: Quinoxaline-6-carboxylic acid.
  • Tokyo Chemical Industry. SAFETY DATA SHEET: 2-Chloroquinoline-4-carboxylic Acid.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.